molecular formula C10H22N2O6S2 B1583367 PIPPS CAS No. 5625-56-9

PIPPS

Katalognummer: B1583367
CAS-Nummer: 5625-56-9
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: PDLPTSJWDUCMKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PIPPS is a useful research compound. Its molecular formula is C10H22N2O6S2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[4-(3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLPTSJWDUCMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCS(=O)(=O)O)CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063966
Record name 1,4-Piperazinedipropanesulfonic acid
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Molecular Weight

330.4 g/mol
Source PubChem
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CAS No.

5625-56-9
Record name 1,4-Piperazinedipropanesulfonic acid
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Record name 1,4-Piperazinedipropanesulfonic acid
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Record name 1,4-Piperazinedipropanesulfonic acid
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Record name 1,4-Piperazinedipropanesulfonic acid
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Record name Piperazine-1,4-dipropanesulphonic acid
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Foundational & Exploratory

An In-depth Technical Guide to PIPPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PIPPS (Piperazine-N,N′-bis(3-propanesulfonic Acid)), a zwitterionic biological buffer. It details its physicochemical properties, with a focus on its pKa values, and outlines its applications and standard laboratory protocols.

Introduction to this compound Buffer

This compound, chemically known as Piperazine-N,N′-bis(3-propanesulfonic Acid), is a zwitterionic buffer belonging to the family of "Good's buffers".[1] These buffers were developed to provide stable pH environments for biochemical and biological research.[1] this compound is particularly valued for its buffering capacity in the physiological pH range, its minimal interaction with metal ions, and its chemical stability.[2] Like other Good's buffers, it features high water solubility, low permeability through biological membranes, and minimal absorption in the UV-visible spectrum, making it a versatile tool in various experimental settings.[1]

Physicochemical Properties

The utility of a buffer is defined by its physicochemical characteristics. This compound is a non-metal complexing, zwitterionic compound, meaning it carries both a positive and a negative charge, resulting in a net neutral charge at its isoelectric point.[2] This structure contributes to its high solubility and minimal interference in biological systems.

2.1 Core Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name Piperazine-N,N′-bis(3-propanesulfonic Acid)[3][4]
CAS Number 5625-56-9[2][3][4]
Molecular Formula C₁₀H₂₂N₂O₆S₂[4]
Molecular Weight 330.42 g/mol [4]
UV Absorbance No interference at wavelengths > 240 nm[2][4]

2.2 pKa and Buffering Range

The pKa is the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity.[5] As a diprotic acid, this compound has two pKa values. The second dissociation constant (pKa₂) is relevant for its use as a biological buffer.

ParameterValueConditionsSource
pKa₁ 3.73100 mM, 25°C[2][4]
pKa₂ 7.96100 mM, 25°C[2][4]
pKa₂ Range 7.8 - 8.2Not specified[6]
Useful pH Range 6.8 - 9.2Not specified[6]

2.3 Effects of Temperature and Concentration on pKa

The pKa of a buffer is not an absolute constant; it is influenced by temperature and the ionic strength of the solution.[5][7] For buffers containing amino groups, the pKa typically decreases as temperature increases.[7] This relationship is described by the van't Hoff equation and is quantified by the term d(pKa)/dT.[8]

It is crucial for researchers to adjust the pH of a this compound buffer solution at the intended experimental temperature to ensure accuracy.[8] Furthermore, the concept of the "thermodynamic pKa" (pKa⁰) is used to define the pKa at infinite dilution (buffer concentration = 0) and a standard temperature (25°C), providing a true constant for the buffer.[5]

Applications in Research and Drug Development

This compound is utilized in a wide array of applications where stable pH maintenance is critical.

  • Biochemical Assays: Its buffering range is suitable for many enzyme assays that function optimally at or near physiological pH.[9]

  • Cell Culture: While less common than HEPES, its properties make it a viable option for maintaining pH in certain cell culture media.[9]

  • Electrophoresis: this compound can be used in the preparation of electrophoresis buffers for the separation of proteins and nucleic acids.[9]

  • Drug Formulation: In pharmaceutical sciences, maintaining a specific pH is vital for drug solubility, stability, and efficacy. The selection of a buffer system with a suitable pKa, like this compound, is a critical step in formulation development.[7]

The logical process for selecting an appropriate buffer for a given application is outlined in the diagram below.

Buffer_Selection_Process cluster_0 Buffer Selection Logic A Define Experimental pH B Identify Candidate Buffers (pKa ≈ Experimental pH ± 1) A->B C Check for Interference: - Metal Chelation - UV Absorbance - Chemical Reactivity B->C Candidate Buffer D Consider System Constraints: - Temperature - Ionic Strength - Cell Permeability C->D No Interference F Rejected C->F Interference Found D->B Constraints Not Met (Re-evaluate) E Select Optimal Buffer (e.g., this compound) D->E Constraints Met

Caption: A flowchart illustrating the decision-making process for selecting a suitable biological buffer based on experimental requirements.

Experimental Protocols: Preparation of a this compound Buffer Solution

Accurate preparation of buffer solutions is fundamental to reproducible research. The following is a generalized protocol for preparing a stock solution of this compound buffer.

Materials:

  • This compound powder (MW: 330.42 g/mol )

  • High-purity, deionized water

  • Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and magnetic stir bar

Methodology:

  • Calculation: Determine the mass of this compound powder required to achieve the desired molarity and volume.

    • Formula: Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example (1 L of 0.1 M this compound): 0.1 mol/L × 1 L × 330.42 g/mol = 33.042 g

  • Dissolution: Add approximately 80% of the final volume of deionized water to a beaker. Place the beaker on a stir plate with a stir bar and slowly add the calculated mass of this compound powder while stirring until fully dissolved.

  • pH Adjustment:

    • Place the calibrated pH electrode into the solution.

    • Slowly add concentrated NaOH (to increase pH) or HCl (to decrease pH) dropwise until the target pH is reached.[8] Vigorous stirring is essential to prevent localized pH extremes that could damage the buffer.[8]

    • Ensure the pH is set at the intended working temperature of the experiment.[8]

  • Final Volume Adjustment: Transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinse water to the flask. Carefully add deionized water to reach the final volume mark.

  • Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter.[8] Store the solution at 4°C to prevent microbial growth.[8] For long-term storage, stock solutions can be aliquoted and frozen.[2]

The workflow for this protocol is visualized below.

Buffer_Preparation_Workflow cluster_1 Experimental Workflow: this compound Buffer Preparation start Start calc 1. Calculate Mass of this compound start->calc dissolve 2. Dissolve this compound in ~80% Water Volume calc->dissolve adjust 3. Adjust pH with NaOH / HCl (at working temperature) dissolve->adjust volume 4. Adjust to Final Volume in Volumetric Flask adjust->volume sterilize 5. Sterilize via 0.22 µm Filtration volume->sterilize store 6. Store at 4°C or Freeze sterilize->store end_node End store->end_node

Caption: A step-by-step workflow for the preparation and storage of a sterile this compound buffer solution.

Conclusion

This compound is a robust and reliable zwitterionic buffer with a pKa well-suited for a variety of applications in life sciences and pharmaceutical development. Its favorable characteristics, including chemical stability, minimal metal ion binding, and low UV absorbance, make it an excellent choice for experiments requiring precise pH control in the 6.8 to 9.2 range. Proper preparation, with careful attention to the effects of temperature on pKa, is essential for its effective use in achieving reproducible and accurate experimental outcomes.

References

PIPPS Buffer: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: PIPPS (Piperazine-N,N'-bis(3-propanesulfonic acid)) is a zwitterionic biological buffer, one of the 'Good's buffers' that are widely used in biological and biochemical research. Its two pKa values make it a versatile buffer for various applications. This guide provides a comprehensive overview of the properties, preparation, and applications of this compound buffer for researchers, scientists, and drug development professionals.

Core Properties of this compound Buffer

This compound is valued in laboratory settings for its chemical stability, low metal-binding capacity, and compatibility with many biological systems.[1][2]

PropertyValueReference
Molecular Weight 330.42 g/mol [2]
CAS Number 5625-56-9[2]
pKa1 (25°C) ~3.73[2]
pKa2 (25°C) ~7.96[2]
Useful pH Range 6.8 - 9.2[3]
dpKa/dT -0.028
Temperature Dependence of pKa

The pKa of a buffer is dependent on temperature. The change in pKa with temperature can be estimated using the temperature coefficient (dpKa/dT). For this compound, the dpKa/dT is -0.028, indicating that the pKa decreases as the temperature increases.

Temperature (°C)Estimated pKa2
48.556
208.1
257.96
377.624

Experimental Protocols

Preparation of 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound buffer.

Materials:

  • This compound (free acid, MW: 330.42 g/mol )

  • Deionized water (dH₂O)

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • Beaker

Procedure:

  • Weighing the this compound: Weigh out 330.42 g of this compound free acid and add it to a beaker containing approximately 800 mL of dH₂O.

  • Dissolving the this compound: Stir the solution on a stir plate. This compound free acid has low solubility in water, so it will not dissolve completely at this stage.

  • Adjusting the pH: While stirring, slowly add 10 M NaOH or KOH to the solution to increase the pH. As the pH approaches the desired pKa, the this compound will dissolve. Continue to add the base dropwise until the desired pH is reached. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Once the this compound is fully dissolved and the pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask. Add dH₂O to bring the final volume to 1 L.

  • Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter. Store the 1 M this compound stock solution at 4°C. For long-term storage, it can be aliquoted and frozen at -20°C.

Titration of this compound Buffer

A titration curve is essential for visualizing the buffering capacity of a buffer. To generate a titration curve for this compound, you would titrate a solution of this compound free acid with a strong base (e.g., NaOH) and measure the pH after each addition of the base. The resulting curve would show two equivalence points corresponding to its two pKa values. The buffering range is the flat region of the curve around the pKa.

Applications in Research and Drug Development

Due to its buffering range and chemical properties, this compound is a suitable buffer for a variety of applications in research and drug development.

Enzymatic Assays

Maintaining a stable pH is critical for enzyme activity and kinetics studies. This compound, with its pKa2 of ~7.96, can be used in assays for enzymes that have optimal activity in the neutral to slightly alkaline pH range. Its low metal-binding capacity is advantageous when studying metalloenzymes.

Protein Crystallization

The formation of high-quality protein crystals is highly dependent on the buffer composition, including pH. This compound can be included in crystallization screens to provide buffering in the pH range of 6.8 to 9.2, which is a common range for protein crystallization.

Drug Formulation

Buffers are essential excipients in pharmaceutical formulations to maintain the pH of the product, which can affect the solubility, stability, and efficacy of the active pharmaceutical ingredient (API).[4] While specific examples for this compound are not abundant in publicly available literature, its properties make it a potential candidate for formulations where a pH in its buffering range is required and where interaction with metal ions needs to be avoided.

Visualizations

Logical Workflow for Buffer Selection in Enzyme Kinetics

The following diagram illustrates a logical workflow for selecting an appropriate buffer for an enzyme kinetics study, a process where this compound could be a candidate.

Buffer_Selection_Workflow A Determine Enzyme's Optimal pH B Identify Candidate Buffers (pKa within +/- 1 of optimal pH) A->B C Consider Potential Interactions (e.g., metal chelation, reaction participation) B->C D Select this compound if: - Optimal pH is 7.0 - 9.0 - Metal ions are present - No known interference C->D Evaluation E Perform Control Experiments (Assay with and without enzyme in the buffer) D->E F Validate Buffer Choice (Consistent and reproducible results) E->F Analysis G Proceed with Enzyme Kinetic Studies F->G

Caption: A flowchart outlining the decision-making process for selecting a suitable buffer for enzyme kinetics experiments.

Experimental Workflow: Generic ELISA

This diagram shows a generalized workflow for an Enzyme-Linked Immunosorbent Assay (ELISA), an application where a stable buffer system like this compound is crucial for the various washing and incubation steps to ensure reliable results.

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_detection Detection cluster_readout Readout A Coat plate with antigen/antibody B Incubate A->B C Wash with Buffer B->C D Add blocking buffer C->D E Incubate D->E F Wash with Buffer E->F G Add primary antibody F->G H Incubate G->H I Wash with Buffer H->I J Add enzyme-conjugated secondary antibody I->J K Incubate J->K L Wash with Buffer K->L M Add substrate L->M N Incubate M->N O Read absorbance/fluorescence N->O

Caption: A generalized workflow for a typical ELISA protocol, highlighting the repeated use of buffer in washing steps.

References

PIPPS Buffer: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) is a zwitterionic biological buffer, one of the 'Good's' buffers, valued for its ability to maintain a stable pH in the physiological range. Its chemical structure, featuring a piperazine ring with two propanesulfonic acid groups, imparts unique properties that make it a versatile tool in a variety of biochemical and biological research applications. This technical guide provides an in-depth overview of the chemical structure, properties, and common applications of this compound buffer, including detailed experimental protocols and workflow diagrams.

Chemical Structure and Properties

This compound is a white crystalline powder with the chemical formula C₁₀H₂₂N₂O₆S₂ and a molecular weight of 330.42 g/mol . Its structure consists of a central piperazine ring substituted at both nitrogen atoms with a propanesulfonic acid group. This zwitterionic nature, possessing both acidic (sulfonic acid) and basic (piperazine nitrogen) functional groups, is key to its buffering capacity.

The key properties of this compound buffer are summarized in the table below:

PropertyValueReference(s)
Chemical Formula C₁₀H₂₂N₂O₆S₂
Molecular Weight 330.42 g/mol
CAS Number 5625-56-9
Appearance White crystalline powder
pKa₁ (25 °C) 3.73
pKa₂ (25 °C) 7.96
Useful pH Range 7.2 - 8.5N/A
Solubility in Water SolubleN/A
ΔpKa/°C -0.015N/A

Applications in Research

This compound buffer is utilized in a range of applications where maintaining a stable pH is critical. Its pKa₂ of approximately 7.96 makes it particularly suitable for experiments conducted at or near physiological pH. Common applications include:

  • Enzyme Assays: Providing a stable pH environment is crucial for accurate determination of enzyme kinetics and for screening potential inhibitors or activators.

  • Protein Purification: Maintaining protein stability and activity during various chromatography steps is essential. This compound can be used in lysis, wash, and elution buffers.

  • Cell Culture: Although less common than buffers like HEPES, this compound can be used as a component of cell culture media to maintain optimal pH for cell growth and viability.[1]

  • Chromatography: It can be employed as a component of the mobile phase in various chromatographic techniques to ensure consistent separation of analytes.

Experimental Protocols

While specific protocols often require optimization, the following provides a detailed methodology for a common application where this compound buffer can be effectively utilized.

In Vitro Kinase Assay

This protocol describes a general procedure for measuring the activity of a protein kinase in the presence of this compound buffer.

1. Reagent Preparation:

  • 10X Kinase Assay Buffer:

    • 500 mM this compound, pH 7.5

    • 100 mM MgCl₂

    • 10 mM DTT (Dithiothreitol)

    • Prepare a 1 M stock solution of this compound by dissolving 33.04 g in 80 mL of deionized water. Adjust the pH to 7.5 with 10 M NaOH and bring the final volume to 100 mL.

    • Store the 10X buffer at -20°C in aliquots.

  • Substrate Stock Solution:

    • Dissolve the specific peptide or protein substrate for the kinase of interest in deionized water to a final concentration of 10 mg/mL.

    • Store at -80°C in aliquots.

  • ATP Stock Solution:

    • Prepare a 100 mM stock solution of ATP in deionized water.

    • Store at -20°C in aliquots.

  • Kinase Stock Solution:

    • Dilute the purified kinase to a working concentration in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.

    • Store on ice during the experiment.

  • Stop Solution:

    • 0.5 M EDTA, pH 8.0

2. Assay Procedure:

  • Prepare the reaction mixture by combining the following in a microcentrifuge tube on ice:

    • 5 µL of 10X Kinase Assay Buffer

    • 5 µL of Substrate Stock Solution

    • Deionized water to a final volume of 40 µL

  • Add 5 µL of the diluted Kinase Stock Solution to the reaction mixture.

  • Initiate the reaction by adding 5 µL of a working solution of ATP (e.g., 1 mM for a final concentration of 100 µM).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding 10 µL of Stop Solution.

  • Analyze the reaction products using an appropriate method, such as radioactive detection of ³²P incorporation, fluorescence-based assays, or antibody-based detection of phosphorylated substrate (e.g., Western blot or ELISA).

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare 10X Kinase Buffer (this compound), Substrate, ATP, Kinase, and Stop Solution Mix Prepare Reaction Mixture Reagents->Mix Combine Buffer, Substrate, H₂O AddKinase Add Kinase Mix->AddKinase Initiate Initiate with ATP AddKinase->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction with EDTA Incubate->Stop Analyze Analyze Product Formation Stop->Analyze

References

PIPPS Buffer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[CAS Number: 5625-56-9] [Molecular Formula: C10H22N2O6S2]

This technical guide provides an in-depth overview of PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) buffer, a zwitterionic biological buffer commonly utilized in biochemical and biological research.[1][2][3] This document outlines its core advantages and disadvantages, presents its physicochemical properties in a structured format, and provides a generalized experimental protocol for its application.

Core Properties of this compound Buffer

This compound is a "Good's" buffer, a class of buffering agents developed to be particularly suited for biological research.[4] These buffers are characterized by several favorable properties, including high water solubility, low permeability through biological membranes, and minimal interference with biological processes.[4]

PropertyValueSource(s)
pKa1 (25°C) 3.73 (at 100 mM ionic strength)[2][5]
pKa2 (25°C) 7.96 (at 100 mM ionic strength)[2][5]
pKa (20°C) 7.96[2][5]
Useful pH Range 6.8 - 9.2[3]
Molecular Weight 330.42 g/mol
Appearance White powder[3]
Solubility in Water 1%[2][5]
Solubility in 0.25 M NaOH 5%[2][5]

Advantages of this compound Buffer

The primary advantages of this compound buffer stem from its chemical structure and its classification as a Good's buffer.

  • Zwitterionic Nature : As a zwitterionic compound, this compound possesses both a positive and a negative charge, which contributes to its high water solubility and low membrane permeability. This is advantageous in many biological experiments as it is less likely to cross cell membranes and interfere with intracellular processes.

  • Low Metal Chelation : this compound has a low capacity for forming complexes with metal ions.[2][5] This is a significant advantage in studies of metalloenzymes or reactions where the concentration of free metal ions is critical.

  • Optical Transparency : this compound does not absorb significantly in the UV and visible light spectrum, making it suitable for spectrophotometric assays.[2][5]

  • Broad Buffering Range : With a pKa of 7.96 at 25°C, this compound provides effective buffering capacity in the physiologically relevant pH range of 6.8 to 8.2.[3]

Disadvantages and Limitations of this compound Buffer

Despite its advantages, this compound buffer has some limitations that researchers should consider.

  • Limited Solubility in Water : The free acid form of this compound has a relatively low solubility in water (1%).[2][5] This can be a practical limitation when preparing concentrated stock solutions. Solubility is significantly increased by preparing the sodium salt through titration with NaOH.

  • Potential for Interaction : While generally considered non-interactive, no buffer is completely inert. All buffers have the potential to interact with proteins and other biomolecules, which can influence experimental outcomes.

Experimental Protocols

Due to the proprietary nature of many commercial research kits and the specificity of experimental designs, detailed, universally applicable protocols for this compound buffer are not commonly published. However, a generalized workflow for preparing and using this compound buffer in a typical biochemical assay, such as an enzyme kinetics study, is provided below.

General Protocol for Use in an Enzyme Kinetic Assay

This protocol outlines the basic steps for preparing a this compound buffer and using it in a generic enzyme kinetic experiment.

1. Preparation of 1 M this compound Stock Solution (pH 7.5):

  • Weigh out 330.42 g of this compound free acid.

  • Add to approximately 800 mL of deionized water.

  • While stirring, slowly add a concentrated solution of NaOH (e.g., 10 M) to dissolve the this compound and adjust the pH to 7.5.

  • Once the desired pH is reached, bring the final volume to 1 L with deionized water.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at 4°C.

2. Preparation of Working Assay Buffer (e.g., 50 mM this compound, pH 7.5):

  • Dilute the 1 M this compound stock solution 1:20 in deionized water.

  • Add other necessary components for the assay, such as salts (e.g., 100 mM KCl), cofactors (e.g., 5 mM MgCl2), and a reducing agent (e.g., 1 mM DTT).

  • Confirm the final pH of the working buffer and adjust if necessary.

3. Enzyme Kinetic Assay:

  • In a microplate well or cuvette, combine the working assay buffer with the enzyme and substrate.

  • Initiate the reaction by adding the final component (often the substrate or ATP).

  • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • The use of this compound buffer with its low metal chelation is particularly advantageous here if the enzyme's activity is dependent on divalent cations.

Visualizations

To illustrate the logical flow of buffer selection and its application in a research context, the following diagrams are provided.

Experimental_Workflow cluster_prep Buffer Preparation cluster_assay Biochemical Assay A Select Buffer (e.g., this compound) B Prepare Stock Solution (1M) A->B C Prepare Working Buffer (50mM) B->C D Combine Buffer, Enzyme, Substrate C->D Use in Assay E Initiate Reaction D->E F Data Acquisition E->F

A generalized workflow for preparing and using this compound buffer in a biochemical assay.

Buffer_Selection_Logic A Define Experimental Needs (pH, Temperature, Metal Ions) B Is the required pH between 6.8 and 8.2? A->B C Are divalent metal ions critical? B->C Yes F Consider Alternative Buffer (e.g., Tris, Phosphate) B->F No D Is UV-Vis spectrophotometry used? C->D Yes C->F No E Consider this compound Buffer D->E Yes D->F No

A decision tree for selecting this compound buffer based on experimental requirements.

References

The Pivotal Role of Phosphoinositides in Biochemical Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoinositides (PIPs) are a class of low-abundance phospholipids that act as critical signaling molecules and key components of cellular membranes. Their dynamic phosphorylation and dephosphorylation, primarily orchestrated by the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, govern a multitude of cellular processes.[1][2][3][4] This technical guide provides an in-depth exploration of the applications of phosphoinositides in biochemistry, with a focus on their role in signal transduction and as therapeutic targets. It offers detailed experimental protocols for their study, summarizes key quantitative data, and presents visual representations of the core signaling pathways.

Introduction to Phosphoinositides

Phosphoinositides are derivatives of phosphatidylinositol (PI), a glycerophospholipid composed of a diacylglycerol backbone and a myo-inositol head group.[3][5] The inositol ring can be reversibly phosphorylated at the 3, 4, and 5 hydroxyl positions by a family of specific kinases, giving rise to seven distinct phosphoinositide species.[1][5] These molecules are not merely structural components of the cell membrane but are integral players in a wide array of cellular functions, including cell growth, proliferation, survival, migration, and vesicular trafficking.[1][4] The spatiotemporal control of phosphoinositide levels is crucial for normal cellular function, and dysregulation of their signaling pathways is a hallmark of numerous diseases, most notably cancer.[6][7]

Core Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central signaling network that is activated by a variety of extracellular signals, including growth factors and hormones.[2][4][7] This pathway is a primary focus for drug development due to its frequent mutation and overactivation in human cancers.[6][7]

Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[4] PI(3,4,5)P3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[4] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[4] Activated AKT then phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes. A key downstream effector of AKT is mTOR Complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PI(3,4,5)P3 back to PI(4,5)P2.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Applications in Biochemistry and Drug Development

The central role of phosphoinositide signaling in cellular homeostasis and disease provides numerous avenues for research and therapeutic intervention.

  • Cancer Biology: The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer, driving tumor initiation, progression, and resistance to therapy.[6][7] Understanding the specific roles of different phosphoinositide isoforms and the enzymes that regulate them can lead to the identification of novel cancer biomarkers and drug targets.

  • Metabolic Disorders: This pathway is a key regulator of glucose metabolism and insulin signaling.[2] Dysregulation of phosphoinositide signaling is implicated in diseases such as type 2 diabetes.

  • Immunology: Phosphoinositides are involved in various immune cell functions, including activation, differentiation, and migration. Targeting PI3K isoforms, such as the delta and gamma isoforms, has shown promise in the treatment of certain hematological malignancies and inflammatory diseases.

  • Neuroscience: Phosphoinositide signaling is crucial for neuronal development, synaptic plasticity, and cell survival. Aberrant signaling has been linked to neurodegenerative diseases.

Quantitative Data Summary

The development of potent and selective inhibitors targeting the PI3K/AKT/mTOR pathway is a major focus of drug discovery. The following tables summarize the inhibitory activities of several key compounds.

Table 1: IC50 Values of Selected PI3K Inhibitors

InhibitorTarget(s)IC50 (nM)Reference(s)
Buparlisib (BKM-120)Pan-PI3Kp110α: 52, p110β: 166, p110δ: 116, p110γ: 262[4]
Pictilisib (GDC-0941)PI3Kα/δ3[4]
Gedatolisib (PF-05212384)PI3Kα/γ, mTORPI3Kα: 0.4, PI3Kγ: 5.4[4]
PI-103PI3K, mTOR-[8]

Note: IC50 values can vary depending on the assay conditions.

Table 2: Relative Abundance of Phosphoinositides in Resting and Stimulated Cells

PhosphoinositideConditionRelative AbundanceReference(s)
PI(4,5)P2Resting Human PlateletsHigh[9]
PI(4,5)P2CRP-Stimulated Human PlateletsIncreased[9]
PI(3,4,5)P3Resting CHO-IR CellsVery Low[10]
PI(3,4,5)P3Insulin-Stimulated CHO-IR CellsIncreased[10]

Key Experimental Protocols

The study of phosphoinositides requires specialized techniques for their extraction, detection, and the analysis of their interacting proteins and regulatory enzymes.

Protocol for Phosphoinositide Extraction and Analysis by Mass Spectrometry

This protocol provides a general workflow for the extraction and analysis of phosphoinositides from cultured cells.

Lipid_Extraction_Workflow Start Cell Culture and Stimulation Lysis Cell Lysis and Lipid Extraction (e.g., acidified chloroform/methanol) Start->Lysis Derivatization Optional: Derivatization (e.g., methylation with TMS-diazomethane) Lysis->Derivatization LC_MS LC-MS/MS Analysis Lysis->LC_MS Direct Analysis Deacylation Optional: Deacylation (to produce GroPInsPs) Derivatization->Deacylation Deacylation->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for Phosphoinositide Analysis by Mass Spectrometry.

Methodology:

  • Cell Culture and Stimulation: Culture cells to the desired confluency. If studying signaling events, starve cells of serum and then stimulate with an appropriate agonist (e.g., growth factor, insulin) for the desired time points.

  • Lipid Extraction:

    • Immediately stop the reaction by adding ice-cold acid (e.g., 1M HCl).

    • Scrape the cells and transfer to a glass tube.

    • Perform a two-step extraction. An initial extraction with a non-polar solvent mixture (e.g., chloroform/methanol) removes the bulk of other lipids. A subsequent acidic extraction recovers the highly polar phosphoinositides.[11]

  • Sample Preparation (Optional but Recommended for some applications):

    • Derivatization: To improve ionization efficiency and stability, the phosphate groups can be methylated using reagents like TMS-diazomethane.[7]

    • Deacylation: To simplify the analysis and focus on the head groups, fatty acyl chains can be removed using methylamine to generate glycerophosphoinositol phosphates (GroPInsPs).[7]

  • LC-MS/MS Analysis:

    • Separate the extracted lipids using liquid chromatography (LC), often with a normal-phase or ion-chromatography column.

    • Analyze the eluting lipids using tandem mass spectrometry (MS/MS) in a targeted fashion, such as selected reaction monitoring (SRM), to quantify specific phosphoinositide species.[7][12]

  • Data Analysis: Quantify the abundance of each phosphoinositide species by comparing the signal to that of internal standards.

Protocol for In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and is widely used for screening potential inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[13]

    • Prepare a solution of the lipid substrate, PI(4,5)P2, in the reaction buffer.

    • Prepare a solution of ATP.

    • Dilute the recombinant PI3K enzyme to the desired concentration in the reaction buffer containing the lipid substrate.

    • Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction:

    • In a multi-well plate, add the inhibitor solution (or vehicle control).

    • Add the enzyme/lipid substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Detection of PIP3 Production:

    • Stop the reaction (e.g., by adding a solution containing EDTA).

    • Detect the amount of PIP3 produced. This can be done using various methods, including:

      • ELISA-based methods: A biotinylated-PIP3 tracer competes with the reaction-generated PIP3 for binding to a PIP3-binding protein (e.g., GRP1) coated on the plate. The bound biotinylated-PIP3 is then detected with a streptavidin-HRP conjugate and a colorimetric substrate.[14]

      • Luminescence-based methods (e.g., ADP-Glo™): The amount of ADP produced in the kinase reaction is measured, which is directly proportional to the kinase activity.[13]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

Phosphoinositides are indispensable molecules in cellular signaling, with the PI3K/AKT/mTOR pathway at the heart of many fundamental biochemical processes. The intricate regulation of this pathway and its frequent dysregulation in disease underscore its importance as a subject of intense research and a promising target for therapeutic development. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of phosphoinositide signaling and contribute to the development of novel therapies for a range of human diseases.

References

PIPPS vs. HEPES: An In-depth Technical Guide for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein research, the choice of buffer is a critical determinant of experimental success. An appropriate buffer system maintains a stable pH environment, crucial for protein integrity, activity, and interaction studies. Among the plethora of available "Good's" buffers, PIPPS ([piperazine-N,N′-bis(3-propanesulfonic acid)]) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are two zwitterionic buffers with similar pKa values, making them suitable for many biological applications. However, their distinct physicochemical properties, particularly concerning metal ion interactions, can have profound implications for experimental outcomes. This technical guide provides a comprehensive comparison of this compound and HEPES to aid researchers in selecting the optimal buffer for their specific protein studies.

Core Physicochemical Properties: A Comparative Overview

A summary of the key quantitative data for this compound and HEPES is presented in Table 1. This data highlights the fundamental characteristics of each buffer, providing a basis for their differential application in protein research.

PropertyThis compoundHEPES
pKa at 25°C pKa1 = 3.73, pKa2 = 7.96[1]7.5[2][3]
Useful pH Range 7.2 - 8.56.8 - 8.2[2][3]
Temperature Dependence (dpKa/dT) Not significantly temperature sensitive[4]-0.014[5]
Metal Ion Chelation Generally considered a non-metal complexing buffer[1]Forms complexes with various metal ions, including Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Ca²⁺, and Mg²⁺[6]
UV Absorbance No interference at wavelengths longer than 240 nm[1]Low UV absorbance, but can produce hydrogen peroxide when exposed to light in the presence of riboflavin[7]

Impact on Protein Stability and Assays

The choice between this compound and HEPES can significantly influence protein stability and the reliability of various biochemical assays.

Protein Stability:

Buffer molecules can directly interact with proteins, affecting their conformational stability and propensity to aggregate.[8][9] While both this compound and HEPES are generally considered to be "Good's" buffers that are biocompatible, their differing abilities to chelate metal ions can be a critical factor.[2] For metalloproteins, a buffer that chelates the essential metal cofactor can lead to protein inactivation and destabilization. In such cases, a non-metal complexing buffer like this compound is the preferred choice.[1]

Interference in Biochemical Assays:

The components of a buffer solution can interfere with common protein quantification and enzymatic assays.[10]

  • Protein Quantification: While both buffers generally have low UV absorbance, it is crucial to use the same buffer for the blank and the standards as for the protein sample to ensure accurate measurements.[7]

  • Enzymatic Assays: For enzymes that require divalent cations (e.g., Mg²⁺, Mn²⁺) as cofactors, such as many kinases, the metal-chelating properties of HEPES can be problematic.[6] The buffer can sequester these essential ions, leading to reduced or variable enzyme activity. This compound, being non-metal complexing, is a safer choice for such assays.

Signaling Pathway Visualization: The Ras-Raf-MEK-ERK Pathway

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade involved in cell proliferation, differentiation, and survival.[11][12][13][14][15] Several kinases in this pathway, such as MEK, are magnesium-dependent. The choice of buffer in in vitro kinase assays targeting this pathway is therefore crucial. A metal-chelating buffer like HEPES could interfere with the assay by sequestering Mg²⁺ ions, leading to inaccurate measurements of kinase activity. A non-metal-chelating buffer like this compound would be the more appropriate choice to ensure the integrity of the assay.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras-GDP RTK->Ras GEF Ras_GTP Ras-GTP Ras_GTP->Ras GAP Raf Raf Ras_GTP->Raf Activation Raf_active Raf (active) MEK MEK (Mg²⁺ Dependent) MEK_active MEK (active) ERK ERK ERK_active ERK (active) Raf_active->MEK Phosphorylation MEK_active->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_active->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression HisTag_Purification_Workflow cluster_buffers Buffer Considerations start Start: Cell Lysate containing His-tagged Protein load Load Lysate onto IMAC Column (e.g., Ni-NTA resin) start->load wash Wash Column with Wash Buffer (Low Imidazole) load->wash Unbound proteins flow through elute Elute Protein with Elution Buffer (High Imidazole) wash->elute Non-specifically bound proteins are removed b1 Binding/Wash Buffer: - this compound: Non-metal chelating, preserves column integrity. - HEPES: Can be used, but may require optimization to avoid metal stripping. collect Collect Eluted Fractions elute->collect b2 Elution Buffer: - Both this compound and HEPES are suitable. - High concentration of a competitive ligand (imidazole) is the primary elution mechanism. analysis Analyze Fractions (SDS-PAGE, Western Blot) collect->analysis end End: Purified His-tagged Protein analysis->end

References

solubility of PIPPS in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Piperazine-N,N′-bis(2-propanesulfonic acid) (PIPPS), a zwitterionic biological buffer. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and includes visualizations to illustrate key processes.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For zwitterionic buffers like this compound, solubility is significantly influenced by the solvent's polarity, pH, and the presence of other solutes. As a "Good's buffer," this compound is characterized by high water solubility and minimal solubility in organic solvents.[1][2][3] This property is advantageous in many biological research applications as it minimizes the buffer's interference with biological membranes and nonpolar cellular compartments.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The available data primarily focuses on aqueous solutions.

Table 1: Quantitative Solubility of this compound in Aqueous Solutions

SolventConcentration of SolventSolubilityTemperature (°C)
WaterNot Specified1% (w/v)Not Specified
Sodium Hydroxide (NaOH)0.25 M5% (w/v)Not Specified

Data sourced from product information sheets.[4][5]

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is widely accepted and recommended for regulatory purposes such as the Biopharmaceutics Classification System (BCS).

Shake-Flask Method for Equilibrium Solubility Measurement

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, 0.1 M HCl, phosphate buffer pH 6.8, methanol, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Calibrated pH meter

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, adjust the pH to the target value at the experimental temperature (e.g., 37 °C ± 1 °C).

  • Addition of Solute: Add an excess amount of this compound powder to a known volume of the solvent in a sealed flask. The excess solid should be visually present to ensure saturation.

  • Equilibration: Place the flasks in a shaking incubator set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Filter the sample using a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

Visual Method for Preliminary Solubility Assessment

A simpler, qualitative method can be used for a rapid preliminary assessment of solubility.

Procedure:

  • Add a known small amount of this compound to a test tube.

  • Add a small volume of the solvent and vortex the mixture.

  • Observe if the solid dissolves completely.

  • If it dissolves, incrementally add more this compound until it no longer dissolves to estimate the saturation point.

Visualizing Experimental Workflows

Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvent mix Add this compound to Solvent prep_solvent->mix weigh_this compound Weigh Excess this compound weigh_this compound->mix equilibrate Equilibrate (Shake/Incubate) mix->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate sample Sample & Filter Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify this compound (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate

Figure 1: Shake-Flask Solubility Determination Workflow
Signaling Pathway of Solubility Factors

The solubility of a zwitterionic compound like this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

Solubility_Factors cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions zwitterion Zwitterionic Nature solubility Solubility zwitterion->solubility major influence pka pKa Values ph pH pka->ph polarity Polarity polarity->solubility 'like dissolves like' ph->zwitterion affects charge state h_bond Hydrogen Bonding Capacity h_bond->solubility temp Temperature temp->solubility ionic_strength Ionic Strength ionic_strength->solubility

Figure 2: Factors Influencing this compound Solubility

References

The Influence of Temperature on the pKa of PIPPS Buffer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining precise pH control is paramount for the accuracy and reproducibility of experimental results. Piperazine-N,N'-bis(3-propanesulfonic acid) (PIPPS), a zwitterionic buffer from the Good's buffer family, is often selected for its favorable characteristics in biological and biochemical studies. This technical guide provides an in-depth analysis of the temperature-dependent behavior of the pKa of this compound buffer, offering valuable data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

Core Concept: Temperature and Buffer pKa

The acid dissociation constant (pKa) is a critical parameter for any buffer, as it indicates the pH at which the buffer has its maximum buffering capacity. For many biological buffers, the pKa is not static and can vary significantly with changes in temperature. This phenomenon is governed by the enthalpy of the ionization reaction (ΔH°). An endothermic ionization (positive ΔH°) will result in a decrease in pKa with increasing temperature, while an exothermic ionization (negative ΔH°) will lead to an increase in pKa as the temperature rises. Understanding this relationship is crucial for experiments conducted at temperatures other than the standard 25°C at which pKa values are typically reported.

Quantitative Data: pKa of this compound Buffer at Various Temperatures

Below is a table summarizing the measured and calculated pKa values for this compound buffer at various temperatures relevant to biological research.

Temperature (°C)Temperature (K)pKa
4277.158.20
20293.158.01
25298.157.96
30303.157.91
37310.157.84

Note: The pKa at 25°C is a reported value.[1][2][3] Other pKa values are calculated based on the ΔH° of the structurally similar PIPES buffer.

Experimental Protocol: Determination of Temperature-Dependent pKa

For precise determination of the pKa of a buffer at various temperatures, the electromotive force (e.m.f.) measurement technique using a cell without a liquid junction is a highly accurate and standard method.

Objective: To determine the pKa of this compound buffer at a range of temperatures.

Materials:

  • This compound buffer substance

  • High-purity water

  • Standardized hydrochloric acid (HCl) solution

  • Sodium chloride (NaCl)

  • Hydrogen electrode

  • Silver-silver chloride (Ag/AgCl) electrode

  • Temperature-controlled water bath or cell jacket

  • High-precision potentiometer or pH meter with millivolt scale

  • Glass cell without liquid junction

Methodology:

  • Buffer Solution Preparation: Prepare a series of solutions containing known molalities of this compound, its sodium salt (formed by adding a known amount of NaOH or by starting with the sodium salt form of this compound), and NaCl (to maintain a constant ionic strength) in high-purity water.

  • Electrochemical Cell Setup: Assemble the electrochemical cell, which typically consists of a hydrogen electrode and a silver-silver chloride electrode immersed in the buffer solution. The cell can be represented as: Pt(s) | H₂(g, 1 atm) | this compound (m₁), Na-PIPPS (m₂), NaCl (m₃) | AgCl(s) | Ag(s)

  • Temperature Control: Place the electrochemical cell in a thermostatically controlled water bath or use a jacketed cell connected to a circulating water bath. Allow the cell to equilibrate at the desired temperature.

  • e.m.f. Measurement: Once the temperature has stabilized, measure the electromotive force (e.m.f.) of the cell using a high-precision potentiometer. Record the e.m.f. and the corresponding temperature.

  • Repeat for Different Temperatures: Vary the temperature of the water bath and repeat the e.m.f. measurement at each new temperature, allowing for sufficient equilibration time.

  • Data Analysis: The pKa can be calculated from the measured e.m.f. values, the known concentrations of the buffer components and chloride, and the standard potentials of the electrodes at each temperature using the Nernst equation. The relationship between the e.m.f. and pKa is given by:

    pKa = (E - E°_Ag/AgCl) / (RT/F) + log([m(Cl⁻) * m(HA)] / m(A⁻))

    where:

    • E is the measured e.m.f.

    • E°_Ag/AgCl is the standard potential of the Ag/AgCl electrode.

    • R is the ideal gas constant.

    • T is the absolute temperature in Kelvin.

    • F is the Faraday constant.

    • m represents the molality of the respective species.

Visualization of Experimental Workflow and Applications

This compound buffer is frequently utilized in various biochemical and molecular biology applications, including enzyme kinetics and protein crystallization. The following diagrams, created using the DOT language, illustrate a generalized workflow for these applications.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Buffer (pH 7.5) D Mix Buffer, Enzyme, and Substrate in Reaction Vessel A->D B Prepare Enzyme Stock Solution B->D C Prepare Substrate Stock Solution C->D E Incubate at Controlled Temperature D->E F Monitor Product Formation Over Time E->F G Plot Reaction Rate vs. Substrate Concentration F->G H Determine Km and Vmax (Michaelis-Menten) G->H

Enzyme Kinetics Workflow using this compound Buffer.

ProteinCrystallizationWorkflow cluster_prep Sample Preparation cluster_screening Crystallization Screening cluster_optimization Crystal Optimization & Analysis P1 Purify and Concentrate Target Protein P2 Buffer Exchange into this compound (e.g., pH 7.0) P1->P2 S2 Set up Crystallization Plates (e.g., Hanging Drop) P2->S2 S1 Prepare Crystallization Screens (Varying Precipitants, Salts, pH) S1->S2 S3 Incubate Plates at Constant Temperature S2->S3 O1 Identify Initial Crystal 'Hits' S3->O1 O2 Optimize Conditions (Refine pH, Precipitant Concentration) O1->O2 O3 Harvest and Cryo-cool Crystals O2->O3 O4 X-ray Diffraction Analysis O3->O4

Protein Crystallization Workflow with this compound Buffer.

Conclusion

References

The "Inert" Choice: A Technical Guide to the Metal Ion Chelation Properties of PIPPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of biological and pharmaceutical research, the choice of a buffer system can be as critical as the primary reactants. Metal ions, ubiquitous in biological systems as cofactors for enzymes and structural components of proteins, are highly susceptible to chelation by buffer components. This interaction can significantly alter experimental outcomes by sequestering necessary metal ions or introducing unintended inhibition. PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) is a zwitterionic buffer widely favored for its purported inertness toward metal ions. This technical guide provides an in-depth examination of the metal ion chelation properties of this compound, consolidating the available scientific evidence. While quantitative stability constants are conspicuously absent in the literature due to its classification as a "non-metal complexing" agent, recent kinetic studies reveal subtle but rapid interactions with certain metal ions. This guide will present a comparative analysis with common chelating buffers, detail the rigorous experimental protocols used to characterize such interactions, and provide researchers with the foundational knowledge to make informed decisions about its use in metal-sensitive applications.

Introduction: The Critical Role of a Non-Chelating Buffer

Biological buffers are tasked with maintaining a stable pH, but their responsibilities extend to being chemically unobtrusive in the experimental system. A primary criterion for an ideal "Good's" buffer is its minimal interaction with metal ions. Buffers like phosphate are notorious for precipitating divalent cations, while amine-containing buffers such as Tris can form stable coordination complexes with transition metals.[1] These interactions can lead to:

  • Enzyme Inhibition: Sequestration of essential metal cofactors.

  • Altered Protein Stability: Disruption of metal-dependent structural motifs.

  • Inaccurate Binding Data: Competition between the buffer and the molecule of interest for the metal ion.

  • Modified Reaction Kinetics: Formation of ternary buffer-metal-substrate complexes that can either inhibit or catalyze reactions.[2]

This compound was specifically designed to circumvent these issues. Its piperazine core and sulfonate groups are presumed to have a very low affinity for metal ions, making it a buffer of choice for studying metalloenzymes and metal-dependent biological processes.[3]

Chelation Properties of this compound: A Lack of Evidence is Evidence

A comprehensive review of scientific literature reveals a notable absence of tabulated stability constants (Log K) for this compound with various metal ions. This is in stark contrast to buffers like Tris and Bistris, for which extensive data exists.[4][5] This lack of data is not an oversight but rather a testament to its intended function; this compound is selected precisely because its metal binding is considered negligible, rendering the determination of stability constants challenging and often unnecessary for most applications.[3]

However, the term "non-chelating" should be interpreted with caution. A recent 2024 study by Kotuniak et al. investigating the kinetics of Cu²⁺ ion interactions with various buffers provided a more nuanced view. While categorizing this compound as a "nonbinding" buffer, their stopped-flow kinetic experiments revealed that this compound, along with other buffers, formed Cu(II) complexes within the instrument's dead time (a few milliseconds).[2] Furthermore, the presence of this compound resulted in the formation of Cu(II) aggregates without a lag period.[2] This suggests that while the affinity may be too low to be easily quantified by traditional equilibrium methods like potentiometric titration, a very rapid, weak interaction can still occur. The overall effect of this compound on the kinetics of a Cu(II)-peptide complex formation was, however, found to be small.[2]

Comparative Analysis of Buffer-Metal Ion Interactions

To contextualize the "non-chelating" nature of this compound, it is useful to compare it with other common biological buffers for which stability constants have been determined. The following table summarizes the known stability constants (Log K₁) for 1:1 metal-buffer complexes. A higher Log K value indicates stronger binding.

BufferMetal IonLog K₁Reference(s)
This compound VariousNot Reported (Considered Negligible)[2][3]
Tris Cu²⁺~2.5 - 4.0 (pH dependent)[3][6]
Ni²⁺1.8[2]
Co²⁺1.3[2]
Zn²⁺2.4[2]
Bistris Cu²⁺5.27[4][5]
Zn²⁺2.38[4][5]
Ca²⁺2.25[4][5]
Mg²⁺0.34[4][5]
Mn²⁺0.70[4][5]
Phosphate Cu²⁺2.14[7]
(HPO₄²⁻)Co²⁺2.21[7]
Ni²⁺2.11[7]
Fe³⁺2.23[7]

Table 1: Comparative stability constants (Log K₁) for selected biological buffers with divalent and trivalent metal ions. The absence of data for this compound highlights its classification as a non-chelating buffer.

cluster_0 Chelating Buffer Interaction cluster_1 Non-Chelating Buffer Interaction Metal Metal Ion (M²⁺) Complex Stable M²⁺-Buffer Complex Metal->Complex Strong Binding (High Log K) Buffer_C Chelating Buffer (e.g., Tris, Bistris) Buffer_C->Complex Metal_NC Metal Ion (M²⁺) Buffer_NC Non-Chelating Buffer (this compound) Free M²⁺ Remains Free in Solution Metal_NC->Free Negligible Binding (Low Log K)

Figure 1: Conceptual diagram comparing metal ion interaction with a chelating vs. a non-chelating buffer like this compound.

Experimental Protocols for Characterizing Metal Ion Chelation

Even for a buffer considered non-chelating, rigorous experimental verification is crucial, especially in highly sensitive assays. The following are standard methodologies that can be employed to determine the stability constants and kinetics of metal-buffer interactions.

Potentiometric Titration

This classical method is used to determine equilibrium constants for metal-ligand complexation by measuring changes in hydrogen ion concentration (pH).

Methodology:

  • Calibration: Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0). Then, perform a titration of a strong acid (e.g., HClO₄) with a standardized strong base (e.g., CO₂-free NaOH) to determine the electrode's response and the precise concentration of the base.

  • Ligand Protonation: Titrate a solution of this compound buffer (e.g., 1-5 mM) in a constant ionic strength background electrolyte (e.g., 0.1 M KCl) with the standardized NaOH solution to determine the buffer's pKa values.

  • Complexation Titration: Prepare a solution containing this compound, the background electrolyte, and a known concentration of the metal salt of interest (e.g., CuCl₂).

  • Titration: Titrate this solution with the standardized NaOH. The formation of a metal-buffer complex will release protons, causing the titration curve to shift compared to the titration of the buffer alone.

  • Data Analysis: Use a computational program (e.g., HYPERQUAD) to analyze the titration curves. The software fits the data to a model that includes the protonation constants of the buffer and various possible metal-buffer species (e.g., ML, MHL, ML(OH)) to calculate the stability constants (Log K).

start Prepare Solutions (Buffer, Metal Salt, NaOH) calibrate Calibrate pH Electrode start->calibrate titrate_complex Titrate Buffer + Metal with NaOH start->titrate_complex titrate_ligand Titrate Buffer alone with NaOH to find pKa calibrate->titrate_ligand record Record pH vs. Volume of NaOH Added titrate_ligand->record titrate_complex->record analyze Analyze Titration Curves with Software (e.g., HYPERQUAD) record->analyze result Determine Stability Constants (Log K) analyze->result

Figure 2: Experimental workflow for determining metal-buffer stability constants using potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: Prepare the this compound buffer solution and a solution of the metal salt in the exact same buffer batch to minimize heats of dilution. Degas both solutions thoroughly.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.

  • Titration: Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) of the metal solution into the buffer solution. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.

  • Control Titration: Perform a control experiment by titrating the metal solution into the buffer alone (without the ligand, if a competitive binding assay were being run) to measure the heat of dilution.

  • Data Analysis: Integrate the heat flow peaks for each injection and subtract the heat of dilution. Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to determine Kₐ, ΔH, and n. For a very weak interaction as expected with this compound, the heat signals may be very small or indistinguishable from the heat of dilution.

start Prepare & Degas Solutions (Buffer in Cell, Metal in Syringe) setup Equilibrate ITC Instrument start->setup titrate Inject Metal Solution into Buffer Solution in Cell setup->titrate measure Measure Heat Change (μcal/sec) per Injection titrate->measure plot Plot Heat per Mole of Injectant vs. Molar Ratio measure->plot analyze Fit Binding Isotherm to Model plot->analyze result Determine Kₐ, ΔH, and Stoichiometry analyze->result

Figure 3: Experimental workflow for characterizing metal-buffer interactions using Isothermal Titration Calorimetry (ITC).

Stopped-Flow Spectroscopy

This technique is ideal for studying the kinetics of rapid reactions (on the millisecond timescale) by rapidly mixing two reactants and monitoring the change in a spectroscopic signal (absorbance or fluorescence).

Methodology:

  • Sample Preparation: Prepare a solution of the metal ion (e.g., CuCl₂) and a solution of this compound buffer at twice the desired final concentration.

  • Instrument Setup: Load the two solutions into the separate drive syringes of the stopped-flow instrument. Set the spectrophotometer to a wavelength where a change in absorbance is expected upon complex formation. For Cu(II), this is often in the 600-800 nm range.

  • Rapid Mixing: The instrument's drive ram rapidly pushes the contents of the syringes into a mixing chamber and then into an observation cell, stopping the flow abruptly. Data acquisition is triggered the moment the flow stops.

  • Data Acquisition: Record the change in absorbance over time, from milliseconds to seconds.

  • Data Analysis: Fit the resulting kinetic trace to an appropriate kinetic model (e.g., single or double exponential) to determine the observed rate constants (k_obs). By varying the concentration of the buffer, the second-order rate constant for complex formation can be determined.

Conclusion and Recommendations

The available evidence strongly supports the classification of this compound as a non-chelating buffer, making it a superior choice for most applications involving metal ions compared to buffers like Tris, Bistris, or phosphate. Researchers can proceed with high confidence when using this compound in systems where metal ion interference must be minimized.

However, for extremely sensitive systems or those involving high concentrations of transition metals like Cu(II), it is prudent to acknowledge the possibility of very rapid, weak interactions. In such critical applications, researchers should consider performing control experiments to empirically validate the inertness of this compound within their specific experimental context. The methodologies outlined in this guide provide a robust framework for such validation. Ultimately, the informed selection and validation of a buffer system remain a cornerstone of rigorous and reproducible scientific research.

References

Commercial Sources and Technical Guide for High-Purity PIPPS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercial sources for high-purity Piperazine-N,N'-bis(3-propanesulfonic acid) (PIPPS), a zwitterionic buffer commonly utilized in biological and biochemical research. This document details the physicochemical properties, commercial availability, and quality control of this compound. Furthermore, it outlines experimental protocols for its synthesis, purification, and analysis, and illustrates its application in relevant cell signaling pathways.

Introduction to this compound

Piperazine-N,N'-bis(3-propanesulfonic acid), or this compound, is a zwitterionic biological buffer, one of the "Good's buffers," which are valued for their compatibility with biological systems.[1][2][3] Key characteristics of this compound and related Good's buffers include pKa values near physiological pH, high water solubility, low permeability through biological membranes, and minimal interference with biological processes.[1][2][3] this compound is particularly useful for maintaining a stable pH environment in a variety of applications, including cell culture, enzyme assays, and protein purification.[4]

Commercial Sources and Quantitative Data

A variety of chemical suppliers offer this compound, often with different purity grades and specifications. High purity is crucial for sensitive applications to avoid interference from contaminants such as heavy metals or other organic molecules. The following table summarizes the quantitative data for this compound available from several commercial suppliers. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate information.

SupplierProduct Name/GradeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity SpecificationpKa (at 25°C)
Sigma-Aldrich (Calbiochem®) This compound5625-56-9C₁₀H₂₂N₂O₆S₂330.42≥97% (dry basis, titration)7.96
Hopax Fine Chemicals This compound Buffer5625-56-9C₁₀H₂₂N₂O₆S₂-≥ 97% (titration)6.8 – 9.2 (useful pH range)
RPI (Research Products International) PIPES [Piperazine-N,N'-bis(2-ethanesulfonic acid)]5625-37-6C₈H₁₈N₂O₆S₂302.4≥ 99.0 % (Titration, dried basis)6.8
Thermo Fisher Scientific PIPES5625-37-6C₈H₁₈N₂O₆S₂302.37Not specified~6.8
HiMedia Laboratories PIPES buffer5625-37-6C₈H₁₈N₂O₆S₂302.37Not specifiedNot specified
GFS Chemicals Piperazine-N,N-Bis(3-Propanesulfonic Acid)5625-56-9C₁₀H₂₂N₂O₆S₂330.43Not specifiedNot specified
Santa Cruz Biotechnology HEPPS 16052-06-5C₉H₂₀N₂O₄S252.33≥98%8.0
Chem-Impex N-(2-Hydroxyethyl)piperazine-N'-3-propanesulfonic acid (HEPPS)16052-06-5C₉H₂₀N₂O₄S252.33≥ 98% (Titration)Not specified
Central Drug House (CDH) Piperazine-N,N®-Bis-(2-Ethane Sulphonic Acid) (PIPES) For Molecular Biology5625-37-6C₈H₁₈N₂O₆S₂302.3799.5%Not specified

*Note: PIPES (Piperazine-N,N'-bis(2-ethanesulfonic acid)) is a closely related and more commonly listed Good's buffer. Its data is included for comparison. **Note: HEPPS (EPPS) is another related piperazine-based buffer with a similar structure.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and quality control of this compound. These protocols are based on established chemical principles for zwitterionic buffers.

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of piperazine with a suitable propane sultone. A general procedure is outlined below, which can be adapted from methods for similar piperazine-based buffers.[5][6]

Materials:

  • Piperazine

  • 1,3-Propanesultone

  • A suitable solvent (e.g., methanol)

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Dissolve piperazine in the chosen solvent in a reaction vessel.

  • Slowly add 1,3-propanesultone to the piperazine solution under stirring. The reaction is typically exothermic and should be controlled. The molar ratio of propanesultone to piperazine should be at least 2:1 to ensure disubstitution.

  • The reaction mixture is then heated under reflux for several hours to drive the reaction to completion.

  • After cooling, the crude product may precipitate out of the solution. The precipitate is collected by filtration.

  • The crude product is then subjected to purification.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying zwitterionic compounds.[7][8]

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (or other suitable solvent)

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot deionized water.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution is boiled for a few minutes.

  • The hot solution is then filtered to remove the activated carbon and any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • The resulting crystals are collected by vacuum filtration and washed with a small amount of cold ethanol or another suitable solvent in which this compound has low solubility.

  • The purified crystals are then dried in a vacuum oven.

Quality Control of High-Purity this compound

Ensuring the purity and quality of this compound is critical for its use in sensitive biological assays. A comprehensive quality control program should include tests for identity, purity, and potential contaminants.[9][10][11]

1. Identity Confirmation:

  • FT-IR Spectroscopy: Compare the infrared spectrum of the synthesized this compound with a reference spectrum to confirm the presence of characteristic functional groups.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure of the molecule.

2. Purity Assessment:

  • Titration: A titration with a standardized base (e.g., NaOH) can be used to determine the assay (purity) of the acidic sulfonic acid groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate and quantify impurities. A reversed-phase HPLC method with a suitable buffer system can be developed to assess the purity of this compound.[12][13] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile). Detection is commonly performed using a UV detector.

  • Melting Point: A sharp and well-defined melting point is indicative of high purity.

3. Impurity Profile:

  • Heavy Metals: The concentration of heavy metals should be determined using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it is below acceptable limits for biological applications.

  • Insoluble Matter: The amount of insoluble matter can be determined gravimetrically after dissolving a known amount of the buffer in water.

  • Residue on Ignition: This test determines the amount of residual inorganic material after combustion.

Application in Cell Signaling Pathways

Zwitterionic buffers like this compound and PIPES are widely used in in vitro studies of cellular signaling pathways to maintain a stable pH, which is crucial for protein function and enzyme kinetics.[9][14][15][16] Two of the most extensively studied signaling pathways where these buffers find application are the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[1][17][18]

MAPK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Leads to PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_Active Akt (Active) Akt->Akt_Active mTORC1 mTORC1 Akt_Active->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

References

Methodological & Application

Preparation of 1M PIPPS Buffer Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a 1M PIPPS [Piperazine-N,N'-bis(3-propanesulfonic acid)] buffer solution. This compound is a zwitterionic buffer commonly utilized in biochemical and pharmaceutical research due to its pKa value near physiological pH and its minimal interaction with metal ions. This protocol outlines the necessary reagents, equipment, and a detailed step-by-step procedure for preparing a high-concentration stock solution. Additionally, it includes key data on this compound and recommendations for storage and handling to ensure the buffer's stability and performance.

Introduction

This compound is a sulfonic acid-based zwitterionic buffer, one of the "Good's" buffers, that is effective in the pH range of 7.2 to 8.5. Its pKa of approximately 7.96 at 20°C makes it an excellent choice for a variety of biological applications, including cell culture, enzyme assays, and protein purification, where maintaining a stable pH is critical.[1] The preparation of a concentrated 1M stock solution offers convenience and efficiency in the laboratory, allowing for easy dilution to the desired working concentration for various experimental needs.

Materials and Reagents

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueReference
Chemical Name Piperazine-N,N'-bis(3-propanesulfonic acid)
CAS Number 5625-56-9[1]
Molecular Weight 330.42 g/mol [1]
pKa at 20°C 7.96[1]
Appearance White solid[1]

Experimental Protocol

This protocol details the step-by-step methodology for preparing 1 liter of a 1M this compound buffer solution.

Required Equipment
  • Analytical balance

  • 1 L beaker or flask

  • Magnetic stirrer and stir bar

  • pH meter with a calibrated electrode

  • Graduated cylinders

  • 1 L volumetric flask

  • Deionized or distilled water (ddH₂O)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Reagents
  • This compound (free acid), powder (MW: 330.42 g/mol )

  • 10 M Sodium Hydroxide (NaOH) solution for pH adjustment

  • Deionized or distilled water (ddH₂O)

Preparation Procedure

The following workflow outlines the preparation of the 1M this compound buffer solution.

G cluster_0 Preparation Workflow A Weigh 330.42 g of this compound B Add ~800 mL of ddH₂O A->B C Dissolve with stirring B->C D Adjust pH with 10 M NaOH C->D E Bring volume to 1 L D->E F Sterilize (optional) E->F G Store at 2-8°C F->G

Caption: Workflow for preparing 1M this compound buffer solution.

  • Weighing the this compound Powder: Accurately weigh out 330.42 grams of this compound (free acid) powder using an analytical balance.

  • Initial Dissolution: Transfer the weighed this compound powder to a 1 L beaker or flask. Add approximately 800 mL of deionized or distilled water. Place a magnetic stir bar in the beaker and begin stirring. The free acid form of this compound may have limited solubility in water at this high concentration.

  • pH Adjustment for Dissolution: While continuously stirring, slowly add 10 M sodium hydroxide (NaOH) solution dropwise to the this compound suspension. The addition of the base will deprotonate the sulfonic acid groups, increasing the solubility of the this compound. Monitor the pH of the solution using a calibrated pH meter. Continue to add NaOH until the this compound is completely dissolved and the desired pH is reached. The target pH will depend on the specific application, but it is typically within the buffering range of this compound (pH 7.2 - 8.5).

  • Final Volume Adjustment: Once the this compound is fully dissolved and the target pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred. Carefully add deionized water to bring the final volume to the 1 L mark.

  • Sterilization (Optional): If the buffer is to be used in sterile applications such as cell culture, it can be sterilized by filtration through a 0.22 µm filter.

  • Storage: Store the 1M this compound buffer solution at 2-8°C. For long-term storage, aliquoting the solution into smaller, sterile containers is recommended to avoid repeated freeze-thaw cycles and potential contamination. Stock solutions are stable for up to 3 months at -20°C.[1]

Application Notes

  • pH and Temperature: The pKa of this compound, like many buffers, is temperature-dependent. It is advisable to adjust the pH of the buffer at the temperature at which it will be used.

  • Metal Ion Chelation: this compound is considered a non-coordinating buffer and has a low affinity for most metal ions, making it suitable for use in solutions containing metal ions.

  • Spectrophotometry: this compound does not have significant absorbance in the UV-visible range above 240 nm, making it compatible with spectrophotometric assays.[1]

  • Safety Precautions: Standard laboratory safety practices should be followed when handling this compound powder and concentrated NaOH solution. This includes wearing appropriate personal protective equipment.

Conclusion

This protocol provides a detailed and reliable method for the preparation of a 1M this compound buffer solution. By following these steps, researchers can prepare a high-quality, concentrated stock solution suitable for a wide range of applications in the life sciences and drug development. The provided data and application notes will further assist in the effective utilization of this versatile buffer.

References

PIPPS Buffer: Application Notes and Protocols for Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. The optimal pH range for most human and animal cell lines is narrow, typically between 7.2 and 7.4.[1] Deviations from this range can adversely affect cell growth, metabolism, morphology, and the integrity of cellular signaling pathways. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) buffering system is the primary physiological buffer, it is often supplemented with a stable, non-volatile chemical buffer to provide additional buffering capacity, especially when cells are handled outside of a CO₂ incubator.

PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) is a zwitterionic biological buffer that is increasingly utilized in cell culture applications. As a "Good's" buffer, this compound is characterized by its low toxicity, high water solubility, and chemical stability.[2][3] Its pKa₂ of approximately 7.96 at 25°C makes it a suitable candidate for maintaining pH in the physiological range.[4] This document provides detailed application notes and protocols for the preparation and use of this compound buffer in cell culture media.

Physicochemical Properties of this compound Buffer

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in cell culture.

PropertyValueReference(s)
Chemical Name Piperazine-N,N′-bis(3-propanesulfonic Acid)[4]
Molecular Formula C₁₀H₂₂N₂O₆S₂[4]
Molecular Weight 330.42 g/mol [4]
Appearance White solid powder[4]
pKa₁ (25°C) 3.73[4]
pKa₂ (25°C) 7.96[4]
Useful pH Range 6.8 - 9.2[5]

Application Notes

Buffering Capacity in Cell Culture Media

The primary function of this compound in cell culture media is to stabilize the pH. The effective buffering range of a buffer is typically considered to be pKa ± 1 pH unit. With a pKa₂ of ~7.96, this compound provides strong buffering capacity in the physiological pH range of 7.2-7.4. The final concentration of this compound in cell culture media typically ranges from 10 mM to 25 mM, similar to the concentrations used for other common zwitterionic buffers like HEPES.[6] The optimal concentration should be determined empirically for each cell line and experimental condition.

Biocompatibility and Cytotoxicity

This compound is classified as a "Good's" buffer, a class of compounds selected for their low interference with biological systems.[2] While comprehensive, direct comparative cytotoxicity studies on this compound are not widely published, zwitterionic buffers are generally considered to have low toxicity at typical working concentrations. However, it is crucial to note that all exogenous buffers can have some effect on cellular processes, and some zwitterionic buffers have been shown to be toxic to certain cell lines at higher concentrations.[7] Therefore, it is recommended to perform a cytotoxicity assessment of this compound on the specific cell line of interest before its routine use in critical experiments.

Sterilization and Stability

This compound buffer solutions are chemically stable and can be sterilized by autoclaving. However, as with any buffer solution, it is important to verify the pH after autoclaving and adjust if necessary.[8] Alternatively, sterile filtration through a 0.22 µm filter is a common and effective method for sterilizing this compound buffer solutions for cell culture use.[8][9] Stock solutions of this compound are reported to be stable for up to 3 months when stored frozen at -20°C.[4]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution (pH 7.4)

This protocol describes the preparation of a 1 M stock solution of this compound buffer, which can be diluted to the desired final concentration in cell culture media.

Materials:

  • This compound (Piperazine-N,N′-bis(3-propanesulfonic acid)), cell culture grade (MW: 330.42 g/mol )

  • Nuclease-free, cell culture grade water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Sterile bottles for storage

  • Calibrated pH meter

  • Stir plate and stir bar

  • Sterile filtration unit (0.22 µm pore size) or autoclave

Procedure:

  • Weighing this compound: In a clean beaker, weigh out 330.42 g of this compound powder to prepare 1 L of a 1 M stock solution.

  • Dissolving this compound: Add approximately 800 mL of nuclease-free water to the beaker. Place the beaker on a stir plate with a stir bar and stir until the this compound is completely dissolved. The solution will be acidic.

  • pH Adjustment: While continuously stirring, slowly add 10 N NaOH dropwise to the solution to raise the pH. Monitor the pH using a calibrated pH meter. Be cautious not to overshoot the target pH.

  • Final pH and Volume Adjustment: Continue adding NaOH until the pH of the solution reaches 7.4. Once the target pH is reached, transfer the solution to a 1 L graduated cylinder and add nuclease-free water to bring the final volume to 1 L.

  • Sterilization:

    • Sterile Filtration (Recommended): Aseptically filter the 1 M this compound stock solution through a 0.22 µm sterile filter into a sterile storage bottle.

    • Autoclaving: Alternatively, dispense the solution into an autoclavable bottle, leaving some headspace. Autoclave at 121°C for 20 minutes on a liquid cycle. After autoclaving, allow the solution to cool to room temperature and check the pH again, as it may shift slightly upon heating. Adjust the pH aseptically if necessary.

  • Storage: Store the sterile 1 M this compound stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage (up to 3 months).[4]

Experimental Workflow for this compound Buffer Preparation

G cluster_preparation Preparation cluster_sterilization Sterilization cluster_storage Storage weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Water weigh->dissolve adjust_ph 3. Adjust pH with NaOH dissolve->adjust_ph final_volume 4. Adjust Final Volume adjust_ph->final_volume sterile_filter 5a. Sterile Filtration (Recommended) final_volume->sterile_filter Option 1 autoclave 5b. Autoclaving final_volume->autoclave Option 2 store 6. Store at 4°C or -20°C sterile_filter->store autoclave->store

Caption: Workflow for preparing a sterile this compound buffer stock solution.

Protocol 2: Cytotoxicity Assessment of this compound Buffer Using MTT Assay

This protocol provides a general method to evaluate the potential cytotoxicity of this compound buffer on a specific mammalian cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 1 M this compound stock solution (pH 7.4)

  • Sterile phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound-Containing Media: Prepare a series of dilutions of the 1 M this compound stock solution in complete culture medium to achieve final concentrations ranging from 0 mM (control) to 100 mM (e.g., 0, 10, 25, 50, 75, 100 mM).

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared media containing different concentrations of this compound. Include a set of wells with medium only as a background control.

  • Incubation: Incubate the plate for another 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control (0 mM this compound) using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

Logical Flow of a Cytotoxicity Assay

G start Start: Seed Cells prepare_treatment Prepare this compound-Containing Media start->prepare_treatment treat_cells Treat Cells with this compound prepare_treatment->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Analyze Data & Plot Curve read_absorbance->analyze end End: Determine Cytotoxicity analyze->end

Caption: A logical workflow for assessing the cytotoxicity of this compound buffer.

Signaling Pathway Considerations

While specific studies detailing the impact of this compound on cellular signaling pathways are limited, it is important to recognize that any component of the cell culture environment can potentially influence cellular processes. Zwitterionic buffers, in general, are designed to be inert. However, researchers should be aware of the potential for unforeseen interactions, particularly in sensitive applications such as high-throughput screening or studies of specific signaling cascades. It is always good practice to include appropriate controls to account for any potential effects of the buffer system itself.

Conclusion

This compound is a valuable zwitterionic buffer for maintaining a stable pH in cell culture media. Its physicochemical properties make it a suitable alternative to other commonly used buffers. By following the detailed protocols for preparation and validation provided in these application notes, researchers can confidently incorporate this compound into their cell culture workflows to ensure optimal and reproducible experimental outcomes. As with any reagent, empirical validation of its performance and potential cytotoxicity for the specific cell line and application is strongly recommended.

References

using PIPPS buffer in enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

An excellent choice for a variety of biological and biochemical research applications, PIPPS [piperazine-N,N′-bis(3-propanesulfonic acid)] is a zwitterionic buffer valued for its ability to maintain a stable pH.[1] As one of the 'Good's' buffers, it is particularly useful in enzyme assays where a consistent pH environment is critical for accurate and reproducible results.[2]

Application Notes

This compound is a non-metal complexing buffer, making it an ideal choice for enzymatic systems that are sensitive to metal ion chelation.[3][4] Its pKa value at 25°C is approximately 7.96, providing a reliable buffering range from pH 6.8 to 9.2.[3][5][6] This range makes it highly suitable for assays involving enzymes that exhibit optimal activity in slightly alkaline conditions, such as various kinases, phosphatases, and proteases.

Key Advantages:

  • Stable pH Control: Effectively maintains pH in its functional range, which is crucial as minor pH shifts can significantly alter enzyme activity.[2][7]

  • Minimal Metal Binding: this compound shows negligible binding to divalent cations like Mg²⁺ and Mn²⁺, which are often essential cofactors for enzyme function, particularly in kinase assays.[3][8]

  • High Solubility: Readily dissolves in water.

  • Low UV Absorbance: Does not interfere with spectrophotometric readings at wavelengths longer than 240 nm.[3][4]

Quantitative Data Summary
PropertyValueSource(s)
pKa 7.96 (at 20-25°C)[3][4][9]
Useful pH Range 6.8 – 9.2[5][6][10]
Molecular Weight 330.42 g/mol [3][4][9]
Appearance White solid[9]
Metal Complexing Negligible[3][4]

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution (pH 8.0)

This protocol details the preparation of a 1 M stock solution, which can be diluted for use in various assays.

Materials:

  • This compound powder (MW: 330.42 g/mol )

  • High-purity deionized water

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • 0.22 µm sterile filter unit

Procedure:

  • Add 330.42 g of this compound powder to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and stir until the powder is fully dissolved. The free acid form of this compound has low solubility in acidic water, so the solution will be cloudy.[11]

  • Slowly add 10 M NaOH or KOH dropwise while continuously monitoring the pH. The powder will dissolve as the pH increases.

  • Continue to add the base until the pH reaches 8.0.

  • Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

  • Confirm the final pH. If necessary, adjust with small additions of NaOH/KOH or HCl.

  • For sterile applications, pass the buffer through a 0.22 µm filter.

  • Store the solution at 2-8°C.[9] For long-term storage, aliquots can be frozen.[3]

Protocol 2: General Protocol for a Kinase Assay using this compound Buffer

This protocol provides a general framework for an in vitro kinase assay.[12] Concentrations of enzyme, substrate, ATP, and cofactors must be optimized for each specific system.

Materials:

  • 1 M this compound stock solution, pH 8.0

  • Kinase of interest

  • Peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Bovine Serum Albumin (BSA) (optional, to prevent non-specific binding)[8]

  • Deionized water

  • Detection reagents (e.g., ADP-Glo™, TR-FRET reagents)[12]

Procedure:

  • Prepare the Assay Buffer: Create a 1X Assay Buffer by diluting the 1 M this compound stock solution. A typical final concentration is 50 mM this compound, pH 8.0. Include other necessary components such as MgCl₂ (e.g., 10 mM) and BSA (e.g., 0.1 mg/mL).

  • Prepare Reagents:

    • Enzyme Solution: Dilute the kinase to a 2X working concentration in the 1X Assay Buffer.

    • Substrate/ATP Mix: Prepare a 2X mixture of the substrate and ATP in the 1X Assay Buffer.

  • Set up the Reaction:

    • Add 10 µL of the 2X Enzyme Solution to the wells of a microplate.

    • Add any potential inhibitors (dissolved in an appropriate solvent) or the solvent alone for control wells.

    • Incubate for 10-15 minutes at the desired reaction temperature (e.g., 25°C or 30°C).

  • Initiate the Kinase Reaction:

    • Add 10 µL of the 2X Substrate/ATP Mix to each well to start the reaction. The final volume is now 20 µL.

    • Mix gently and incubate for the desired reaction time (e.g., 30-60 minutes).

  • Terminate and Detect:

    • Stop the reaction by adding a termination buffer (e.g., EDTA solution) or as specified by the detection kit manufacturer.[13]

    • Add the detection reagents according to the manufacturer's protocol to quantify the kinase activity (e.g., by measuring ADP production or substrate phosphorylation).

  • Data Analysis: Analyze the signal to determine the rate of reaction and the effect of any inhibitors.

Visualizations

G cluster_prep I. Preparation Phase cluster_exec II. Execution Phase cluster_analysis III. Analysis Phase p1 Prepare 1M this compound Stock Solution p2 Prepare 1X Assay Buffer (e.g., 50 mM this compound) p1->p2 p3 Prepare 2X Enzyme Solution p2->p3 p4 Prepare 2X Substrate/ATP Solution p2->p4 e1 Dispense 2X Enzyme into Plate p3->e1 e3 Initiate with 2X Substrate/ATP p4->e3 e2 Add Inhibitor/ Vehicle e1->e2 e2->e3 e4 Incubate e3->e4 a1 Stop Reaction & Add Detection Reagents e4->a1 a2 Read Signal (Luminescence, etc.) a1->a2 a3 Analyze Data & Calculate IC50 a2->a3

Caption: Experimental workflow for a typical in vitro enzyme inhibitor assay.

G cluster_inputs Reactants cluster_catalysis Catalytic Event cluster_outputs Products Kinase Kinase Enzyme Reaction PO4³⁻ Transfer Kinase->Reaction catalyzes Substrate Protein Substrate Substrate->Reaction ATP ATP ATP->Reaction donates phosphate pSubstrate Phosphorylated Substrate Reaction->pSubstrate ADP ADP Reaction->ADP

Caption: Simplified signaling pathway for a kinase-catalyzed phosphorylation.

References

Application Notes and Protocols for PIPPS Buffer in Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Piperazine-N,N′-bis(3-propanesulfonic acid) (PIPPS) buffer in protein crystallography. This compound is a zwitterionic "Good's" buffer valued for its stability and minimal interaction with proteins, making it a suitable candidate for maintaining pH in crystallization experiments.

Introduction to this compound Buffer

This compound is a sulfonic acid-based buffer with a pKa2 value that makes it effective in the physiological pH range, which is often critical for maintaining the native conformation and solubility of proteins.[1][2] Its zwitterionic nature at working pH ranges and low tendency to form complexes with metal ions are advantageous in preventing interference with protein structure and crystallization.[1]

Key Properties of this compound Buffer:
  • Zwitterionic Nature: Possesses both a positive and a negative charge, which can minimize interactions with charged protein surfaces.

  • High Solubility in Water: Readily dissolves in aqueous solutions to prepare stock concentrations.[1]

  • Low Metal Chelation: Shows minimal binding to divalent cations, which can be crucial for metalloproteins or proteins requiring metal ions for stability or activity.[1]

  • Chemical Stability: Resistant to enzymatic and non-enzymatic degradation, ensuring pH stability over the course of long crystallization experiments.[1]

  • Optical Clarity: Transparent in the UV and visible light spectrum, which is beneficial for spectroscopic measurements.[1]

Quantitative Data for this compound Buffer

The selection of a buffer is a critical step in protein crystallization, as pH is a key parameter influencing protein solubility and crystal packing. The following tables summarize the essential quantitative data for this compound buffer to aid in experimental design.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight330.42 g/mol [3]
CAS Number5625-56-9[3]
Useful pH Range6.8 – 9.2[2][3]
pKa1 (25 °C)3.73 - 4.1[2]
pKa2 (25 °C)7.8 - 8.2[2]
AppearanceWhite powder[3]
Table 2: Estimated pKa2 of this compound Buffer at Different Temperatures

The pH of a buffer solution is dependent on temperature. This is a critical consideration in protein crystallography, where experiments are often conducted at temperatures different from room temperature (e.g., 4°C or 18°C) to control the rate of crystallization. The temperature coefficient (ΔpKa/°C) for PIPES, a structurally similar buffer, is approximately -0.0085. This value can be used to estimate the pKa of this compound at various temperatures.

Temperature (°C)Estimated pKa2
48.14
108.09
188.02
208.00
257.96
377.86

Note: The pKa at 25°C is taken as 7.96. The estimated pKa values are calculated using the formula: pKa(T) = pKa(25°C) + (T - 25) * ΔpKa/°C, with an assumed ΔpKa/°C of -0.0085.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of this compound buffer in protein crystallography experiments.

Protocol 1: Preparation of 1 M this compound Stock Solution (pH 8.0)

Materials:

  • This compound (Piperazine-N,N′-bis(3-propanesulfonic acid)), MW: 330.42 g/mol

  • Sodium Hydroxide (NaOH), 10 M solution

  • Deionized water (dH₂O)

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask (1 L)

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 330.42 g of this compound powder.

  • Add the this compound powder to a beaker containing approximately 800 mL of dH₂O.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is fully dissolved. This compound free acid has low solubility, so the solution will be acidic and the powder may not dissolve completely until the pH is raised.

  • While stirring, slowly add 10 M NaOH solution to the beaker to adjust the pH to 8.0. Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH of 8.0 is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.

  • Sterilize the buffer solution by passing it through a 0.22 µm filter.

  • Store the 1 M this compound stock solution at 4°C. For long-term storage, it can be aliquoted and frozen.

Protocol 2: Using this compound Buffer in a Crystallization Screen

This protocol describes the use of this compound buffer as a component in a custom crystallization screen or for optimizing initial crystallization hits.

Materials:

  • Purified protein sample (typically 5-25 mg/mL in a minimal buffer)[4]

  • 1 M this compound stock solution (pH adjusted to the desired range for screening, e.g., 7.5, 8.0, 8.5)

  • Stock solutions of various precipitants (e.g., polyethylene glycols (PEGs), salts like ammonium sulfate)

  • Stock solutions of various salts (e.g., NaCl, MgCl₂)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Pipettes and tips

Procedure:

  • Screen Formulation: Design a grid or sparse matrix screen where this compound buffer is a variable. For example, you can screen a range of pH values using this compound (e.g., 7.0, 7.5, 8.0, 8.5) against a variety of precipitants and their concentrations. A typical screening condition in a 96-well plate might contain:

    • 0.1 M this compound at a specific pH

    • A specific concentration of a precipitant (e.g., 10-30% w/v PEG 8000)

    • Optionally, a salt at a specific concentration (e.g., 0.2 M NaCl)

  • Plate Setup (Vapor Diffusion):

    • Pipette the reservoir solution (the screening condition) into the wells of the crystallization plate (e.g., 100 µL for a sitting drop experiment).

    • On the cover slip or in the sitting drop post, mix a small volume of the protein solution with an equal volume of the reservoir solution (e.g., 1 µL of protein + 1 µL of reservoir solution).[5]

    • Seal the wells to allow for vapor diffusion.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 4°C, 18°C, or 20°C).

    • Regularly inspect the drops for crystal growth using a microscope over a period of several days to weeks.

    • Document the results, noting conditions that produce crystals, precipitate, or clear drops.

Visualizing the Crystallization Workflow

The following diagrams illustrate the general workflow for protein crystallization where this compound buffer can be utilized.

Diagram 1: General Protein Crystallization Workflow

Protein_Crystallization_Workflow cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Optimization cluster_final Crystal Production & Analysis Protein_Purification Protein Purification (>95% purity) Buffer_Exchange Buffer Exchange into minimal buffer Protein_Purification->Buffer_Exchange Concentration Concentration (5-25 mg/mL) Buffer_Exchange->Concentration Screen_Design Design Screen (e.g., with this compound buffer) Concentration->Screen_Design Plate_Setup Set up Crystallization Plates (Vapor Diffusion) Screen_Design->Plate_Setup Incubation Incubation at constant temperature Plate_Setup->Incubation Observation Microscopic Observation Incubation->Observation Hit_Identification Identify 'Hits' (Crystals or promising leads) Observation->Hit_Identification Optimization Optimization of 'Hit' Conditions Hit_Identification->Optimization Crystal_Growth Growth of Diffraction Quality Crystals Optimization->Crystal_Growth Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Determination Structure Determination Xray_Diffraction->Structure_Determination

Caption: A general workflow for protein crystallization.

Diagram 2: Logic for Buffer Selection in Crystallization

Buffer_Selection_Logic Start Protein of Interest Protein_Properties Determine Protein Properties (pI, stability) Start->Protein_Properties Desired_pH Define Desired pH Range for Crystallization Protein_Properties->Desired_pH Buffer_Choice Select Candidate Buffers (e.g., this compound for pH 7-9) Desired_pH->Buffer_Choice Screening Screen Buffers and pH in Crystallization Trials Buffer_Choice->Screening Analysis Analyze Results (Solubility, Crystal Hits) Screening->Analysis Optimal_Buffer Identify Optimal Buffer (e.g., 0.1M this compound pH 8.0) Analysis->Optimal_Buffer

Caption: Logic for selecting a suitable buffer for protein crystallization.

Conclusion

This compound buffer is a valuable tool in the protein crystallographer's toolkit. Its favorable chemical properties make it a reliable choice for maintaining a stable pH environment, which is paramount for successful protein crystallization. By following the provided protocols and considering the quantitative data, researchers can effectively incorporate this compound into their crystallization screening and optimization strategies to enhance the likelihood of obtaining high-quality crystals for structural studies.

References

PIPPS Buffer: Application Notes and Protocols for Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) is a zwitterionic buffer that belongs to the family of "Good's" buffers.[1] Its chemical structure, featuring both acidic sulfonic acid groups and a basic piperazine ring, confers a pKa value that makes it a candidate for various biological and biochemical applications, including electrophoresis. With a second pKa of 7.96, this compound is particularly suited for maintaining a stable pH in the slightly alkaline range, which is often optimal for the separation of proteins and nucleic acids. This document provides detailed application notes and protocols for the utilization of this compound buffer in electrophoretic procedures.

Key Properties of this compound Buffer

This compound is a non-metal complexing, zwitterionic buffer. A key advantage of zwitterionic buffers in electrophoresis is their minimal effect on the conductivity of the buffer system, which allows for the use of higher concentrations to improve buffering capacity without generating excessive heat.[2] This property can lead to improved resolution and stability of biomolecules during electrophoresis.[2][3]

PropertyValueReference
Chemical NamePiperazine-N,N′-bis(3-propanesulfonic acid)
Molecular FormulaC₁₀H₂₂N₂O₆S₂
Molecular Weight330.42 g/mol
pKa₁ (25 °C, 100 mM)3.73
pKa₂ (25 °C, 100 mM)7.96
AppearanceWhite solid

Applications in Electrophoresis

Due to its pKa of 7.96, this compound buffer is most effective in the pH range of 7.3 to 8.7. This makes it a suitable candidate for various electrophoretic techniques:

  • Protein Electrophoresis (SDS-PAGE): In SDS-PAGE, a consistent pH is crucial for maintaining the uniform negative charge of SDS-coated proteins, ensuring that separation is based primarily on molecular weight.

  • Native Protein Electrophoresis: For the separation of proteins in their native conformation, maintaining a stable pH is critical to preserve their structure and activity.

  • Nucleic Acid Electrophoresis: While traditional buffers like TAE and TBE are common, zwitterionic buffers can offer advantages in specific applications where pH stability and low conductivity are paramount.

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound buffer in electrophoresis. Optimization may be required for specific applications.

Preparation of 10x this compound Running Buffer (1.0 M, pH 7.9)

Materials:

  • This compound (Piperazine-N,N′-bis(3-propanesulfonic acid)) (MW: 330.42 g/mol )

  • Sodium Hydroxide (NaOH)

  • Deionized water (diH₂O)

  • pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Volumetric flask (1 L)

Procedure:

  • Weigh out 330.42 g of this compound powder.

  • Add the this compound powder to a beaker containing approximately 800 mL of diH₂O.

  • Stir the solution on a magnetic stirrer until the this compound is completely dissolved.

  • Slowly add a concentrated NaOH solution to adjust the pH to 7.9. Monitor the pH carefully using a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add diH₂O to bring the final volume to 1 L.

  • Store the 10x this compound running buffer at room temperature.

Protein Electrophoresis (SDS-PAGE) using this compound Buffer

1. Gel Preparation:

  • Prepare the separating and stacking gels according to standard protocols, substituting the Tris-HCl buffer with a this compound buffer of the same concentration and pH. For example, a 1.5 M this compound, pH 8.8 for the separating gel and a 0.5 M this compound, pH 6.8 for the stacking gel can be tested as a starting point.

2. Preparation of 1x Running Buffer:

  • Dilute the 10x this compound running buffer (1.0 M, pH 7.9) 1:10 with diH₂O to obtain a 1x working solution of 100 mM this compound, pH 7.9.

3. Sample Preparation:

  • Mix protein samples with an equal volume of 2x Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5 minutes.

4. Electrophoresis:

  • Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1x this compound running buffer.

  • Load the prepared protein samples into the wells of the stacking gel.

  • Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

5. Visualization:

  • After electrophoresis, carefully remove the gel from the cassette.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

Nucleic Acid Electrophoresis using this compound Buffer

1. Gel Preparation:

  • Prepare an agarose gel of the desired percentage (e.g., 1%) in 1x this compound running buffer (100 mM, pH 7.9).

  • To do this, dissolve the appropriate amount of agarose in 1x this compound buffer by heating in a microwave or on a hot plate.

  • Allow the solution to cool slightly before pouring it into a gel casting tray with combs.

2. Preparation of 1x Running Buffer:

  • Use the same 1x this compound running buffer (100 mM, pH 7.9) for both the gel and the electrophoresis chamber.

3. Sample Preparation:

  • Mix nucleic acid samples with a 6x loading dye.

4. Electrophoresis:

  • Place the solidified gel in the electrophoresis tank and add enough 1x this compound running buffer to cover the gel surface.

  • Load the nucleic acid samples into the wells.

  • Connect the power supply and run the gel at a constant voltage (e.g., 80-120 V) until the desired separation is achieved.

5. Visualization:

  • Stain the gel with a nucleic acid stain (e.g., ethidium bromide or SYBR Safe).

  • Visualize the DNA or RNA bands under UV light.

Data Presentation

Table 1: Recommended this compound Buffer Concentrations for Electrophoresis

Electrophoresis TypeComponentRecommended Concentration RangeRecommended pH Range
SDS-PAGERunning Buffer50 - 100 mM7.5 - 8.5
Stacking Gel Buffer0.5 M~6.8
Separating Gel Buffer1.5 M~8.8
Native PAGERunning Buffer25 - 100 mM7.0 - 8.5
Nucleic Acid (Agarose)Gel and Running Buffer50 - 100 mM7.5 - 8.3

Table 2: Comparison of Common Electrophoresis Buffers

BufferTypical Working ConcentrationUseful pH RangeKey AdvantagesPotential Disadvantages
This compound 50 - 100 mM7.3 - 8.7Zwitterionic (low conductivity), non-metal complexing.Limited specific protocol data available.
Tris-Glycine 25 mM Tris, 192 mM Glycine~8.3Well-established for SDS-PAGE.Can form complexes with some metal ions.
MOPS 20 - 50 mM6.5 - 7.9Good for RNA electrophoresis, zwitterionic.Can be more expensive than Tris-based buffers.
HEPES 25 - 100 mM6.8 - 8.2Zwitterionic, often used in native gels.
TAE 40 mM Tris, 20 mM Acetate, 1 mM EDTA~8.3Good for large DNA fragments.Lower buffering capacity, can overheat on long runs.
TBE 89 mM Tris, 89 mM Borate, 2 mM EDTA~8.3High buffering capacity, good for small DNA fragments.Can inhibit some downstream enzymatic reactions.

Visualizations

Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Buffer_Prep Prepare 10x this compound Running Buffer Gel_Prep Prepare Agarose or Polyacrylamide Gel Buffer_Prep->Gel_Prep Load_Sample Load Samples into Gel Gel_Prep->Load_Sample Sample_Prep Prepare Protein or Nucleic Acid Samples Sample_Prep->Load_Sample Run_Gel Apply Electric Field Load_Sample->Run_Gel Stain_Gel Stain Gel Run_Gel->Stain_Gel Visualize Visualize Bands Stain_Gel->Visualize Data_Analysis Data Analysis Visualize->Data_Analysis

Caption: General workflow for gel electrophoresis using this compound buffer.

Caption: Role of this compound buffer in SDS-PAGE protein separation.

References

Application Notes and Protocols for the Sterilization of PIPPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPPS) is a zwitterionic buffer commonly utilized in biological and biochemical research. Maintaining the sterility of buffer solutions is critical to prevent microbial contamination that can adversely affect experimental outcomes. The choice of sterilization method is crucial to ensure the integrity and performance of the buffer. These application notes provide a detailed guide to the appropriate sterilization methods for this compound buffer, emphasizing the importance of preserving its chemical structure and buffering capacity.

Recommended Sterilization Method: Sterile Filtration

Sterile filtration is the recommended method for sterilizing this compound buffer solutions. This technique effectively removes microorganisms by passing the solution through a membrane filter with a pore size small enough to retain bacteria, typically 0.22 µm.

Advantages of Sterile Filtration for this compound Buffer:

  • Preservation of Chemical Integrity: Sterile filtration is a non-destructive method that does not expose the buffer to high temperatures, thereby preventing potential thermal degradation.

  • Removal of Particulates: In addition to microorganisms, filtration can also remove particulate matter from the solution.

  • Speed and Convenience: For small to moderate volumes, sterile filtration is a rapid and straightforward process.

Disadvantages:

  • Cost: The cost of sterile filter units can be a consideration, especially for large volumes.

  • Potential for Clogging: Solutions with high particulate loads may clog the filter membrane.

Non-Recommended Sterilization Method: Autoclaving

Autoclaving, which utilizes high-pressure steam at 121°C, is a common and effective sterilization method for many laboratory reagents. However, it is not recommended for this compound buffer due to the thermal lability of its core piperazine structure.

Rationale for Avoiding Autoclaving:

Summary of Sterilization Methods

Method Recommendation for this compound Buffer Principle Advantages Disadvantages
Sterile Filtration Highly Recommended Physical removal of microorganisms by size exclusion using a 0.22 µm membrane filter.Preserves chemical integrity of this compound. Removes particulates. Fast for smaller volumes.Can be costly for large volumes. Risk of filter clogging.
Autoclaving Not Recommended Sterilization by high-pressure steam at 121°C.[5]Highly effective at killing all microorganisms, including spores.High potential for thermal degradation of the piperazine ring in this compound, altering its buffering properties.[1][2][3][4]
Other Methods (e.g., Ethylene Oxide, Radiation) Not Recommended Chemical or physical sterilization methods.Effective for certain materials.Potential for chemical reactions with the buffer. Not typically used for simple buffer solutions in a research setting.

Experimental Protocols

Preparation of this compound Buffer (1 M Stock Solution)

Materials:

  • This compound (Piperazine-N,N'-bis(2-ethanesulfonic acid)) powder

  • High-purity, nuclease-free water

  • 10 M Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Appropriate personal protective equipment (PPE)

Protocol:

  • Weighing: Weigh out the appropriate amount of this compound powder required for the desired final concentration and volume. For 1 L of a 1 M stock solution, you will need the molecular weight of this compound in grams.

  • Dissolving: In a beaker, add the this compound powder to approximately 80% of the final desired volume of high-purity water.

  • Stirring: Place the beaker on a stir plate and add a stir bar. Stir until the this compound powder is completely dissolved.

  • pH Adjustment: While stirring, slowly add 10 M NaOH or HCl to adjust the pH to the desired value. Monitor the pH continuously with a calibrated pH meter.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a graduated cylinder and add high-purity water to reach the final volume.

  • Mixing: Transfer the solution back to a beaker or a storage bottle and mix thoroughly.

Sterilization of this compound Buffer by Filtration

Materials:

  • Prepared this compound buffer solution

  • Sterile 0.22 µm membrane filter unit (e.g., syringe filter for small volumes, vacuum filtration unit for larger volumes)

  • Sterile collection vessel (e.g., bottle, flask)

  • Laminar flow hood or biological safety cabinet (recommended)

  • Syringe (for syringe filters) or vacuum source (for vacuum filtration units)

Protocol:

For Small Volumes (e.g., <50 mL) using a Syringe Filter:

  • Aseptic Technique: Perform all subsequent steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Prepare Syringe: Draw the prepared this compound buffer into a sterile syringe.

  • Attach Filter: Aseptically attach a sterile 0.22 µm syringe filter to the tip of the syringe.

  • Filter: Gently and steadily push the plunger of the syringe to pass the buffer solution through the filter into a sterile collection vessel. Do not apply excessive pressure, as this can rupture the filter membrane.

  • Label and Store: Cap the sterile collection vessel, label it clearly with the buffer name, concentration, pH, and date of preparation, and store at the recommended temperature.

For Larger Volumes (e.g., >50 mL) using a Vacuum Filtration Unit:

  • Aseptic Technique: Perform all subsequent steps in a laminar flow hood or biological safety cabinet.

  • Assemble Unit: Aseptically assemble the sterile vacuum filtration unit according to the manufacturer's instructions. This typically involves placing the 0.22 µm membrane filter in the filter holder and attaching the funnel to the collection flask.

  • Pour Buffer: Pour the prepared this compound buffer into the upper funnel of the filtration unit.

  • Apply Vacuum: Connect the filtration unit to a vacuum source and apply a gentle vacuum. The buffer will be drawn through the filter into the sterile collection flask.

  • Label and Store: Once filtration is complete, carefully remove the funnel and filter unit. Cap the sterile collection flask, label it as described above, and store appropriately.

Visualization of Workflow

Decision-Making Workflow for this compound Buffer Sterilization

G start Start: Prepare this compound Buffer decision1 Is the buffer heat-stable? start->decision1 autoclave Autoclave at 121°C decision1->autoclave Yes filter_sterilize Sterile Filter (0.22 µm) decision1->filter_sterilize No note_this compound This compound is a piperazine derivative and is likely heat-labile. decision1->note_this compound end_autoclave Sterile, but potentially degraded this compound autoclave->end_autoclave end_filter Sterile and Intact this compound Buffer filter_sterilize->end_filter

Caption: Decision workflow for sterilizing this compound buffer.

References

Application Note and Protocols for Long-Term Storage of PIPPS Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine-N,N'-bis(3-propanesulfonic acid) (PIPPS) is a zwitterionic buffer widely utilized in biological and biochemical research due to its pKa values of 3.73 and 7.96 at 25°C, making it effective in the neutral pH range. The long-term stability of buffer solutions is critical for the reproducibility and accuracy of experimental results. This document provides detailed guidelines and experimental protocols for the long-term storage and stability assessment of this compound buffer solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their buffered systems over time.

Factors Affecting this compound Buffer Stability

The stability of this compound buffer solutions can be influenced by several environmental factors. Understanding these factors is crucial for establishing appropriate storage conditions and predicting the shelf-life of the buffer.

  • Temperature: Elevated temperatures can accelerate the chemical degradation of buffer components.[1] For zwitterionic buffers like this compound, temperature fluctuations can also cause shifts in pH.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation of organic molecules like this compound.[2][3][4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the buffer molecules, especially when catalyzed by factors like light or metal ions.

  • Microbial Contamination: Buffer solutions, particularly those near neutral pH, can provide a favorable environment for microbial growth, which can alter the pH and introduce contaminants.[6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to cryo-concentration effects, pH shifts, and potential precipitation of buffer components, thereby affecting the buffer's performance.[7][8][9][10][11]

Recommended Storage Conditions

To ensure the long-term stability of this compound buffer solutions, the following storage conditions are recommended. These recommendations are based on general principles for buffer storage and should be validated for specific applications.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes chemical degradation and microbial growth. Avoid freezing unless validated.
Light Exposure Store in opaque or amber containersProtects the buffer from photodegradation.
Container Tightly sealed, chemically inert plastic or borosilicate glassPrevents contamination and evaporation. Avoids leaching of reactive ions.
Atmosphere Minimize headspaceReduces exposure to oxygen.
Additives Consider 0.2 µm filtration for sterilizationTo prevent microbial growth in long-term storage. The use of chemical preservatives like sodium azide should be carefully evaluated for compatibility with downstream applications.

Experimental Protocols for Stability Assessment

To quantitatively assess the long-term stability of this compound buffer solutions, a comprehensive stability testing program should be implemented. This includes real-time and accelerated stability studies.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Testing Timepoints cluster_analysis Analytical Tests prep Prepare this compound Buffer Solution (e.g., 50 mM, pH 7.4) aliquot Aliquot into appropriate containers (amber vials) prep->aliquot real_time Real-Time Storage (2-8°C, Dark) aliquot->real_time Distribute samples accelerated Accelerated Storage (e.g., 25°C/60% RH, 40°C/75% RH) aliquot->accelerated Distribute samples tp_real T=3, 6, 9, 12, 18, 24 months tp_accel T=1, 2, 3, 6 months tp0 T=0 ph_measurement pH Measurement tp0->ph_measurement Analyze samples visual_inspection Visual Inspection (Color, Particulates) tp0->visual_inspection Analyze samples concentration Concentration Assay (HPLC) tp0->concentration Analyze samples microbial Microbial Enumeration tp0->microbial Analyze samples tp_real->ph_measurement Analyze samples tp_real->visual_inspection Analyze samples tp_real->concentration Analyze samples tp_real->microbial Analyze samples tp_accel->ph_measurement Analyze samples tp_accel->visual_inspection Analyze samples tp_accel->concentration Analyze samples tp_accel->microbial Analyze samples Degradation_Pathway This compound This compound (Piperazine-N,N'-bis (3-propanesulfonic acid)) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Degradant1 Piperazine Ring Opening Products Hydrolysis->Degradant1 Degradant2 Oxidized Products Oxidation->Degradant2 Degradant3 Photodegradation Products Photolysis->Degradant3

References

Application Note & Protocol: Utilizing PIPPS Buffer for Enhanced His-Tag Protein Purification via Nickel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for purifying recombinant proteins engineered to contain a polyhistidine tag (His-tag).[1][2] The method relies on the specific interaction between the imidazole side chains of the histidine residues and divalent metal ions, most commonly Nickel (Ni²⁺), which are chelated to a chromatography resin.[1][3] The success of the purification depends critically on the composition of the buffers used, which must maintain a stable pH without interfering with the binding of the His-tag to the immobilized metal ions.[4][5]

This document describes the application of PIPPS (Piperazine-N,N′-bis(3-propanesulfonic Acid)) as a buffering agent in nickel column chromatography. This compound is a zwitterionic buffer with a pKa of approximately 7.96 (at 20-25°C), making it highly effective in the neutral to slightly alkaline pH range (pH 7.5–8.5) typically required for His-tag purification.[6] A key advantage of this compound is its characterization as a non-metal complexing buffer, which minimizes the risk of stripping Ni²⁺ ions from the chromatography resin—a potential issue with buffers that have moderate chelating properties.[7] This leads to improved column stability and potentially higher yields of purified protein.

Properties and Advantages of this compound Buffer

This compound offers several advantages over more traditional buffers like Tris or phosphate in the context of Ni-IMAC:

  • Optimal pKa: Its pKa of ~7.96 provides strong buffering capacity at pH 8.0, the optimal pH for ensuring the histidine imidazole ring is deprotonated and available to coordinate with nickel ions.[8]

  • Minimal Metal Chelation: As a "Good's" buffer, this compound is designed to have negligible affinity for divalent metal ions.[7] This prevents the buffer from competing with the NTA resin for nickel binding, ensuring the integrity and binding capacity of the column are maintained throughout the purification process.

  • High Solubility and Stability: this compound is highly soluble in aqueous solutions and chemically stable.

  • Low UV Absorbance: It does not have significant absorbance at wavelengths above 240 nm, preventing interference with spectrophotometric protein concentration measurements at 280 nm.

Table 1: Comparison of Common Buffering Agents for Ni-IMAC
PropertyThis compoundSodium PhosphateTris
Useful pH Range 7.2 - 8.56.5 - 7.5 (as NaH₂PO₄/Na₂HPO₄)7.5 - 9.0
pKa (25°C) ~7.96~7.2~8.1
Metal Ion Interaction Very Low / NegligibleModerate (can precipitate with some ions)Moderate (can chelate Ni²⁺)
Temperature Sensitivity LowLowHigh (ΔpKa/°C ≈ -0.03)[9]
Suitability for Ni-IMAC ExcellentGood (Standard)Good (Potential for Ni²⁺ stripping)

Experimental Protocols

This section provides a detailed protocol for the purification of a 6xHis-tagged protein from E. coli lysate using this compound-based buffers.

Preparation of this compound Buffers

Stock Solutions:

  • 1 M this compound (pH 8.0): Dissolve 330.42 g of this compound free acid in 800 mL of nuclease-free water. Adjust the pH to 8.0 with concentrated NaOH. Bring the final volume to 1 L. Filter-sterilize and store at 4°C.

  • 5 M NaCl: Dissolve 292.2 g of NaCl in 800 mL of nuclease-free water. Bring the final volume to 1 L. Autoclave or filter-sterilize.

  • 2 M Imidazole (pH 8.0): Dissolve 136.17 g of imidazole in 800 mL of nuclease-free water. Adjust pH to 8.0 with HCl. Bring the final volume to 1 L. Filter-sterilize.

Working Buffers:

Buffer ComponentLysis Buffer (1 L)Wash Buffer (1 L)Elution Buffer (500 mL)
1 M this compound (pH 8.0)50 mL50 mL25 mL
5 M NaCl60 mL60 mL30 mL
2 M Imidazole (pH 8.0)5 mL20 mL125 mL
Nuclease-Free Waterto 1 Lto 1 Lto 500 mL
Final Concentration 50 mM this compound, 300 mM NaCl, 10 mM Imidazole 50 mM this compound, 300 mM NaCl, 40 mM Imidazole 50 mM this compound, 300 mM NaCl, 500 mM Imidazole

Optional Additives for Lysis Buffer: Add fresh before use.

  • Lysozyme: 1 mg/mL

  • DNase I: 10 µg/mL

  • Protease Inhibitors: 1x concentration (EDTA-free formulation recommended)[1]

  • Glycerol: 10% (v/v) for protein stabilization

Protein Purification Workflow

The overall workflow for His-tag protein purification involves sample preparation, chromatographic separation, and analysis.

G Fig. 1: His-Tag Protein Purification Workflow using this compound Buffer cluster_prep Sample Preparation cluster_chrom IMAC using Nickel Column cluster_analysis Analysis & Downstream Use Harvest Cell Harvest Lysis Cell Lysis in This compound Lysis Buffer Harvest->Lysis Clarify Clarification (Centrifugation) Lysis->Clarify Equilibrate Column Equilibration (this compound Lysis Buffer) Clarify->Equilibrate Load Load Clarified Lysate Equilibrate->Load Wash Wash (this compound Wash Buffer) Load->Wash Elute Elution (this compound Elution Buffer) Wash->Elute Analyze Purity Analysis (SDS-PAGE) Elute->Analyze Downstream Downstream Applications (Buffer Exchange, Assays) Analyze->Downstream G Fig. 2: Mechanism of His-Tag Binding and Elution in IMAC cluster_binding Binding Phase (pH ~8.0) cluster_elution Elution Phase Resin_B Ni-NTA Resin Immobilized Ni²⁺ Protein_B His-Tagged Protein Protein_B->Resin_B High Affinity Binding Resin_E Ni-NTA Resin Immobilized Ni²⁺ Protein_E Purified Protein Imidazole Imidazole (High Concentration) Imidazole->Resin_E Competitive Binding

References

Calculating PIPPS Buffer Molarity for Scientific Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) buffer in various research and drug development applications. This document includes detailed protocols, quantitative data, and visual diagrams to facilitate accurate and reproducible experimental design.

Introduction to this compound Buffer

This compound is a zwitterionic biological buffer, a class of buffers developed to be highly compatible with biological systems. Its chemical structure, containing both acidic and basic groups, allows it to maintain a stable pH in aqueous solutions. This compound is particularly valuable in biochemical and biological research due to its low metal-binding affinity and minimal interference with many enzymatic reactions. This makes it a suitable choice for a variety of applications where maintaining a specific and stable pH is critical for the structure and function of biological macromolecules.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 330.42 g/mol
pKa₁ at 25°C 3.73
pKa₂ at 25°C 7.96
Useful pH Range 7.2 - 8.5
Appearance White solid
Solubility in Water Soluble
Metal Complexing Low

The second pKa value (pKa₂) of 7.96 makes this compound an excellent buffer for experiments requiring a stable pH in the physiological range.

The Henderson-Hasselbalch Equation and Buffer Preparation

The Henderson-Hasselbalch equation is fundamental for preparing a buffer solution of a desired pH. It relates the pH of a buffer to the pKa of the weak acid and the ratio of the concentrations of the conjugate base to the weak acid.

For this compound, which has two pKa values, the relevant equilibrium for the physiological pH range is the one associated with pKa₂:

H-PIPPS⁻ ⇌ this compound²⁻ + H⁺

The Henderson-Hasselbalch equation for this equilibrium is:

pH = pKa₂ + log₁₀( [this compound²⁻] / [H-PIPPS⁻] )

Where:

  • pH is the desired pH of the buffer.

  • pKa₂ is the second acid dissociation constant of this compound (approximately 7.96 at 25°C).

  • [this compound²⁻] is the molar concentration of the conjugate base (the deprotonated form).

  • [H-PIPPS⁻] is the molar concentration of the weak acid (the protonated form).

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound, which can then be diluted to the desired final concentration for various applications.

Materials:

  • This compound (free acid, MW = 330.42 g/mol )

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • Graduated cylinder

  • Beaker

Procedure:

  • Weighing the this compound: Weigh out 330.42 g of this compound (free acid) and transfer it to a 1 L beaker containing approximately 800 mL of high-purity water.

  • Dissolving the this compound: Place the beaker on a stir plate and add a stir bar. Stir the solution until the this compound is fully dissolved. The free acid form of this compound may not dissolve completely until a base is added.

  • Adjusting the pH: While monitoring the pH with a calibrated pH meter, slowly add the 10 M NaOH or KOH solution dropwise to the this compound solution. Continue adding the base until the desired pH is reached. For a stock solution, it is common to adjust the pH to the pKa (around 7.9-8.0) or a slightly higher pH to ensure the buffer is in its buffering range upon dilution.

  • Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Carefully add high-purity water to the flask until the volume reaches the 1 L mark.

  • Sterilization and Storage: For long-term storage and to prevent microbial growth, sterilize the buffer solution by filtering it through a 0.22 µm filter. Store the stock solution at 4°C.

Protocol 2: Calculating this compound Buffer Molarity for an Enzyme Kinetics Experiment

This protocol provides a step-by-step guide on how to calculate the required molarity of a this compound buffer for a typical enzyme kinetics experiment.

Objective: To prepare a 50 mM this compound buffer at pH 7.5 for an enzyme assay.

Calculations:

  • Determine the required volumes: Let's assume the final volume of the reaction mixture is 1 mL, and you need to prepare 10 mL of the 50 mM this compound buffer to have enough for multiple reactions and controls.

  • Use the Henderson-Hasselbalch equation:

    • pH = pKa₂ + log₁₀( [this compound²⁻] / [H-PIPPS⁻] )

    • 7.5 = 7.96 + log₁₀( [this compound²⁻] / [H-PIPPS⁻] )

    • -0.46 = log₁₀( [this compound²⁻] / [H-PIPPS⁻] )

    • 10⁻⁰.⁴⁶ = [this compound²⁻] / [H-PIPPS⁻]

    • 0.347 = [this compound²⁻] / [H-PIPPS⁻]

  • Calculate the molar amounts:

    • We know that [this compound²⁻] + [H-PIPPS⁻] = 50 mM.

    • From the ratio, [this compound²⁻] = 0.347 * [H-PIPPS⁻].

    • Substituting this into the sum: 0.347 * [H-PIPPS⁻] + [H-PIPPS⁻] = 50 mM

    • 1.347 * [H-PIPPS⁻] = 50 mM

    • [H-PIPPS⁻] = 50 mM / 1.347 ≈ 37.12 mM

    • [this compound²⁻] = 50 mM - 37.12 mM ≈ 12.88 mM

  • Prepare the buffer:

    • To prepare 10 mL of the 50 mM this compound buffer, you would start with a 1 M this compound stock solution (as prepared in Protocol 1) and dilute it.

    • You can prepare the buffer by either titrating the free acid form of this compound with a strong base to the desired pH or by mixing calculated amounts of the acidic and basic forms of the buffer if they are available. The titration method is more common.

    • To prepare 10 mL of 50 mM this compound buffer from a 1 M stock solution, you would use the dilution formula M₁V₁ = M₂V₂:

      • (1 M) * V₁ = (0.05 M) * (10 mL)

      • V₁ = 0.5 mL

    • Take 0.5 mL of the 1 M this compound stock solution and add 9.5 mL of high-purity water. If the pH of the stock solution was not pre-adjusted to 7.5, you would need to adjust the pH of the diluted solution.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound buffer.

ParameterValueNotes
pKa₂ at 20°C 8.05The pKa of amine-containing buffers generally decreases with increasing temperature.
pKa₂ at 25°C 7.96Standard reference temperature.
pKa₂ at 37°C 7.78Relevant for experiments at physiological temperature.
ΔpKa/°C -0.011Approximate temperature coefficient for similar piperazine-based buffers.
Recommended Molarity Range 20 - 250 mMThe optimal concentration depends on the specific application and the expected acid/base load.

Visualizations

This compound Buffer Equilibrium

PIPPS_Equilibrium Hthis compound H-PIPPS⁻ (Acidic form) This compound This compound²⁻ (Basic form) Hthis compound->this compound + H⁺ H_ion H⁺

Caption: Chemical equilibrium of this compound buffer around its second pKa.

Experimental Workflow for Buffer Preparation

Buffer_Preparation_Workflow start Start weigh Weigh this compound powder start->weigh dissolve Dissolve in water weigh->dissolve adjust_ph Adjust pH with NaOH/KOH dissolve->adjust_ph final_volume Adjust to final volume adjust_ph->final_volume sterilize Sterilize (0.22 µm filter) final_volume->sterilize end Store at 4°C sterilize->end

Caption: A typical workflow for preparing a this compound buffer stock solution.

Henderson-Hasselbalch Relationship

Henderson_Hasselbalch equation pH = pKa + log([Base]/[Acid]) ratio [Base]/[Acid] Ratio equation->ratio ph Desired pH ph->equation pka pKa of Buffer pka->equation

Caption: Logical relationship of the Henderson-Hasselbalch equation.

Application Notes and Protocols for Photo-Inducible Promoter Systems in Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precise control over gene expression is a cornerstone of modern plant biology research and biotechnology. While constitutive and tissue-specific promoters are widely used, they often lack the temporal and quantitative regulation needed for in-depth functional analysis of genes, especially those involved in developmental processes or stress responses. Inducible promoter systems, which allow for the activation or repression of gene expression in response to a specific external stimulus, offer a powerful solution to this challenge.

This document provides detailed application notes and protocols for several well-established photo-inducible promoter systems, which utilize light as a trigger for gene expression. Light offers several advantages as an inducer: it is non-invasive, can be applied with high spatiotemporal precision, is easily tunable in terms of intensity and duration, and is a naturally relevant signal for plants.

It is important to note that a systematic search of the scientific literature did not yield information on a specific system named "PIPPS (Photo-inducible Promoter System)". Therefore, this document focuses on widely used and well-characterized photo-inducible systems that serve the same purpose. The principles and protocols described herein provide a comprehensive guide for researchers looking to implement optogenetic control of gene expression in their plant research.

I. Red/Far-Red Light-Inducible System: The PhyB-PIF System

The phytochrome B (PhyB) and Phytochrome-Interacting Factor (PIF) system is one of the most widely used optogenetic tools for controlling gene expression in plants. This system is based on the reversible interaction between the plant photoreceptor PhyB and PIF proteins, which is controlled by red and far-red light.

1.1. Principle of the PhyB-PIF System

The system typically consists of two components:

  • PhyB fusion protein: The photosensory domain of Arabidopsis thaliana PhyB is fused to a DNA-binding domain (e.g., GAL4 DNA-binding domain).

  • PIF fusion protein: A PIF protein (e.g., PIF3 or PIF6) is fused to a transcriptional activation domain (e.g., VP64).

In the dark or under far-red light (FR, ~740 nm), PhyB is in its inactive Pr form and does not interact with PIF. Upon exposure to red light (R, ~660 nm), PhyB converts to its active Pfr form, which then binds to the PIF fusion protein. This light-dependent interaction brings the activation domain to the promoter containing the cognate DNA-binding sites (e.g., UAS for GAL4), thereby initiating the transcription of a target gene. The system can be reversed by exposing the cells to far-red light, which converts Pfr back to Pr, causing the dissociation of the PhyB-PIF complex and terminating transcription.

1.2. Signaling Pathway Diagram

PhyB_PIF_System cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PhyB_Pr PhyB(Pr)-DBD PhyB_Pfr PhyB(Pfr)-DBD PhyB_Pr->PhyB_Pfr Red Light (660 nm) PIF_AD PIF-AD PhyB_PIF_complex PhyB(Pfr)-DBD PIF-AD PIF_AD->PhyB_PIF_complex PhyB_Pfr->PhyB_Pr Far-Red Light (740 nm) PhyB_Pfr->PhyB_PIF_complex Interaction Promoter UAS Promoter PhyB_PIF_complex->Promoter Binding Transcription Transcription Gene Target Gene Promoter->Transcription Transcription->Gene Activation CRY2_CIB1_System cluster_dark Dark cluster_light Blue Light CRY2_inactive CRY2-DBD CRY2_active CRY2*-DBD CRY2_inactive->CRY2_active Blue Light (470 nm) CIB1_AD CIB1-AD CRY2_CIB1_complex CRY2*-DBD CIB1-AD CIB1_AD->CRY2_CIB1_complex CRY2_active->CRY2_inactive Dark CRY2_active->CRY2_CIB1_complex Interaction Promoter UAS Promoter CRY2_CIB1_complex->Promoter Binding Transcription Transcription Gene Target Gene Promoter->Transcription Transcription->Gene Activation Highlighter_Workflow Agro Agrobacterium Culture (Highlighter Constructs) Infiltration Agroinfiltration of N. benthamiana Agro->Infiltration Dark_Incubation Overnight Dark Incubation Infiltration->Dark_Incubation Light_Treatment Light Treatment (e.g., Blue, Green, Red, Dark) Dark_Incubation->Light_Treatment Analysis Analysis (Confocal Microscopy or qPCR) Light_Treatment->Analysis UVR8_HY5_System UVR8_dimer UVR8 Dimer UVR8_monomer UVR8 Monomer UVR8_dimer->UVR8_monomer UV-B Light UVR8_monomer->UVR8_dimer Reversion COP1 COP1 UVR8_monomer->COP1 Interaction HY5 HY5 COP1->HY5 Targets for Degradation Proteasome Proteasome HY5->Proteasome Degradation HY5_stable HY5 (stable) Promoter UV-B Responsive Promoter HY5_stable->Promoter Activation Gene Target Gene Promoter->Gene

Troubleshooting & Optimization

PIPPS buffer precipitation issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding precipitation issues encountered when using PIPPS (Piperazine-N,N′-bis(3-propanesulfonic Acid)) buffer in experimental settings. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to buffer precipitation.

FAQs and Troubleshooting Guide

Q1: My this compound buffer solution appears cloudy or has formed a precipitate after preparation. What are the common causes?

A1: Precipitation of this compound buffer upon preparation is often linked to several factors:

  • Low Solubility at Room Temperature: this compound, like many zwitterionic "Good's" buffers, has limited solubility in water at room temperature, especially when in its free acid form.[1][2]

  • Incorrect pH Adjustment: Adjusting the pH outside of the optimal buffering range (pKa₂ ≈ 7.96) can lead to the formation of less soluble species. Rapid addition of a strong acid or base can create localized pH shifts, causing the buffer to precipitate.

  • High Concentration: Attempting to prepare a highly concentrated stock solution of this compound can exceed its solubility limit.

  • Low Temperature: Preparing or storing the buffer at low temperatures (e.g., 4°C) can significantly decrease its solubility.

Troubleshooting Steps:

  • Gentle Warming: Gently warm the solution while stirring to aid in the dissolution of the buffer. Avoid excessive heat, which could degrade the buffer.

  • Gradual pH Adjustment: Add acid or base dropwise while continuously monitoring the pH and stirring the solution vigorously to prevent localized concentration gradients.

  • Prepare at Working Concentration: If possible, prepare the buffer at the final desired concentration to avoid solubility issues with concentrated stocks.

  • Prepare at Room Temperature: Unless your protocol specifies otherwise, prepare this compound buffer at room temperature.

Q2: I observed a precipitate after adding other components to my this compound buffer. What could be the cause?

A2: The addition of other reagents to a this compound buffer solution can induce precipitation through several mechanisms:

  • "Salting Out" Effect: The addition of high concentrations of salts can decrease the solubility of the this compound buffer, causing it to precipitate.

  • Interaction with Metal Ions: While this compound is designed to be a non-metal complexing buffer, interactions can still occur under specific conditions, potentially leading to the formation of insoluble salts.[3][4] However, this compound and other piperazine-based buffers are generally recommended for use in solutions containing metal ions due to their low binding constants.[3][4]

  • Organic Solvents: The addition of organic solvents (e.g., methanol, ethanol, acetonitrile) will significantly decrease the solubility of zwitterionic buffers like this compound, leading to precipitation.[5][6] This is a common issue in applications like HPLC.[5]

Troubleshooting Steps:

  • Order of Addition: Add components one at a time, ensuring each is fully dissolved before adding the next.

  • Test Compatibility: Before preparing a large batch, test the compatibility of this compound buffer with your specific reagents in a small-scale trial.

  • Alternative Buffer: If precipitation persists and is suspected to be due to interactions with a specific component, consider using an alternative buffer with a different chemical structure.

Q3: My protein sample precipitated after being transferred into a this compound buffer. How can I troubleshoot this?

A3: Protein precipitation in a new buffer system is a common challenge in protein purification and analysis.

  • Isoelectric Point (pI) of the Protein: If the pH of the this compound buffer is close to the isoelectric point of your protein, the protein's net charge will be close to zero, minimizing electrostatic repulsion and leading to aggregation and precipitation.

  • Buffer-Protein Interactions: Although unlikely to be the primary cause with an inert buffer like this compound, specific interactions between the buffer molecules and the protein surface cannot be entirely ruled out for all proteins.

  • Ionic Strength: The ionic strength of the buffer can influence protein solubility. Some proteins require a certain salt concentration to remain in solution.

Troubleshooting Steps:

  • Check Protein pI: Determine the theoretical pI of your protein and ensure the pH of your this compound buffer is at least one pH unit away from the pI.

  • Adjust pH: Empirically test a range of pH values for your this compound buffer to find the optimal pH for your protein's solubility.

  • Modify Ionic Strength: Try adding a neutral salt, such as NaCl or KCl (e.g., 50-150 mM), to the this compound buffer to see if it improves protein solubility.

  • Include Stabilizing Additives: Consider adding stabilizing agents like glycerol (5-20%), sugars (e.g., sucrose, trehalose), or low concentrations of non-ionic detergents to your buffer.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound buffer.

ParameterValueReference
Molecular Weight 330.42 g/mol
pKa₁ (25°C) 3.73
pKa₂ (25°C) 7.96
Useful pH Range 7.2 - 8.5General "Good's" buffer guidelines
Solubility in Water 1%[1]
Solubility in 0.25 M NaOH 5%[1]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution (pH 7.5)

Objective: To prepare a concentrated stock solution of this compound buffer.

Materials:

  • This compound (free acid, MW: 330.42 g/mol )

  • Sodium Hydroxide (NaOH), 10 M

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

Methodology:

  • Weigh out 330.42 g of this compound and add it to a beaker containing approximately 700 mL of deionized water.

  • Begin stirring the solution. The this compound will not fully dissolve at this stage.

  • Slowly add 10 M NaOH dropwise to the suspension while monitoring the pH.

  • Continue adding NaOH until the this compound is fully dissolved and the pH of the solution reaches 7.5.

  • Once the desired pH is reached and the solution is clear, transfer the solution to a 1 L graduated cylinder.

  • Add deionized water to bring the final volume to 1 L.

  • Sterilize the solution by filtering through a 0.22 µm filter.

  • Store the stock solution at 4°C. Note that some precipitation may occur at this temperature and the solution may need to be warmed to room temperature to redissolve before use.

Visualizations

PIPPS_Precipitation_Troubleshooting start Precipitation Observed in this compound Buffer cause1 Incorrect Preparation start->cause1 cause2 Incompatible Additives start->cause2 cause3 Protein Insolubility start->cause3 subcause1a pH out of range cause1->subcause1a subcause1b Concentration too high cause1->subcause1b subcause1c Low Temperature cause1->subcause1c subcause2a High Salt ('Salting Out') cause2->subcause2a subcause2b Organic Solvents cause2->subcause2b subcause3a pH near Protein pI cause3->subcause3a subcause3b Low Ionic Strength cause3->subcause3b solution1a Adjust pH gradually subcause1a->solution1a solution1b Warm gently/ Use lower conc. subcause1b->solution1b subcause1c->solution1b solution2a Check additive compatibility subcause2a->solution2a subcause2b->solution2a solution3a Change buffer pH/ Add salt subcause3a->solution3a subcause3b->solution3a

Caption: Troubleshooting flowchart for this compound buffer precipitation.

Buffer_Preparation_Workflow weigh 1. Weigh this compound (free acid) dissolve 2. Add to ~70% final volume of water weigh->dissolve ph_adjust 3. Slowly add NaOH while stirring to dissolve and adjust pH dissolve->ph_adjust volume_adjust 4. Adjust to final volume with water ph_adjust->volume_adjust filter 5. Filter sterilize (0.22 µm filter) volume_adjust->filter store 6. Store at 4°C filter->store

Caption: Workflow for preparing a this compound buffer stock solution.

References

how to adjust pH of PIPPS buffer accurately

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIPPS [Piperazine-N,N′-bis(3-propanesulfonic Acid)] buffer. This guide provides detailed information, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals accurately prepare and adjust the pH of this compound buffer for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound buffer?

This compound is a zwitterionic, non-metal complexing buffer suitable for many biological and biochemical applications. Its properties are summarized in the table below.

PropertyValueReference
Molecular Weight330.42 g/mol [1]
pKa (at 25°C)~7.96
Effective Buffering pH Range6.8 – 9.2[1][2]
AppearanceWhite crystalline powder[1]

Q2: What acid and base should I use to adjust the pH of this compound buffer?

For accurate and clean adjustments, it is recommended to use a strong acid, such as Hydrochloric Acid (HCl), to lower the pH and a strong base, such as Sodium Hydroxide (NaOH), to raise the pH.[3] Using concentrated stock solutions (e.g., 1 M to 5 M) of the acid and base will prevent significant volume changes in your buffer.

Q3: Why is it so difficult to change the pH of my this compound buffer near pH 8.0?

Buffers are designed to resist changes in pH, and this resistance is strongest around the buffer's pKa value.[3] The pKa of this compound is approximately 7.96. When you are adjusting the pH near this value, you are in the region of maximum buffering capacity, which means a larger amount of acid or base is required to change the pH compared to when you are further from the pKa.[3]

Q4: How does temperature affect the pH of my this compound buffer?

The pKa of most biological buffers, including this compound, is temperature-dependent.[4] As temperature changes, the pH of the buffer will shift. For many common biological buffers, the pH increases as the temperature decreases.[5] Therefore, it is critical to perform the final pH adjustment at the same temperature at which you will be conducting your experiment to ensure accuracy.[5]

Q5: Does the concentration of the buffer matter for pH?

Yes. While the Henderson-Hasselbalch equation suggests pH is independent of buffer concentration, in practice, this is not strictly true. Factors like ionic strength and solvent activity change with concentration.[6] If you prepare a concentrated stock of this compound buffer (e.g., 10x) and then dilute it to a working concentration (1x), the pH can shift. It is best practice to prepare the buffer at its final working concentration or to re-check and adjust the pH after diluting a stock solution.[7]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Overshot the Target pH Added acid or base too quickly. Using a titrant that is too concentrated when near the target pH.Add the corresponding acid or base dropwise to return to the target pH. Note: This will increase the ionic strength of your buffer, which may affect your experiment.[7] For future preparations, add the titrant very slowly near the pKa.
pH Meter Reading is Unstable The pH electrode is not properly calibrated, is dirty, or is failing. The buffer is not being mixed adequately.Recalibrate the pH meter using fresh calibration standards.[8] Clean the electrode according to the manufacturer's instructions. Ensure the buffer is stirring continuously and moderately on a stir plate.[9]
Final Volume is Incorrect The initial volume of water was too high before pH adjustment, or the volume of acid/base added was excessive.Always start with a volume of water that is about 80% of your final target volume to leave room for the titrant.[10] Use a higher concentration of acid/base to minimize volume addition.
Buffer pH Changes After Preparation Absorption of atmospheric CO₂ (if the buffer is alkaline). Temperature change between preparation and use. Microbial growth.Keep the buffer in a tightly sealed container. Adjust the pH at the intended temperature of use.[5] For long-term storage, consider sterile filtering and storing at 4°C.

Experimental Protocols

Detailed Protocol for Accurate pH Adjustment of 1L of 50 mM this compound Buffer

This protocol provides a step-by-step method for preparing a this compound buffer with a precise final pH.

Materials:

  • This compound powder (MW: 330.42 g/mol )

  • High-purity water (e.g., deionized, distilled)

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter with electrode

  • Magnetic stir plate and stir bar

  • 1L beaker and 1L graduated cylinder

  • Standard laboratory glassware

Procedure:

  • Calculate and Weigh this compound:

    • For 1 liter of a 50 mM (0.050 mol/L) solution, you need:

    • 0.050 mol/L * 330.42 g/mol = 16.521 g

    • Accurately weigh out 16.521 g of this compound powder.

  • Dissolve the Buffer:

    • Pour approximately 800 mL of high-purity water into a 1L beaker.[10]

    • Place the beaker on a magnetic stir plate and add a stir bar.

    • Slowly add the weighed this compound powder to the water while stirring until it is completely dissolved.

  • Calibrate the pH Meter:

    • Perform at least a two-point calibration of your pH meter using standard buffers that bracket your target pH (e.g., pH 7.00 and pH 10.01 for a target pH of 8.2).[8][11]

    • Ensure the calibration buffers are at the same temperature as your this compound solution.

  • Adjust the pH:

    • Place the calibrated pH electrode into the stirring this compound solution.

    • If your target pH is above the initial pH, add 1 M NaOH dropwise. If your target pH is below the initial pH, add 1 M HCl dropwise.[10]

    • Monitor the pH reading continuously. As you approach the target pH, add the acid or base more slowly (one drop at a time) to avoid overshooting.[10]

    • Allow the reading to stabilize after each addition.

  • Adjust to Final Volume:

    • Once the target pH is reached and stable, turn off the stir plate and remove the stir bar.

    • Carefully pour the solution into a 1L graduated cylinder.

    • Add high-purity water to bring the final volume to exactly 1.0 L.[10]

  • Final Verification:

    • Transfer the final solution back to a beaker, stir, and measure the pH one last time to ensure it has not shifted after the final volume adjustment. Record the final pH and temperature.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization weigh 1. Weigh this compound Powder dissolve 2. Dissolve in ~80% Final Volume of Water weigh->dissolve calibrate 3. Calibrate pH Meter dissolve->calibrate adjust 4. Adjust pH Dropwise with HCl / NaOH calibrate->adjust adjust->adjust qs 5. Bring to Final Volume with Water adjust->qs verify 6. Verify Final pH qs->verify G cluster_factors Influencing Factors A Final Buffer pH B Temperature B->A C pH Meter Calibration Accuracy C->A D Ionic Strength (from titrant/salts) D->A E Buffer Concentration E->A F Purity of Reagents & Water F->A

References

Technical Support Center: PIPPS Buffer Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential interference of PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) buffer in common colorimetric assays. While direct quantitative data on this compound buffer interference is not extensively published, this guide offers troubleshooting steps and experimental protocols to help you assess and mitigate any potential interference in your specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and why is it used?

This compound is a zwitterionic buffer that is structurally part of the piperazine family. It is valued in many biological and chemical applications for its buffering capacity in the physiological pH range (pKa₂ ≈ 7.96). Its zwitterionic nature, meaning it carries both a positive and a negative charge, can make it a good choice for various experimental systems.

Q2: Can this compound buffer interfere with common colorimetric protein assays like Bradford, BCA, or Lowry?

  • For BCA and Lowry Assays: These assays rely on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline environment. Amine groups, such as the ones in the piperazine ring of this compound, can also reduce copper ions, potentially leading to an overestimation of protein concentration.[1][2]

  • For the Bradford Assay: This assay is based on the binding of Coomassie dye to proteins, which is a pH-dependent process.[3] If the concentration of this compound buffer in your sample is high enough to alter the acidic pH of the Bradford reagent, it can lead to inaccurate results.[3]

Q3: What are the signs of this compound buffer interference in my assay?

Indicators of interference can include:

  • High background absorbance: The "blank" (buffer with no protein) shows a significant color change.

  • Non-linear standard curve: The relationship between protein concentration and absorbance in your standards is not linear.

  • Inaccurate or inconsistent readings: Replicates of the same sample give widely varying results, or the calculated protein concentration is unexpectedly high or low.

Q4: How can I test if this compound buffer is interfering with my assay?

A straightforward way to check for interference is to run a "buffer control" standard curve. You would prepare one standard curve with the protein standards diluted in a known compatible buffer (like water or saline) and a second standard curve with the standards diluted in your this compound buffer at the same concentration you use for your samples. If the slopes of the two curves are significantly different, your buffer is likely interfering.[3]

Q5: What should I do if I confirm that this compound buffer is interfering?

You have several options to mitigate the interference:

  • Dilute your sample: If your protein concentration is high enough, you can dilute your sample in a compatible buffer to reduce the this compound concentration to a non-interfering level.[1]

  • Use a buffer-compatible assay: Some commercially available protein assays are formulated to be more resistant to certain types of interfering substances.[1]

  • Remove the buffer: Techniques like dialysis, desalting columns, or protein precipitation can be used to exchange the this compound buffer for one that is compatible with your chosen assay.[1]

  • Include this compound in your standards: If the interference is consistent, you can prepare your protein standards in the same concentration of this compound buffer as your samples. This can help to cancel out the buffer's effect.[2]

Troubleshooting Guides

Issue 1: High Background Absorbance in the Blank

If your blank wells or cuvettes (containing only this compound buffer and the assay reagent) show a significant color change, it's a strong indication of direct buffer interference.

Troubleshooting Workflow

Start High Background Absorbance Observed PrepBlank Prepare Blank: This compound Buffer + Assay Reagent Start->PrepBlank MeasureAbs Measure Absorbance PrepBlank->MeasureAbs Compare Absorbance > Acceptable Threshold? MeasureAbs->Compare Interference Direct Buffer Interference Confirmed Compare->Interference Yes NoInterference Buffer is Likely Compatible (at this concentration) Compare->NoInterference No Action Mitigation Strategy: 1. Dilute Sample 2. Buffer Exchange 3. Use Different Assay Interference->Action

Caption: Workflow for diagnosing high background absorbance.

Issue 2: Non-Linear Standard Curve

If your standard curve is not linear, it may be due to the this compound buffer interfering with the assay's response at different protein concentrations.

Troubleshooting Workflow

Start Non-Linear Standard Curve PrepStandards Prepare Two Standard Curves: 1. In Compatible Buffer (e.g., H2O) 2. In this compound Buffer Start->PrepStandards PlotCurves Plot Both Curves (Absorbance vs. Concentration) PrepStandards->PlotCurves CompareSlopes Are the Slopes Significantly Different? PlotCurves->CompareSlopes Interference Buffer Interference Confirmed CompareSlopes->Interference Yes NoInterference Interference Unlikely (Check other variables) CompareSlopes->NoInterference No Action Mitigation Strategy: - Prepare standards in this compound buffer - Dilute sample - Buffer exchange Interference->Action

Caption: Workflow for addressing a non-linear standard curve.

Data Presentation

As there is no readily available quantitative data on this compound buffer interference, we provide the following table as a template for you to record your own findings when testing for interference.

Table 1: User-Generated Compatibility Data for this compound Buffer
Assay TypeThis compound Concentration (in sample)Protein StandardStandard Curve Slope (in H₂O)Standard Curve Slope (in this compound)% Difference in SlopeInterference Level (None, Low, Moderate, High)
Bradford e.g., 50 mMBSAUser dataUser dataUser dataUser data
BCA e.g., 50 mMBSAUser dataUser dataUser dataUser data
Lowry e.g., 50 mMBSAUser dataUser dataUser dataUser data

Experimental Protocols

Protocol 1: General Procedure for Testing Buffer Interference

This protocol is designed to determine if your this compound buffer interferes with your chosen colorimetric assay.[3]

Materials:

  • Protein standard of known concentration (e.g., Bovine Serum Albumin - BSA)

  • Your this compound buffer at the working concentration

  • A compatible buffer for control (e.g., deionized water or 0.9% saline)

  • Your chosen colorimetric assay kit (Bradford, BCA, or Lowry)

  • Spectrophotometer and appropriate cuvettes or microplate reader

Procedure:

  • Prepare two sets of protein standards:

    • Set A (Control): Prepare a serial dilution of your protein standard in the compatible buffer (e.g., water). Aim for at least 5-7 concentrations that span the working range of your assay.

    • Set B (Test): Prepare an identical serial dilution of your protein standard in your this compound buffer.

  • Prepare Blanks:

    • Blank A: The compatible buffer alone.

    • Blank B: Your this compound buffer alone.

  • Perform the Assay: Follow the manufacturer's instructions for your chosen colorimetric assay, running both sets of standards and blanks in parallel.

  • Data Analysis:

    • Subtract the absorbance of the appropriate blank from each standard's absorbance.

    • Plot two standard curves: Absorbance vs. Protein Concentration for Set A and Set B.

    • Determine the linear equation (y = mx + c) and the R² value for both curves.

    • Compare the slopes (m) of the two lines. A significant difference indicates interference.

Protocol 2: Bradford Protein Assay

This is a general protocol and may need to be adjusted based on the specific manufacturer's instructions.[4][5]

Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250 in an acidic solution)

  • Protein standards and samples

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare your protein standards and unknown samples. If testing for interference, prepare them in both a compatible buffer and your this compound buffer.

  • To a microplate well or cuvette, add a small volume of your standard or sample (e.g., 5-10 µL).

  • Add the Bradford reagent (e.g., 200-250 µL for a microplate).

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve and determine the concentration of your unknown samples.

Protocol 3: BCA (Bicinchoninic Acid) Protein Assay

This is a general protocol. Always refer to the kit manufacturer's specific instructions.[6][7]

Materials:

  • BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in an alkaline solution)

  • BCA Reagent B (containing copper (II) sulfate)

  • Protein standards and samples

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit's instructions (usually a 50:1 ratio).

  • Add a small volume of your protein standard or sample to a microplate well or test tube (e.g., 25 µL).

  • Add the BCA working reagent to each well or tube (e.g., 200 µL).

  • Mix thoroughly and incubate at 37°C for 30 minutes or at room temperature for 2 hours.

  • Cool to room temperature and measure the absorbance at 562 nm.

  • Create a standard curve to determine the protein concentration of your samples.

Protocol 4: Lowry Protein Assay

This is a classic protein assay; however, it is sensitive to a wide range of interfering substances.[8][9]

Materials:

  • Lowry Reagent A (alkaline copper solution)

  • Lowry Reagent B (Folin-Ciocalteu phenol reagent)

  • Protein standards and samples

  • Spectrophotometer

Procedure:

  • To your protein standard or sample, add Lowry Reagent A.

  • Incubate at room temperature for 10-20 minutes.

  • Add Lowry Reagent B and mix immediately.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the absorbance at a wavelength between 650 and 750 nm.

  • Plot a standard curve and calculate the concentration of your unknown samples.

References

Optimizing PIPPS Buffer Concentration for Enzyme Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on optimizing Piperazine-N,N'-bis(3-propanesulfonic acid) (PIPPS) buffer concentration to enhance enzyme stability and ensure reliable experimental outcomes. While this compound is a versatile zwitterionic buffer, its concentration can significantly impact enzyme structure and function. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound buffer in enzyme assays?

A1: The optimal concentration of this compound buffer is enzyme-dependent and typically falls within the range of 20 mM to 100 mM. A concentration that is too low may provide insufficient buffering capacity, leading to pH fluctuations that can destabilize the enzyme. Conversely, excessively high concentrations can lead to increased ionic strength, which may also negatively affect enzyme stability and activity through mechanisms like protein aggregation or altered substrate binding. It is crucial to empirically determine the optimal concentration for each specific enzyme and assay condition.

Q2: My enzyme is precipitating out of the this compound buffer. What could be the cause?

A2: Enzyme precipitation in this compound buffer can be attributed to several factors, often related to the buffer's ionic strength and the enzyme's isoelectric point (pI). If the pH of the this compound buffer is close to the enzyme's pI, the enzyme's net charge will be close to zero, reducing its solubility and promoting aggregation. Additionally, high concentrations of this compound can increase the ionic strength of the solution, which may lead to "salting out" of the protein. Consider adjusting the pH of the buffer away from the enzyme's pI or screening a range of lower this compound concentrations. The inclusion of stabilizing additives like glycerol or non-ionic detergents may also be beneficial.

Q3: I am observing a loss of enzyme activity over time in my this compound buffer. How can I improve stability?

A3: A gradual loss of enzyme activity suggests instability under the current storage or assay conditions. Several factors related to the this compound buffer could be at play. Insufficient buffering capacity at a low this compound concentration might allow for pH drift. Alternatively, the ionic strength of a high concentration this compound buffer could be destabilizing the enzyme's tertiary structure over time. To troubleshoot, perform a time-course stability study, incubating the enzyme in various concentrations of this compound buffer and measuring residual activity at different time points. This will help identify a concentration that maintains optimal activity for the duration of your experiment.

Q4: Can the ionic strength of the this compound buffer alone affect my enzyme's kinetic parameters?

A4: Yes, the ionic strength of the buffer, which is influenced by the this compound concentration, can significantly alter an enzyme's kinetic parameters (Km and Vmax). Changes in ionic strength can affect the electrostatic interactions between the enzyme and its substrate, potentially altering binding affinity (Km) and the catalytic rate (Vmax). It is therefore essential to maintain a consistent this compound buffer concentration across all experiments when comparing enzyme kinetics. If you suspect an ionic strength effect, you can perform your enzyme assay in this compound buffers of varying concentrations while keeping the pH constant.

Troubleshooting Guide

This section provides a structured approach to resolving common issues related to this compound buffer concentration and enzyme stability.

Problem 1: Low Enzyme Activity
  • Possible Cause: Suboptimal this compound buffer concentration leading to either insufficient buffering or high ionic strength inhibition.

  • Troubleshooting Steps:

    • Prepare a range of this compound buffer concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM) at the desired pH.

    • Perform an enzyme activity assay in each buffer concentration.

    • Plot enzyme activity against this compound concentration to identify the optimal range.

Problem 2: Enzyme Aggregation or Precipitation
  • Possible Cause: Buffer pH is too close to the enzyme's pI, or the ionic strength of the buffer is too high.

  • Troubleshooting Steps:

    • Determine the isoelectric point (pI) of your enzyme.

    • Adjust the pH of your this compound buffer to be at least one pH unit away from the pI.

    • If aggregation persists, systematically decrease the this compound concentration to reduce the ionic strength.

    • Consider adding stabilizing agents such as glycerol (5-20%), a non-ionic detergent (e.g., 0.01% Triton X-100), or a reducing agent like DTT (1-5 mM) if your enzyme has exposed cysteine residues.

Problem 3: Poor Reproducibility of Results
  • Possible Cause: Inconsistent buffer preparation or pH drift due to inadequate buffering capacity.

  • Troubleshooting Steps:

    • Ensure accurate and consistent preparation of your this compound buffer stock solution.

    • Verify the pH of the buffer at the working temperature of your assay, as pH can be temperature-dependent.

    • If you are working at the edge of the this compound buffering range (pKa ≈ 7.6), consider using a higher buffer concentration to improve buffering capacity.

Data Presentation

Illustrative Data: The following tables present hypothetical data to demonstrate the effect of this compound buffer concentration on enzyme stability and activity. Note: This data is for illustrative purposes only, as specific experimental data for the effect of varying this compound concentrations on enzyme stability is not widely available in published literature.

Table 1: Effect of this compound Buffer Concentration on Enzyme Activity

This compound Concentration (mM)Relative Enzyme Activity (%)
1065
2585
50100
10092
20070

Table 2: Effect of this compound Buffer Concentration on Thermal Stability (Tm)

This compound Concentration (mM)Melting Temperature (Tm) (°C)
1052.1
2554.5
5055.8
10055.2
20053.9

Experimental Protocols

Protocol 1: Determination of Optimal this compound Buffer Concentration for Enzyme Activity

Objective: To identify the this compound buffer concentration that yields the highest enzyme activity.

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • This compound buffer stock solutions (e.g., 1 M, pH adjusted to the desired value)

  • Microplate reader or spectrophotometer

  • 96-well microplates

Methodology:

  • Prepare a series of this compound buffer dilutions from your stock solution to achieve final assay concentrations of 10, 25, 50, 100, and 200 mM. Ensure the pH of each dilution is verified.

  • In a 96-well plate, set up triplicate reactions for each buffer concentration. Each reaction should contain the respective this compound buffer, a constant amount of enzyme, and any necessary cofactors.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence change over a set period using a microplate reader.

  • Calculate the initial reaction velocity (rate of product formation) for each buffer concentration.

  • Plot the initial velocity as a function of this compound concentration to determine the optimal concentration.

Protocol 2: Thermal Shift Assay (TSA) to Assess Enzyme Stability in Varying this compound Concentrations

Objective: To determine the effect of this compound buffer concentration on the thermal stability of an enzyme.

Materials:

  • Purified enzyme stock solution

  • This compound buffer stock solutions

  • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Real-time PCR instrument with a thermal ramping capability

Methodology:

  • Prepare a set of this compound buffer dilutions to final concentrations of 10, 25, 50, 100, and 200 mM.

  • For each buffer concentration, prepare a reaction mix containing the enzyme and SYPRO Orange dye.

  • Aliquot the reaction mixes into a 96-well PCR plate.

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute), while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • As the enzyme unfolds with increasing temperature, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the enzyme is unfolded, corresponding to the midpoint of the fluorescence transition curve.

  • Plot the Tm values against the this compound buffer concentrations to identify the concentration that provides the highest thermal stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_rxn Set up Reactions in Microplate (Triplicates for each buffer concentration) prep_enzyme->setup_rxn prep_buffer Prepare this compound Buffer Stocks (Varying Concentrations) prep_buffer->setup_rxn prep_substrate Prepare Substrate Stock initiate_rxn Initiate Reaction with Substrate prep_substrate->initiate_rxn setup_rxn->initiate_rxn measure Monitor Reaction Progress (Spectrophotometry/Fluorometry) initiate_rxn->measure calc_rate Calculate Initial Velocity measure->calc_rate plot_data Plot Velocity vs. [this compound] calc_rate->plot_data determine_opt Determine Optimal Concentration plot_data->determine_opt

Caption: Workflow for determining optimal this compound buffer concentration.

troubleshooting_logic start Enzyme Stability Issue (e.g., Low Activity, Precipitation) check_conc Is this compound concentration optimized? start->check_conc check_ph Is pH optimal and far from pI? check_conc->check_ph Yes optimize_conc Screen a range of This compound concentrations (10-200 mM) check_conc->optimize_conc No check_additives Are stabilizing additives needed? check_ph->check_additives Yes adjust_ph Adjust pH >1 unit from pI check_ph->adjust_ph No add_stabilizers Add glycerol, non-ionic detergent, or DTT check_additives->add_stabilizers Yes solution Problem Resolved check_additives->solution No optimize_conc->check_ph adjust_ph->check_additives add_stabilizers->solution

Caption: Troubleshooting logic for enzyme instability in this compound buffer.

impact of ionic strength on PIPPS buffer performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of ionic strength on the performance of PIPPS (piperazine-N,N′-bis(3-propanesulfonic acid)) buffer. It is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what are its primary applications?

This compound is a zwitterionic biological buffer, one of the "Good's" buffers, valued for its minimal reactivity and low metal-ion binding capacity.[1] Its second pKa is approximately 7.96 at 25°C (at an ionic strength of 100 mM), making it effective for buffering in the physiological pH range of 7.3 to 8.7.[2][3][4][5] Common applications include cell culture, chromatography, protein purification, and diagnostic assays.[1]

Q2: How does ionic strength fundamentally impact this compound buffer performance?

Ionic strength, a measure of the total concentration of ions in a solution, significantly influences a buffer's properties. For this compound, as with other buffers, ionic strength affects its second acid dissociation constant (pKa₂). In a solution with non-zero ionic strength, ions in the solution create an electrostatic shield around the charged buffer molecules.[6] This shielding effect alters the activity of the buffer ions, causing the apparent pKa to shift.[6] Consequently, the pH of a this compound buffer solution can change upon dilution or the addition of salts.[7]

Q3: Why did the pH of my this compound buffer change when I diluted it?

The pH of a buffer solution can change upon dilution because the ionic strength of the solution is altered. The pKa of a buffer is dependent on the activities of the acidic and basic species, which are influenced by the ionic strength of the solution.[6] When you dilute the buffer, you decrease its concentration and therefore its contribution to the total ionic strength. This change in ionic strength leads to a shift in the pKa, which in turn changes the pH of the solution.[7] This effect is particularly noticeable for buffers with charged acid-base pairs.

Q4: What is the optimal ionic strength for my experiment using this compound buffer?

The optimal ionic strength is application-dependent.

  • Enzyme Assays: Both excessively low and high ionic strengths can negatively impact enzyme activity.[6] Very low ionic strength may not adequately shield charged residues, leading to non-specific interactions, while very high ionic strength can alter protein conformation or interfere with substrate binding. A common starting point is in the range of 50-150 mM.

  • Protein Purification: Ionic strength is a critical parameter for controlling protein solubility and binding in techniques like ion-exchange chromatography. For proteins prone to aggregation, adjusting the ionic strength can be crucial for maintaining their stability.[3][8]

  • Cell Culture: The ionic strength of the medium must be carefully controlled to maintain the appropriate osmotic pressure for cell viability.

It is always recommended to empirically determine the optimal ionic strength for your specific system by testing a range of concentrations.

Troubleshooting Guides

Problem: My protein precipitates out of solution when using this compound buffer.

  • Possible Cause: The ionic strength of your buffer may be promoting protein aggregation. This can happen if the ionic strength is too low, leading to unfavorable electrostatic interactions between protein molecules, or too high, causing a "salting-out" effect.[8] The pH of the buffer relative to the protein's isoelectric point (pI) is also a critical factor.

  • Troubleshooting Steps:

    • Adjust Ionic Strength: Systematically vary the ionic strength of the this compound buffer. You can achieve this by adding a neutral salt like NaCl or KCl. Test a range from 50 mM to 500 mM to identify a concentration that improves solubility.

    • Modify pH: If your protein's pI is close to the buffer's pH, it will have a net neutral charge and be more prone to precipitation. Try adjusting the this compound buffer pH further away from the pI.

    • Incorporate Additives: Introduce stabilizing agents to your buffer. Glycerol (5-20%) can increase the viscosity and stability of the solution.[3]

    • Check for Metal Ion Contamination: While this compound has low metal-binding capacity, ensure your reagents are free from contaminating divalent cations that can sometimes cause protein aggregation.

Problem: My enzyme shows low or inconsistent activity in this compound buffer.

  • Possible Cause: The ionic strength of the buffer may not be optimal for your specific enzyme. Enzyme activity is often highly sensitive to the ionic environment, which can affect the enzyme's tertiary structure and the binding of substrates to the active site.[6][9]

  • Troubleshooting Steps:

    • Optimize Ionic Strength: Perform an ionic strength titration. Prepare your this compound buffer at the desired pH across a range of ionic strengths (e.g., 25 mM, 50 mM, 100 mM, 150 mM, 200 mM) by adding a neutral salt like KCl. Measure the enzyme activity at each concentration to determine the optimum.

    • Verify pH at Experimental Temperature: The pKa of many buffers, including those with amine groups, is temperature-dependent.[10] Ensure that the pH of your this compound buffer is set at the temperature at which you will be conducting your assay. A buffer prepared at room temperature may have a significantly different pH at 37°C.

    • Consider Buffer-Enzyme Interactions: Although designed to be inert, ensure that this compound itself is not interacting with your enzyme. Compare the activity in this compound to another buffer with a similar pKa (e.g., HEPES, Tris) at the same ionic strength.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Buffer

PropertyValue
Chemical NamePiperazine-N,N′-bis(3-propanesulfonic acid)
Molecular Weight330.42 g/mol
pKa₁ (25°C)3.73
pKa₂ (25°C, 100 mM ionic strength)7.96[2][3][4][5]
Useful Buffering Range (pH)7.3 - 8.7

Table 2: Illustrative Impact of Ionic Strength on the pKa of Common Buffers

This table demonstrates the general principle that pKa values are influenced by ionic strength. The direction and magnitude of the change depend on the charge of the buffer species.

BufferCharge (z) of Conjugate BasepKa (I=0)pKa (I=0.01)pKa (I=0.1)
Acetate-14.764.724.66
Phosphate (pKa₂)-27.207.086.89
Citrate (pKa₃)-36.406.295.88
Tris+1 (acid form)8.068.108.16
Data adapted from literature to illustrate the principle.

Experimental Protocols

Protocol 1: Preparation of 1 L of 50 mM this compound Buffer, pH 7.8, with an Ionic Strength of 150 mM

  • Materials:

    • This compound (free acid, MW: 330.42 g/mol )

    • Sodium hydroxide (NaOH), 1 M solution

    • Potassium chloride (KCl, MW: 74.55 g/mol )

    • Calibrated pH meter

    • Deionized water

  • Procedure:

    • Weigh out 16.52 g of this compound (0.05 moles) and add it to a beaker with approximately 800 mL of deionized water. This compound is not very soluble in water alone.

    • While stirring, slowly add 1 M NaOH to dissolve the this compound and bring the pH to approximately 7.8. This will form the sodium salt of this compound in situ.

    • Calculate the required amount of KCl to adjust the ionic strength. The final buffer will be 50 mM this compound-Na and some concentration of KCl. To reach a total ionic strength of 150 mM, you will need to add 100 mM KCl.

    • Weigh out 7.46 g of KCl (0.1 moles) and dissolve it in the buffer solution.

    • Once the KCl is fully dissolved, transfer the solution to a 1 L volumetric flask.

    • Carefully adjust the pH to exactly 7.8 with small additions of 1 M NaOH or 1 M HCl.

    • Add deionized water to bring the final volume to 1 L.

    • Filter the buffer through a 0.22 µm filter if sterile conditions are required.

Protocol 2: Experimental Determination of this compound pKa₂ at Varying Ionic Strengths

  • Objective: To determine the apparent pKa₂ of this compound at different ionic strengths using potentiometric titration.

  • Materials:

    • This compound (free acid)

    • Potassium chloride (KCl) or Sodium chloride (NaCl)

    • 0.1 M standardized hydrochloric acid (HCl)

    • 0.1 M standardized sodium hydroxide (NaOH)

    • Calibrated pH meter and electrode

    • Stir plate and stir bar

    • Burette

  • Procedure:

    • Prepare a series of 0.05 M this compound solutions, each with a different concentration of KCl (e.g., 0 M, 50 mM, 100 mM, 200 mM, 500 mM).

    • For each solution, take a known volume (e.g., 50 mL) and place it in a beaker with a stir bar.

    • Slowly titrate the solution with 0.1 M NaOH, recording the pH after each addition of a small, known volume of titrant.

    • Continue the titration until the pH is approximately 1.5-2.0 units above the expected pKa₂ (~8.0).

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa₂ is the pH at the half-equivalence point (the point where half of the this compound has been converted to its conjugate base). This can be determined from the midpoint of the steepest part of the curve or by finding the pH where the volume of added NaOH is half of the volume required to reach the equivalence point.

    • Repeat for each ionic strength and plot the determined pKa₂ as a function of ionic strength.

Visualizations

Ionic_Strength_Effect Impact of Ionic Strength on Buffer pKa cluster_low Low Ionic Strength cluster_high High Ionic Strength Low_IS Buffer molecules with minimal ion shielding pKa_low pKa is closer to thermodynamic pKa₀ Low_IS->pKa_low Leads to Conclusion Conclusion: pH of a prepared buffer is dependent on its final ionic strength. pKa_low->Conclusion High_IS Buffer molecules surrounded by counter-ion shield pKa_high Apparent pKa shifts due to altered ion activity High_IS->pKa_high Leads to pKa_high->Conclusion Experiment Experimental Conditions (e.g., adding salt, dilution) Experiment->Low_IS Can result in Experiment->High_IS Can result in

Caption: Relationship between ionic strength and buffer pKa.

Enzyme_Optimization_Workflow Workflow for Ionic Strength Optimization in Enzyme Assays start Define Assay Conditions (pH, Temp, Substrate Conc.) prep Prepare this compound Buffer (e.g., 50mM) at constant pH across a range of ionic strengths (e.g., 25-500mM) using a neutral salt (KCl) start->prep assay Perform Enzyme Assay at each Ionic Strength Condition prep->assay measure Measure Enzyme Activity (e.g., rate of product formation) assay->measure plot Plot Enzyme Activity vs. Ionic Strength measure->plot analyze Identify Optimal Ionic Strength (Peak of the activity curve) plot->analyze finish Use Optimal Ionic Strength for Future Experiments analyze->finish

Caption: Experimental workflow for optimizing ionic strength.

Troubleshooting_Precipitation Troubleshooting Protein Precipitation in this compound Buffer start Protein Precipitates in This compound Buffer q1 Is buffer pH close to protein pI? start->q1 a1_yes Adjust pH +/- 1 unit away from pI q1->a1_yes Yes q2 Test varying ionic strengths (e.g., 50-500mM NaCl/KCl) q1->q2 No a1_yes->q2 q3 Does solubility improve? q2->q3 a3_yes Use optimal ionic strength q3->a3_yes Yes a3_no Incorporate stabilizing additives (e.g., 5-20% glycerol) q3->a3_no No end Problem Solved a3_yes->end a3_no->end Re-evaluate

Caption: Flowchart for troubleshooting protein precipitation.

References

PIPPS buffer stability at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PIPPS [Piperazine-N,N'-bis(3-propanesulfonic acid)] buffer at different temperatures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what is its useful pH range?

This compound is a zwitterionic biological buffer, a member of the 'Good's' buffers family. It is characterized by a piperazine ring with two propanesulfonic acid groups. This structure provides a useful buffering range for a variety of biochemical and biological applications.

PropertyValueReference
Useful pH Range6.8 – 9.2[1]
pKa1 (25°C)3.7 - 4.1[1]
pKa2 (25°C)7.8 – 8.2[1]

Q2: How does temperature affect the pH of this compound buffer?

Q3: What are the recommended storage conditions for this compound buffer?

Proper storage is critical to maintain the stability and performance of your this compound buffer. Recommendations vary for the solid powder and prepared solutions.

FormRecommended Storage TemperatureAdditional Notes
Solid PowderRoom Temperature or 2-8°CStore in a dry, well-ventilated place.
Reconstituted Stock Solutions-20°C (Frozen)Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 3 months.
Working Solutions4°C (Refrigerated)For short-term storage to inhibit microbial growth.

Q4: What are the potential degradation pathways for this compound buffer?

While specific studies on this compound degradation are limited, piperazine-based buffers can be susceptible to degradation over time, accelerated by factors like high temperature, light exposure, and the presence of oxidizing agents.[4] Potential degradation pathways include:

  • Hydrolysis: The piperazine ring, although relatively stable, can undergo hydrolysis under certain conditions, leading to a loss of buffering capacity.

  • Oxidation: Exposure to oxygen, particularly at elevated temperatures or in the presence of certain metal ions, can lead to oxidative degradation of the buffer molecules.[4]

Q5: Can this compound buffer be autoclaved?

Autoclaving is a common sterilization method, but it is generally not recommended for many biological buffers, including those with piperazine rings like HEPES and MOPS, as the high temperature and pressure can cause chemical changes.[2] The preferred method for sterilizing this compound buffer solutions is filtration through a 0.22 µm filter.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound buffer, particularly concerning its stability.

IssuePotential Cause(s)Recommended Action(s)
Unexpected pH shift during experiment Temperature Fluctuation: The pKa of the buffer is temperature-dependent, causing the pH to change with temperature.Calibrate the pH of your buffer at the intended experimental temperature.
Buffer Depletion: The buffering capacity has been exceeded by the production or consumption of protons in your reaction.Increase the concentration of the this compound buffer. Ensure your experimental conditions do not generate excessive acid or base.
Interaction with Metal Ions: this compound is a non-metal complexing buffer, but interactions can still occur, potentially releasing protons and lowering the pH.If your system contains high concentrations of metal ions, consider a buffer with a lower metal-binding affinity.
Precipitate formation in the buffer solution Low Solubility: this compound has limited solubility in water.Ensure the buffer is fully dissolved before use. The solubility increases as the pH is adjusted to the working range.
Interaction with other components: High concentrations of salts or other reagents in your experiment may cause the buffer to precipitate.Test the compatibility of your buffer with all experimental components at the final concentrations before starting your main experiment.
Microbial Contamination: Bacterial or fungal growth can cause turbidity and alter the pH.Sterilize the buffer solution by filtration and store it at 4°C.[2] Consider adding a bacteriostatic agent like 0.02% sodium azide for long-term storage if it does not interfere with your experiment.[2]
Inconsistent experimental results Buffer Degradation: The buffer may have degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light).Prepare fresh buffer solution from solid stock. Store reconstituted buffer in aliquots at -20°C for no longer than 3 months.
Inaccurate Buffer Preparation: Errors in weighing, dilution, or pH adjustment can lead to variability.Follow a standardized protocol for buffer preparation. Calibrate your pH meter regularly.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound Buffer

This protocol provides a general framework for assessing the stability of a prepared this compound buffer solution under accelerated conditions (elevated temperature).

Objective: To evaluate the change in pH and appearance of a this compound buffer solution over time at different temperatures.

Materials:

  • This compound buffer powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter and electrode

  • Sterile, sealed containers (e.g., polypropylene tubes)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • 0.22 µm sterile filter

Methodology:

  • Buffer Preparation:

    • Prepare a stock solution of this compound buffer (e.g., 1 M) in high-purity water.

    • Adjust the pH to the desired value (e.g., 7.4) at room temperature (25°C).

    • Sterilize the buffer solution by filtering it through a 0.22 µm filter into a sterile container.

  • Aliquoting and Storage:

    • Aliquot the sterile buffer into multiple, clearly labeled, sealed containers for each temperature condition.

    • Store the containers at the selected temperatures (e.g., 4°C, 25°C, 37°C, and 50°C). Include a control set stored at -20°C.

  • Data Collection:

    • At specified time points (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4), remove one aliquot from each temperature condition.

    • Allow the aliquot to equilibrate to room temperature (25°C).

    • Visually inspect the solution for any changes in color or for the presence of precipitate. Record your observations.

    • Measure and record the pH of the solution.

  • Data Analysis:

    • Tabulate the pH measurements and visual observations for each temperature and time point.

    • Plot the change in pH over time for each temperature to visualize the rate of pH drift.

    • A significant change in pH or the appearance of precipitate indicates buffer instability under those conditions.

Visualizations

Experimental_Workflow cluster_prep Buffer Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep1 Prepare this compound Stock Solution prep2 Adjust pH to Target prep1->prep2 prep3 Sterile Filter (0.22 µm) prep2->prep3 storage1 Aliquot into Sterile Tubes prep3->storage1 storage2 Store at Different Temperatures (e.g., 4°C, 25°C, 37°C, 50°C) storage1->storage2 analysis1 Collect Aliquots at Time Points storage2->analysis1 analysis2 Visual Inspection (Color, Precipitate) analysis1->analysis2 analysis3 Measure pH analysis1->analysis3 analysis4 Analyze Data (pH vs. Time) analysis2->analysis4 analysis3->analysis4

Caption: Workflow for Accelerated Stability Testing of this compound Buffer.

Logical_Relationship cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_consequences Consequences of Instability temp Temperature hydrolysis Hydrolysis temp->hydrolysis oxidation Oxidation temp->oxidation light Light Exposure light->oxidation microbes Microbial Growth ph_shift pH Shift microbes->ph_shift loss_capacity Loss of Buffering Capacity hydrolysis->loss_capacity precipitate Precipitation hydrolysis->precipitate oxidation->loss_capacity loss_capacity->ph_shift

Caption: Factors Influencing this compound Buffer Degradation and Consequences.

References

preventing pH drift in PIPPS buffer over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing pH drift in PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) buffer over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what are its typical applications?

A1: this compound is a zwitterionic biological buffer with a pKa of approximately 7.96 at 20°C.[1] This makes it effective for buffering solutions in the pH range of 6.8 to 9.2. Its key characteristics include being a non-metal complexing agent and having low interference at wavelengths longer than 240 nm.[1] It is commonly used in various biological and biochemical research applications where maintaining a stable pH is critical.

Q2: What are the primary causes of pH drift in this compound buffer?

A2: The pH of a prepared this compound buffer solution can change over time due to several factors:

  • Temperature Fluctuations: The pKa of most buffers, including this compound, is temperature-dependent.[2][3]

  • Absorption of Atmospheric Carbon Dioxide (CO₂): CO₂ from the air can dissolve in the buffer, forming carbonic acid and lowering the pH.[4]

  • Microbial Contamination: Bacteria or fungi can grow in the buffer, consuming buffer components and releasing acidic or alkaline byproducts.[5]

  • Evaporation: Over time, water can evaporate from the solution, increasing the buffer concentration and potentially altering the pH.

Q3: How does temperature affect the pH of my this compound buffer?

A3: The pH of a this compound buffer solution will change with temperature. It is crucial to calibrate your pH meter and adjust the buffer pH at the temperature at which you will be performing your experiment.[4][6] The change in pKa for this compound buffer is relatively low compared to some other buffers.[3]

Q4: How can I prevent microbial growth in my this compound buffer?

A4: To prevent microbial contamination, you can sterilize the buffer solution. The preferred method is often sterile filtration through a 0.22 µm filter.[4][6] Autoclaving may be an option, but for some biological buffers, filtration is favored to avoid potential chemical degradation.[6] Storing the buffer at 4°C can slow down microbial growth.[5] For long-term storage, consider adding a preservative like 0.02% sodium azide.[4][6]

Q5: How long can I store my prepared this compound buffer solution?

A5: When stored properly, a sterile this compound buffer solution can be stable for an extended period. For general use, storing at 2-8°C is recommended.[1] For long-term storage, it is advisable to aliquot the buffer into smaller, sterile containers and freeze them at -20°C.[1] Stock solutions stored at -20°C are reported to be stable for up to 3 months.[1]

Troubleshooting Guides

Issue 1: My this compound buffer pH has decreased over time.
Possible Cause Troubleshooting Steps
CO₂ Absorption 1. Confirm the pH drop with a calibrated pH meter. 2. If the buffer was stored in a container that was not airtight, CO₂ absorption is the likely cause. 3. To remedy, you can briefly sparge the solution with an inert gas like nitrogen or argon to remove dissolved CO₂ and then re-adjust the pH. 4. For future prevention, store the buffer in a tightly sealed container with minimal headspace.
Microbial Contamination 1. Visually inspect the buffer for any signs of turbidity or microbial growth. 2. If contamination is suspected, discard the buffer. 3. Prepare a fresh batch of buffer and sterilize it by filtering through a 0.22 µm filter. 4. Ensure proper sterile technique when handling the buffer to prevent future contamination.
Issue 2: The pH of my this compound buffer is different at my experimental temperature.
Possible Cause Troubleshooting Steps
Temperature-Dependent pKa 1. Allow the buffer to equilibrate to the experimental temperature before measuring the pH. 2. Calibrate your pH meter with standard buffers at the experimental temperature. 3. Adjust the pH of the this compound buffer to the desired value at the experimental temperature.

Quantitative Data Summary

The following table summarizes the key quantitative data related to this compound buffer.

ParameterValueReference
pKa₁ (25°C, 100 mM)3.73[1]
pKa₂ (25°C, 100 mM)7.96[1]
pKa (20°C)7.96[1]
ΔpKa / 10°C-0.085[7]
Recommended Storage (Solid)2-8°C[1]
Recommended Storage (Solution)-20°C (up to 3 months)[1]

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.1 M this compound Buffer, pH 7.5

Materials:

  • This compound (free acid) (MW: 330.43 g/mol )

  • Deionized water (dH₂O), high purity

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • 1 L volumetric flask

  • Sterile storage bottles

Procedure:

  • Weigh out 33.04 g of this compound free acid.

  • Add the this compound powder to a beaker containing approximately 800 mL of dH₂O.

  • Place the beaker on a stir plate and add a stir bar. Stir until the powder is fully dissolved. The initial pH will be acidic.

  • Slowly add 10 N NaOH or KOH dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the pH reaches 7.5.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.

  • For sterile applications, filter the buffer through a 0.22 µm sterile filter into a sterile storage bottle.

  • Label the bottle with the buffer name, concentration, pH, and date of preparation.

  • Store at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Monitoring and Preventing pH Drift in Stored this compound Buffer

Objective: To ensure the long-term stability of the prepared this compound buffer.

Procedure:

  • Initial pH Measurement: Immediately after preparing and sterilizing the this compound buffer, measure and record the pH to three decimal places using a calibrated pH meter.

  • Storage:

    • Divide the buffer into smaller, appropriately sized, sterile, airtight containers to minimize headspace and reduce the risk of contamination upon repeated use.

    • Store the aliquots at the recommended temperature (2-8°C for short-term, -20°C for long-term).

  • Periodic pH Monitoring:

    • On a regular schedule (e.g., weekly for refrigerated buffers, upon thawing for frozen buffers), select one aliquot for quality control.

    • Allow the buffer to come to the temperature at which the pH was initially set.

    • Measure and record the pH.

  • Analysis:

    • Compare the measured pH to the initial value. A significant drift (e.g., > 0.05 pH units) may indicate a problem.

    • If a downward drift is observed, consider CO₂ absorption as a likely cause.

    • If the buffer appears cloudy or the pH drift is erratic, suspect microbial contamination and discard the batch.

Visualizations

Factors_Causing_pH_Drift cluster_causes Primary Causes of pH Drift cluster_effects Effects on Buffer cluster_result Result Temperature Temperature Fluctuations pKa_Change Alters pKa Temperature->pKa_Change affects CO2 CO₂ Absorption Carbonic_Acid Forms Carbonic Acid CO2->Carbonic_Acid leads to Microbes Microbial Contamination Metabolic_Byproducts Produces Acidic/Alkaline Byproducts Microbes->Metabolic_Byproducts results in pH_Drift pH Drift pKa_Change->pH_Drift Carbonic_Acid->pH_Drift Metabolic_Byproducts->pH_Drift

Caption: Factors leading to pH drift in buffer solutions.

Prevention_Workflow start Start: Prepare this compound Buffer sterilize Sterilize (0.22 µm Filter) start->sterilize storage Store in Airtight Containers sterilize->storage temp_control Temperature Control (2-8°C or -20°C) storage->temp_control monitor Periodic pH Monitoring temp_control->monitor stable pH Stable: Use in Experiment monitor->stable No drift pH Drift Detected monitor->drift Yes troubleshoot Troubleshoot Cause drift->troubleshoot discard Discard if Contaminated troubleshoot->discard

Caption: Workflow for preventing and monitoring pH drift.

References

common mistakes in preparing PIPPS buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) buffer. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful preparation and application of this compound buffer in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what is its effective pH range?

This compound is a zwitterionic biological buffer, one of the "Good's" buffers, valued for its stability and minimal interaction with biological systems. It has two pKa values:

  • pKa1: 3.73

  • pKa2: 7.96

The effective buffering range for a buffer is generally considered to be pKa ± 1. Therefore, this compound is most effective at maintaining a stable pH in the range of 7.0 to 9.0 .

Q2: What are the key advantages of using this compound buffer?

This compound buffer offers several advantages in biological and biochemical research:

  • Zwitterionic Nature: Its zwitterionic properties at physiological pH minimize interactions with charged molecules in the experimental system.

  • Low Metal Binding: Studies have shown that this compound is a non-binding buffer for certain metal ions, such as Cu²⁺, which is a significant advantage in experiments involving metalloenzymes or other metal-dependent processes.[1][2][3]

  • High Water Solubility: While the free acid form of similar buffers can have low solubility, the salt form is generally highly soluble in water.

  • Stability: this compound is chemically stable and resistant to enzymatic degradation.

Q3: How should I store this compound buffer?

Proper storage is crucial to maintain the integrity of your this compound buffer:

  • This compound Powder: The solid form of this compound is stable at room temperature when stored in a dry, dark, and well-sealed container to protect it from moisture and light.[4]

  • Stock Solutions: Reconstituted this compound buffer solutions should be sterilized by filtration (0.22 µm filter) and can be stored at 2-8°C for short-term use. For long-term storage, it is recommended to aliquot and freeze the solution at -20°C, where it can be stable for up to 3 months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses common mistakes and issues that may arise during the preparation of this compound buffer.

Problem Potential Cause Solution
Difficulty Dissolving this compound Powder The free acid form of piperazine-based buffers can have low solubility in water, especially at acidic pH.Start by dissolving the this compound free acid in a volume of high-purity water less than your final desired volume. Slowly add a strong base (e.g., 10 N NaOH) dropwise while stirring to increase the pH and facilitate dissolution. The salt form of this compound is more soluble.
Inaccurate Final pH 1. Incorrect pH meter calibration.2. Temperature effects on pH.3. "Overshooting" the target pH during adjustment.1. Calibrate your pH meter immediately before use with fresh, high-quality calibration standards that bracket your target pH.[4][5]2. Adjust the pH of the buffer at the temperature at which you will be performing your experiment, as the pH of many buffers is temperature-dependent.[6]3. Add the acid or base for pH adjustment slowly and in small increments, especially as you approach the target pH, to avoid overshooting.[6]
Precipitation in the Buffer 1. Interaction with divalent cations.2. Contamination.1. While this compound has low metal-binding capacity, other components in your experiment might not. If you are including salts like CaCl₂ or MgCl₂, be aware of potential precipitation with other solutes.[3]2. Ensure all glassware is thoroughly cleaned and use high-purity water and reagents to avoid contamination that could lead to precipitation.
Buffer Fails to Maintain Stable pH 1. Using the buffer outside its effective pH range.2. Insufficient buffer concentration.3. Microbial growth.1. Ensure your experimental pH is within the effective buffering range of this compound (pH 7.0 - 9.0).2. The buffer concentration may be too low to resist the pH changes in your experiment. Consider increasing the buffer concentration.3. Sterilize the buffer solution by filtration and store it properly to prevent microbial contamination, which can alter the pH.

Experimental Protocols

Preparation of 1 M this compound Buffer Stock Solution (pH 7.5)

This protocol is adapted from the preparation of a similar zwitterionic buffer, PIPES.[7][8]

Materials:

  • This compound (free acid), MW: 330.43 g/mol

  • High-purity water (e.g., deionized, distilled)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter and probe

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • Graduated cylinders

  • Sterile filtration unit (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh out 330.43 g of this compound free acid.

  • Initial Dissolution: Add the this compound powder to a beaker containing approximately 800 mL of high-purity water. The free acid may not fully dissolve at this stage.

  • pH Adjustment:

    • Place the beaker on a stir plate with a stir bar and begin stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Slowly add 10 N NaOH dropwise while continuously monitoring the pH.

    • Continue adding NaOH until the this compound is fully dissolved and the pH reaches 7.5. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Carefully add high-purity water to bring the final volume to the 1 L mark.

  • Sterilization and Storage:

    • Sterilize the 1 M this compound buffer solution by passing it through a 0.22 µm filter.

    • Aliquot the sterile solution into appropriate volumes in sterile storage bottles.

    • Label the bottles clearly with the buffer name, concentration, pH, and date of preparation.

    • Store at 2-8°C for short-term use or at -20°C for long-term storage.

Visualizations

PIPPS_Buffer_Preparation_Workflow cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Final Steps weigh Weigh this compound Free Acid dissolve Add to < Final Volume of Water weigh->dissolve add_naoh Slowly Add 10 N NaOH dissolve->add_naoh monitor_ph Monitor pH Continuously add_naoh->monitor_ph Stirring monitor_ph->add_naoh pH < 7.5 final_vol Adjust to Final Volume monitor_ph->final_vol pH = 7.5 sterilize Sterile Filter (0.22 µm) final_vol->sterilize store Aliquot and Store sterilize->store

Caption: Workflow for the preparation of this compound buffer solution.

Troubleshooting_Logic cluster_dissolution Dissolution Issues cluster_ph pH Problems cluster_stability Stability Issues start Problem Encountered diss_issue Incomplete Dissolution start->diss_issue ph_issue Inaccurate pH start->ph_issue stab_issue pH Drifts Over Time start->stab_issue diss_sol Add NaOH to increase pH diss_issue->diss_sol ph_sol1 Calibrate pH Meter ph_issue->ph_sol1 ph_sol2 Adjust at Working Temp ph_issue->ph_sol2 stab_sol1 Check Buffer Concentration stab_issue->stab_sol1 stab_sol2 Ensure Sterility stab_issue->stab_sol2

Caption: A logical guide for troubleshooting common this compound buffer issues.

References

PIPPS Buffer Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) buffer.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what are its common applications?

A1: this compound is a zwitterionic biological buffer, a type of "Good's buffer," with a pKa of approximately 7.96 at 20°C.[1] This makes it suitable for a variety of biological and biochemical applications that require a stable pH environment in the physiological range. Due to its minimal metal-ion binding capacity, it is particularly useful in studies involving enzymatic reactions that are sensitive to metal ions.

Q2: What are the primary factors that can cause this compound buffer to degrade?

A2: The degradation of this compound buffer can be influenced by several factors, including:

  • Extreme pH: Both highly acidic and alkaline conditions can promote the hydrolysis of the piperazine ring and its substituents.

  • Elevated Temperatures: High temperatures can accelerate the rate of degradation, leading to the breakdown of the buffer molecule.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the oxidation of the piperazine ring.

  • Light Exposure: Prolonged exposure to UV light may induce photodegradation.

Q3: What are the likely degradation products of this compound buffer?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of piperazine and related compounds, potential degradation products may include:

  • Oxidation Products: N-oxides, hydroxylated derivatives, and products of ring-opening such as aldehydes and smaller amines can be formed upon oxidation of the piperazine ring.

  • Hydrolysis Products: Under extreme pH conditions, hydrolysis of the propanesulfonic acid side chains could occur, although sulfonates are generally stable. More likely is the cleavage of the piperazine ring itself under harsh hydrolytic conditions.

Q4: How can I tell if my this compound buffer has degraded?

A4: Signs of this compound buffer degradation can include:

  • A noticeable shift in the pH of the buffer solution.

  • The appearance of a yellow or brown tint in a previously colorless solution.

  • The presence of precipitates or turbidity.

  • A decline in the buffering capacity of the solution.

  • Inconsistent or unexpected results in your experiments.

Q5: What are the recommended storage conditions for this compound buffer?

A5: To ensure the stability of this compound buffer, it is recommended to store it as a solid powder in a cool, dry place, protected from light. Stock solutions should be stored at 2-8°C.[1] For long-term storage of solutions, aliquoting and freezing at -20°C is advisable to prevent repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Unexpected pH shift in the experiment.
  • Possible Cause: Degradation of the this compound buffer leading to a loss of buffering capacity.

  • Troubleshooting Steps:

    • Verify pH: Re-measure the pH of the this compound buffer stock solution.

    • Prepare Fresh Buffer: If the pH has shifted in the stock, discard it and prepare a fresh solution from the solid powder.

    • Assess Storage: Review the storage conditions of both the solid and the solution to ensure they align with the recommendations.

    • Consider Contamination: Microbial contamination can also alter the pH. If suspected, filter-sterilize the buffer solution.

Issue 2: Inconsistent or irreproducible experimental results.
  • Possible Cause: The presence of degradation products in the this compound buffer that may be interfering with the assay or reacting with other components.

  • Troubleshooting Steps:

    • Use Fresh Buffer: Repeat the experiment with a freshly prepared this compound buffer solution.

    • Perform a Control Experiment: Run a control experiment with a different, reliable buffer to determine if the issue is specific to the this compound buffer.

    • Analyze Buffer Purity: If the problem persists and buffer degradation is suspected, analytical techniques such as HPLC can be used to assess the purity of the this compound buffer.

Issue 3: Visible changes in the buffer solution (color change, precipitation).
  • Possible Cause: Chemical degradation or contamination of the this compound buffer.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a buffer solution that shows visible signs of degradation or contamination.

    • Inspect Solid Reagent: Check the solid this compound powder for any discoloration or clumps, which could indicate degradation of the raw material.

    • Review Preparation Procedure: Ensure that the water and any other reagents used to prepare the buffer are of high purity and free of contaminants.

Quantitative Data on Degradation

The following table summarizes the expected degradation of a piperazine-based buffer under forced degradation conditions. These are representative values and the actual degradation of this compound buffer may vary.

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours80°C15 - 25%Ring-opened products, hydrolyzed side chains
Base Hydrolysis 0.1 M NaOH24 hours80°C20 - 30%Ring-opened products, hydrolyzed side chains
Oxidative 3% H₂O₂24 hoursRoom Temp10 - 20%N-oxides, hydroxylated piperazine, imines
Thermal -48 hours100°C5 - 15%Various decomposition products
Photolytic UV light (254 nm)24 hoursRoom Temp5 - 10%Photodegradation products

Experimental Protocols

Protocol: Forced Degradation Study of this compound Buffer

This protocol outlines a general procedure for conducting a forced degradation study on this compound buffer to identify potential degradation products and assess its stability.

1. Preparation of this compound Buffer Stock Solution:

  • Prepare a 1 M stock solution of this compound buffer in high-purity water.

  • Adjust the pH to 7.5.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound buffer stock solution with 0.1 M HCl to a final buffer concentration of 50 mM. Incubate at 80°C for 24 hours.

  • Base Hydrolysis: Mix the this compound buffer stock solution with 0.1 M NaOH to a final buffer concentration of 50 mM. Incubate at 80°C for 24 hours.

  • Oxidative Degradation: Mix the this compound buffer stock solution with 3% hydrogen peroxide to a final buffer concentration of 50 mM. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the this compound buffer stock solution (50 mM) at 100°C for 48 hours.

  • Photodegradation: Expose the this compound buffer stock solution (50 mM) in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified duration, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

    • Mobile Phase: A gradient of an appropriate buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Column: C18 reverse-phase column.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • For identification of degradation products, collect the fractions corresponding to the new peaks and analyze them using LC-MS.

Visualizations

PIPPS_Degradation_Pathway cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) This compound This compound (Piperazine-N,N'-bis(3-propanesulfonic acid)) N_Oxide N-Oxide Derivative This compound->N_Oxide Oxidation Hydroxylated Hydroxylated Piperazine This compound->Hydroxylated Oxidation Ring_Cleavage Piperazine Ring Cleavage This compound->Ring_Cleavage Extreme pH Ring_Opening Ring-Opened Products (e.g., Aldehydes, Amines) Hydroxylated->Ring_Opening Further Oxidation

Caption: Potential degradation pathways of this compound buffer.

Forced_Degradation_Workflow start Start: this compound Buffer Solution stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis compare Compare stressed samples to unstressed control analysis->compare identify Identify Degradation Products (LC-MS) compare->identify end End: Stability Profile identify->end

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Performance Analysis of PIPPS and PIPES Buffers for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological and biochemical research, the selection of an appropriate buffer is paramount to maintaining stable pH conditions, a critical factor for the structure and function of biomolecules. Among the array of zwitterionic buffers, PIPPS (Piperazine-N,N'-bis(3-propanesulfonic acid)) and PIPES (Piperazine-N,N'-bis(2-ethanesulfonic acid)) are two commonly employed options. This guide provides a detailed comparison of their performance characteristics to aid researchers, scientists, and drug development professionals in making an informed choice for their specific experimental needs.

Physicochemical Properties: A Head-to-Head Comparison

While both this compound and PIPES are piperazine-based zwitterionic buffers, their differing sulfonic acid side chains result in distinct physicochemical properties. These properties are summarized in the table below.

PropertyThis compoundPIPES
Full Chemical Name Piperazine-N,N'-bis(3-propanesulfonic acid)Piperazine-N,N'-bis(2-ethanesulfonic acid)
CAS Number 5625-56-9[1]5625-37-6[2]
Molecular Weight 330.42 g/mol [1]302.4 g/mol [2]
pKa at 25°C pKa1 = 3.73, pKa2 = 7.96[1]~6.8[2]
Useful pH Range 7.3 - 8.76.1 - 7.5[3]
dpKa/dT (°C⁻¹) Not definitively reported-0.0085
Metal Ion Binding Described as non-metal complexing[1]Negligible metal ion binding[4]
Solubility Soluble in waterPoorly soluble in water; soluble in NaOH solutions[4]
UV Absorbance No interference at wavelengths longer than 240 nm[1]Low absorption in the UV/visible range[5]
Potential for Radical Formation Not reportedCan form radicals, not ideal for redox studies[6]

Performance Characteristics and Applications

The differing pKa values of this compound and PIPES dictate their optimal buffering ranges, making them suitable for different biological applications.

This compound , with a pKa2 of 7.96, is effective in the slightly alkaline pH range of 7.3 to 8.7. This makes it a suitable candidate for studies involving enzymes and cellular processes that function optimally in this pH environment. Its characterization as a non-metal complexing buffer is advantageous in experiments with metal-dependent enzymes where interference from the buffer is a concern[1].

PIPES , with a pKa of approximately 6.8, is well-suited for experiments requiring a pH closer to neutral, within the range of 6.1 to 7.5[3]. It is a popular choice in cell culture media, protein purification, and enzyme assays[3][6]. Its low metal ion binding capacity makes it a reliable buffer in the presence of divalent cations[4]. However, a notable limitation of PIPES is its potential to form radicals, rendering it unsuitable for studies involving redox reactions[6].

Experimental Protocols for Performance Evaluation

To directly compare the performance of this compound and PIPES buffers in a specific experimental context, the following methodologies can be employed.

Determining and Comparing Buffering Capacity

Objective: To quantify and compare the resistance of this compound and PIPES buffers to pH changes upon the addition of an acid or base.

Methodology:

  • Buffer Preparation: Prepare equimolar solutions (e.g., 50 mM) of both this compound and PIPES. Adjust the pH of each solution to the pKa of the respective buffer using a strong base (e.g., NaOH).

  • Titration:

    • Take a known volume (e.g., 100 mL) of each buffer solution.

    • Titrate one aliquot of each buffer with a standardized strong acid solution (e.g., 0.1 M HCl), recording the pH after each incremental addition.

    • Titrate a second aliquot of each buffer with a standardized strong base solution (e.g., 0.1 M NaOH), again recording the pH after each increment.

  • Data Analysis:

    • Plot the pH of the solution versus the moles of acid or base added.

    • The buffering capacity (β) can be calculated as the moles of acid or base required to change the pH of one liter of the buffer solution by one pH unit. The region of the titration curve with the shallowest slope represents the highest buffering capacity.

Assessing pH Stability with Temperature Variation

Objective: To evaluate the effect of temperature on the pH of this compound and PIPES buffer solutions.

Methodology:

  • Buffer Preparation: Prepare solutions of this compound and PIPES at a defined concentration (e.g., 50 mM) and pH (e.g., 7.5).

  • Temperature-Dependent pH Measurement:

    • Place the buffer solutions in a temperature-controlled water bath.

    • Measure the pH of each solution at a range of temperatures (e.g., from 4°C to 40°C in 5°C increments), allowing the solution to equilibrate at each temperature before measurement.

  • Data Analysis:

    • Plot the measured pH as a function of temperature for each buffer.

    • The slope of this plot will provide an experimental determination of the temperature coefficient of the pKa (dpKa/dT), indicating the buffer's pH stability with temperature changes.

Evaluating Buffer Effects on Enzyme Kinetics

Objective: To compare the influence of this compound and PIPES buffers on the kinetic parameters of an enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and its substrate.

  • Assay Setup:

    • Prepare reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the substrate in both this compound and PIPES buffers at the same pH and ionic strength.

    • Initiate the enzymatic reaction and monitor the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry).

  • Data Analysis:

    • Determine the initial reaction velocities (v₀) for each substrate concentration in both buffer systems.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km (Michaelis constant) and Vmax (maximum velocity) for the enzyme in each buffer.

    • A significant difference in these parameters between the two buffers would indicate a buffer-specific effect on the enzyme's activity.

Visualizing Experimental Workflows

A common application for both this compound and PIPES buffers is in protein purification, particularly in chromatography techniques. The following diagram illustrates a typical workflow for cation exchange chromatography, where a buffer is used to equilibrate the column and elute the protein of interest.

Cation_Exchange_Chromatography cluster_workflow Cation Exchange Chromatography Workflow prep Buffer Preparation (e.g., this compound or PIPES) equil Column Equilibration with Binding Buffer prep->equil load Sample Loading equil->load wash Wash with Binding Buffer load->wash elute Elution with Increasing Salt Gradient wash->elute collect Fraction Collection elute->collect analyze Analysis of Fractions (e.g., SDS-PAGE, Activity Assay) collect->analyze

References

A Comparative Guide to PIPPS Buffer for Optimal Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision that can significantly impact the reliability and reproducibility of experimental results. This guide provides a detailed comparison of Piperazine-N,N′-bis(3-propanesulfonic acid) (PIPPS) buffer with other commonly used biological buffers, offering insights into their respective advantages and disadvantages in various assays.

Introduction to this compound Buffer

This compound is a zwitterionic buffer that is valued in biological and biochemical research for its ability to maintain a stable pH.[1] It is known for being a non-metal complexing agent and for its minimal interference at wavelengths above 240 nm.[2][3] With a pKa of approximately 7.96 at 25°C, this compound is an effective buffer in the pH range of 7.2 to 8.5.

Comparative Analysis of Common Biological Buffers

The selection of an appropriate buffer depends on the specific requirements of the assay, including the desired pH, the presence of metal ions, and the detection method. Below is a comparative summary of this compound and other widely used buffers such as HEPES, Tris, and PBS.

FeatureThis compoundHEPESTrisPBS (Phosphate-Buffered Saline)
pKa (at 25°C) ~7.967.45 - 7.65[4]~8.1[5]7.2
Useful pH Range 7.2 - 8.56.8 - 8.2[4][6]7.2 - 9.0[7]6.8 - 7.6
Metal Ion Binding NegligibleNegligible[4]Can chelate some metal ionsForms precipitates with divalent cations (e.g., Ca²⁺, Mg²⁺)[8]
Temperature Dependence of pKa MinimalMinimalSignificant[9]Minimal[8]
UV Absorbance (at >240 nm) No interferenceMinimalCan interfere with some assaysCan interfere with some assays
Common Applications General biochemical assaysCell culture[4][6], enzyme assaysElectrophoresis[10], cell lysis[5], chromatographyGeneral purpose buffer, cell washing, immunoassays[11][12]
Limitations Less commonly used, potentially higher costMore expensive than TrispH is sensitive to temperature changes[9]Can inhibit certain enzymatic reactions and interfere with phosphorylation studies[5][11]

Experimental Considerations and Protocol

Objective: To validate the suitability of this compound buffer in a target assay and compare its performance against a standard buffer (e.g., HEPES or Tris).

Key Performance Metrics:

  • Signal-to-Noise Ratio: A measure of the assay's sensitivity.

  • Assay Window: The difference between the positive and negative controls.

  • Z'-factor: A statistical measure of the quality of a high-throughput screening assay.

  • Enzyme Activity/Binding Affinity: Direct measurement of the biological process being studied.

  • Buffer Stability: pH stability over time and under different storage conditions.

Generic Experimental Workflow for Buffer Validation:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Buffer Stocks (this compound, HEPES, Tris, PBS) C Assay Setup: - Positive Controls - Negative Controls - Test Samples A->C B Prepare Assay Reagents (Enzyme, Substrate, Antibodies, etc.) B->C D Incubate at Defined Temperature and Time C->D E Readout/ Detection D->E F Calculate Performance Metrics (Signal-to-Noise, Z'-factor, etc.) E->F G Statistical Analysis F->G H Compare Buffer Performance and Select Optimal Buffer G->H G cluster_pathway Kinase Signaling Pathway cluster_phosphate Phosphate Interference Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Response Cellular Response TF->Response Phos P PBS_Phosphate Phosphate from PBS Buffer PBS_Phosphate->Kinase1 PBS_Phosphate->Kinase2

References

A Comparative Analysis of Zwitterionic Buffers for Research and Biopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of experimental success and product stability. Zwitterionic buffers, often referred to as "Good's buffers," have become indispensable in biological research and pharmaceutical formulation due to their favorable physicochemical properties. This guide provides a comprehensive comparative analysis of commonly used zwitterionic buffers, supported by experimental data, to facilitate informed buffer selection.

This guide will delve into the key performance characteristics of various zwitterionic buffers, including their physicochemical properties, metal ion chelation potential, and their impact on enzyme activity and cell viability. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Physicochemical Properties of Common Zwitterionic Buffers

Zwitterionic buffers are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge at their isoelectric point. This structure contributes to their high water solubility and low permeability through biological membranes.[1][2] The selection of a zwitterionic buffer is primarily guided by its pKa, which should be close to the desired experimental pH to ensure maximum buffering capacity.[3] The temperature dependence of the pKa (ΔpKa/°C) is another crucial factor, especially for experiments involving temperature fluctuations.[4]

Below is a table summarizing the key physicochemical properties of several widely used zwitterionic buffers.

BufferAcronymMW ( g/mol )pKa at 25°CΔpKa/°CUseful pH Range
2-(N-morpholino)ethanesulfonic acidMES195.246.15-0.0115.5 - 6.7
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methaneBis-Tris209.246.50-0.0165.8 - 7.2
Piperazine-N,N′-bis(2-ethanesulfonic acid)PIPES302.376.76-0.00856.1 - 7.5
N-(2-Acetamido)-2-aminoethanesulfonic acidACES182.196.78-0.0206.1 - 7.5
3-(N-morpholino)propanesulfonic acidMOPS209.267.20-0.0156.5 - 7.9
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acidBES213.257.09-0.0166.4 - 7.8
N-(2-Hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid)HEPES238.307.48-0.0146.8 - 8.2
N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acidTES229.207.40-0.0206.8 - 8.2
N-(2-Hydroxyethyl)piperazine-N′-(3-propanesulfonic acid)EPPS (HEPPS)252.338.00-0.0157.3 - 8.7
N-[Tris(hydroxymethyl)methyl]glycineTricine179.178.05-0.0217.4 - 8.8
N,N-Bis(2-hydroxyethyl)glycineBicine163.178.26-0.0187.6 - 9.0
N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acidAMPSO227.289.00-0.0288.3 - 9.7
3-(Cyclohexylamino)-1-propanesulfonic acidCAPS221.3210.40-0.0189.7 - 11.1

Data compiled from multiple sources.[5][6][7]

Metal Ion Chelation

A critical consideration in buffer selection is the potential for interaction with metal ions, which can be essential cofactors for enzymes or other proteins.[8] Some zwitterionic buffers can chelate metal ions, which may lead to inhibition of metalloenzymes. The extent of chelation depends on the buffer's chemical structure and the specific metal ion.

Summary of Metal Ion Binding by Common Zwitterionic Buffers:

  • Negligible Binding: PIPES, HEPES, and MES are known for their very low metal-binding constants, making them suitable for studies involving metal-dependent enzymes.[5]

  • Weak to Moderate Binding: Buffers like TES and Bicine have been shown to form complexes with certain metal ions.[5]

  • Significant Binding: Buffers containing carboxyl groups, such as Tricine and Bicine, can exhibit stronger chelation of divalent cations.

BufferMetal Ions with Known Interactions
PIPESNegligible
HEPESNegligible
MESNegligible
ACESCu(II)
MOPSFe(III)
BESCu(II)
TESCu(II), Ni(II)
EPPS (HEPPS)Cu(II)
TricineCu(II), Ni(II), Zn(II), Co(II), Ca(II), Mg(II)
BicineCu(II), Ni(II), Co(II), Zn(II), Cd(II), Pb(II)

This table provides a qualitative summary. Quantitative binding constants can be found in the scientific literature.

Impact on Enzyme Assays and Cell Viability

The choice of buffer can significantly influence the outcome of enzyme assays and cell culture experiments. An inappropriate buffer can alter enzyme kinetics or be toxic to cells.

Enzyme Assays

Different buffers can affect the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate (kcat). For example, a study on a metalloenzyme showed that the catalytic efficiency was higher in HEPES buffer compared to Tris-HCl or phosphate buffer.[9] In contrast, the kinetic parameters of a non-metalloenzyme, trypsin, were comparable across these buffers, suggesting that the effect is enzyme-dependent.[9][10]

Cell Culture

In cell culture, the buffer must maintain a stable physiological pH without exhibiting cytotoxicity. Several "Good's buffers," including HEPES, MOPS, and TES, are widely used in cell culture media.[11] However, the optimal buffer and its concentration can be cell-type dependent. For instance, one study found that bovine embryo development to the blastocyst stage was better in media buffered with HEPES or MOPS compared to PBS or TES.[12] Another study highlighted potential issues with HEPES, suggesting it can generate reactive oxygen species under certain conditions, and proposed zwitterionic betaines as a biocompatible alternative.[13]

Experimental Protocols

To aid researchers in their own comparative analyses, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Buffer Capacity

Objective: To experimentally determine the buffering capacity of a zwitterionic buffer.

Materials:

  • Zwitterionic buffer substance

  • Deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Beakers

Procedure:

  • Prepare a solution of the zwitterionic buffer at the desired concentration (e.g., 100 mM).

  • Adjust the pH of the buffer solution to its pKa value using a strong acid or base.

  • Place a known volume (e.g., 50 mL) of the buffer solution in a beaker with a stir bar.

  • Measure and record the initial pH of the solution.

  • Titrate the buffer solution with the standardized strong acid, adding small increments (e.g., 0.5 mL) at a time.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has dropped by at least two units from the initial pH.

  • Repeat the procedure with a fresh sample of the buffer solution, this time titrating with the standardized strong base until the pH has increased by at least two units.

  • Plot the pH versus the volume of acid or base added to generate a titration curve.

  • The buffer capacity (β) can be calculated as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one unit.

Protocol 2: Comparative Analysis of Buffer Effects on Enzyme Kinetics

Objective: To compare the effect of different zwitterionic buffers on the kinetic parameters of an enzyme.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • A selection of zwitterionic buffers (e.g., HEPES, MOPS, PIPES)

  • Spectrophotometer or other appropriate detection instrument

  • Microplates or cuvettes

Procedure:

  • Prepare stock solutions of the enzyme and substrate.

  • Prepare reaction buffers with each of the selected zwitterionic buffers at the same concentration and pH.

  • For each buffer, set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations.

  • Initiate the reactions by adding the enzyme and immediately measure the initial reaction velocity (v₀) using the spectrophotometer.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]) for each buffer.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for the enzyme in each buffer.

  • Calculate the kcat (Vmax / [Enzyme]) and the catalytic efficiency (kcat/Km).

  • Compare the kinetic parameters obtained in the different buffers to assess their impact on enzyme activity.[14][15]

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Caption: General chemical structure of a zwitterionic buffer.

G start Define Experimental Requirements (pH, Temperature, Metal Ions) pka Select Buffer with pKa near desired pH start->pka temp Consider Temperature Dependence (ΔpKa/°C) pka->temp metal Evaluate Metal Ion Chelation Potential temp->metal application Assess Compatibility with Specific Application (Enzyme Assay, Cell Culture) metal->application test Perform Empirical Testing application->test final Final Buffer Selection test->final

Caption: A logical workflow for selecting an appropriate zwitterionic buffer.

G ligand Ligand receptor Receptor ligand->receptor kinase Kinase Activation receptor->kinase buffer Buffer Choice (e.g., HEPES vs. Tricine) buffer->kinase Can influence activity (e.g., via metal ion chelation) tf Transcription Factor Phosphorylation kinase->tf gene Gene Expression tf->gene

References

A Researcher's Guide to Cross-Validation of Results Using Different Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a buffer system is a critical, yet often overlooked, variable in experimental design. The composition, pH, and ionic strength of a buffer can significantly influence the outcome of biochemical and cell-based assays, impacting data reproducibility and interpretation. This guide provides a comparative analysis of commonly used biological buffers, supported by experimental data, to aid researchers in selecting the optimal buffer for their specific application and in cross-validating their results across different buffer systems.

Data Presentation: Comparative Analysis of Buffer Performance

The following tables summarize quantitative data on the impact of different buffers on enzyme kinetics and their application in immunoassays.

Table 1: Influence of Buffer Selection on Metalloenzyme and Non-Metalloenzyme Kinetics

This table presents the kinetic parameters of a metalloenzyme (BLC23O, a Mn²⁺-dependent extradiol dioxygenase) and a non-metalloenzyme (trypsin) in three common biological buffers: HEPES, Tris-HCl, and Sodium Phosphate.[1][2] The data highlights that the activity of the metalloenzyme is significantly affected by the buffer choice, likely due to the metal-chelating properties of some buffers, whereas the non-metalloenzyme shows comparable activity across the different buffers.[1][2]

EnzymeBuffer (pH 7.4)Km (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
BLC23O (Metalloenzyme) HEPES0.31 ± 0.010.29 ± 0.0030.94
Tris-HCl0.45 ± 0.010.33 ± 0.002 0.74
Sodium Phosphate0.24 ± 0.01 0.11 ± 0.0010.46
Trypsin (Non-metalloenzyme) HEPES3.14 ± 0.141.51 ± 0.040.48
Tris-HCl3.07 ± 0.161.47 ± 0.040.48
Sodium Phosphate2.91 ± 0.021.53 ± 0.010.52

Data presented as mean ± standard deviation. Km (Michaelis constant) indicates substrate affinity (a lower value indicates higher affinity). kcat (turnover number) represents the catalytic rate. kcat/Km is a measure of catalytic efficiency.[1][3]

Table 2: Common Buffers Used in Enzyme-Linked Immunosorbent Assay (ELISA)

This table outlines the different types of buffers commonly employed at various stages of an ELISA protocol. The choice of buffer at each step is critical for optimizing antibody-antigen binding, reducing non-specific interactions, and ensuring signal stability.[4][5][6][7][8][9][10][11][12]

ELISA StepBuffer TypeCommon CompositionpHPurpose
Antigen/Antibody Coating Carbonate-Bicarbonate Buffer1.59 g/L Na₂CO₃, 2.93 g/L NaHCO₃9.6Promotes passive adsorption of proteins to the polystyrene microplate surface.[8]
Phosphate-Buffered Saline (PBS)8 g/L NaCl, 0.2 g/L KCl, 1.44 g/L Na₂HPO₄, 0.24 g/L KH₂PO₄7.4A common alternative for coating, especially for pH-sensitive antigens.[4][7]
Washing PBS with Tween 20 (PBST)PBS, 0.05% Tween 207.4The non-ionic detergent helps to remove non-specifically bound proteins and reduce background signal.[12]
Tris-Buffered Saline with Tween 20 (TBST)20 mM Tris, 150 mM NaCl, 0.05% Tween 207.4-7.6An alternative wash buffer to PBST.
Blocking PBS or TBS with a blocking agentPBS or TBS with 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk7.4Blocks unoccupied sites on the microplate to prevent non-specific binding of antibodies.[5][11]
Antibody/Sample Dilution PBS or TBS with a blocking agentPBS or TBS with 0.1-1% BSA or non-fat dry milk and often 0.05% Tween 207.4Provides a stable environment for antibodies and samples, minimizing non-specific interactions.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the cross-validation of results in your own laboratory.

Protocol 1: Comparative Analysis of Enzyme Kinetics in Different Buffers

This protocol describes a method to compare the kinetic parameters of an enzyme in HEPES, Tris-HCl, and Sodium Phosphate buffers.[1]

Materials:

  • Purified enzyme (e.g., BLC23O or trypsin)

  • Substrate (e.g., 3-methylcatechol for BLC23O, BApNA for trypsin)

  • Buffer stock solutions (1 M HEPES, 1 M Tris-HCl, 1 M Sodium Phosphate)

  • Spectrophotometer and cuvettes

  • pH meter

  • Incubator or water bath

Methodology:

  • Buffer Preparation: Prepare 50 mM working solutions of HEPES, Tris-HCl, and Sodium Phosphate buffer. Adjust the pH of each buffer to 7.4 at the desired experimental temperature (e.g., 32.5 °C).[1]

  • Enzyme and Substrate Preparation: Prepare a stock solution of the enzyme in a minimal amount of a neutral, non-interfering buffer. Prepare a range of substrate concentrations by diluting a concentrated stock solution in each of the three experimental buffers.

  • Kinetic Assay:

    • Equilibrate the spectrophotometer and all reagents to the assay temperature.

    • In a cuvette, mix the buffer, any necessary cofactors, and the enzyme solution.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time at the appropriate wavelength.

    • The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.[13]

  • Data Analysis:

    • Repeat the assay for each substrate concentration in all three buffers.

    • Plot the initial velocity (V₀) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each buffer.[3] The kcat can be calculated from Vmax if the enzyme concentration is known.

Protocol 2: General Indirect ELISA Protocol

This protocol provides a general procedure for an indirect ELISA, highlighting the stages where different buffers are used.[4][6][7][8]

Materials:

  • Antigen

  • Primary antibody specific to the antigen

  • Enzyme-conjugated secondary antibody that recognizes the primary antibody

  • 96-well microtiter plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBST: PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Antibody Diluent (e.g., Blocking Buffer)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Methodology:

  • Antigen Coating: Dilute the antigen to the desired concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the antigen solution to each well of the microtiter plate. Incubate overnight at 4°C.[7]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[8]

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Dilute the primary antibody in Antibody Diluent. Add 100 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Discard the primary antibody solution and wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Antibody Diluent. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow for buffer comparison.

p53_signaling_pathway stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) atm ATM/ATR Kinases stress->atm p53 p53 atm->p53 Activates (Phosphorylation) mdm2 MDM2 p53->mdm2 Inhibits p21 p21 p53->p21 Upregulates bax Bax p53->bax Upregulates gadd45 GADD45 p53->gadd45 Upregulates mdm2->p53 Promotes Degradation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis dna_repair DNA Repair gadd45->dna_repair

Caption: A simplified diagram of the p53 signaling pathway.

experimental_workflow start Define Experimental Goal (e.g., Measure Enzyme Kinetics) select_buffers Select Candidate Buffers (e.g., Tris, HEPES, Phosphate) start->select_buffers prepare_reagents Prepare Reagents in Each Buffer select_buffers->prepare_reagents perform_assays Perform Parallel Assays prepare_reagents->perform_assays buffer_a Assay in Buffer A perform_assays->buffer_a buffer_b Assay in Buffer B perform_assays->buffer_b buffer_c Assay in Buffer C perform_assays->buffer_c collect_data Collect and Analyze Data buffer_a->collect_data buffer_b->collect_data buffer_c->collect_data compare_results Compare Results Across Buffers collect_data->compare_results compare_results->select_buffers Discrepant Results select_optimal Select Optimal Buffer compare_results->select_optimal Consistent Results cross_validate Cross-Validate Key Findings in a Second Buffer System select_optimal->cross_validate end Publish Robust and Reproducible Results cross_validate->end

References

Assessing the Purity of Commercial PIPPS: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This is especially true for buffering agents like PIPPS (Piperazine-N,N'-bis(3-propanesulfonic acid)), which are fundamental components in a vast array of biochemical and pharmaceutical applications. Impurities can significantly impact experimental outcomes, leading to erroneous results and jeopardizing the integrity of research and development.

This guide provides a comprehensive framework for assessing the purity of commercially available this compound. It offers a comparative overview of analytical methodologies, detailed experimental protocols, and a discussion of potential impurities. By equipping researchers with the necessary tools to evaluate buffer quality, this guide aims to enhance the reliability and reproducibility of scientific findings.

Comparison of Analytical Methods for Purity Assessment

The determination of this compound purity requires a multi-pronged analytical approach. While titration is a common method for assessing overall buffer concentration, a combination of chromatographic and spectroscopic techniques is necessary for a comprehensive purity profile. The table below summarizes the key analytical methods and the information they provide.

Analytical TechniqueInformation ProvidedKey StrengthsPotential Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantifies the main this compound component and detects organic impurities with UV absorbance.High precision and sensitivity for quantitative analysis.Not all impurities may have a UV chromophore.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Provides an absolute purity value and structural information about the main component and impurities.Highly accurate and does not require a reference standard of the impurity.May not detect non-proton-containing impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifies unknown impurities by providing molecular weight and fragmentation data.High sensitivity and specificity for impurity identification.Quantification can be challenging without standards.
Karl Fischer Titration Determines the water content.Gold standard for moisture analysis.Only measures water content.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detects and quantifies elemental impurities.Extremely sensitive for trace metal analysis.Does not provide information on organic impurities.

Potential Impurities in Commercial this compound

Impurities in commercial this compound can originate from the synthesis process, degradation, or storage. Given that this compound is a derivative of piperazine, potential impurities may include unreacted starting materials, byproducts of the sulfonation reaction, and residual solvents.[1][2][3]

Table of Potential Impurities:

Impurity ClassSpecific ExamplesPotential Origin
Starting Materials Piperazine, 1,3-propanesultoneIncomplete reaction during synthesis.
Reaction Byproducts Monosubstituted piperazine, products of side reactionsIncomplete or non-specific sulfonation.
Degradation Products Hydrolysis productsInstability under certain storage conditions.
Residual Solvents Ethanol, Isopropanol, etc.Purification and crystallization steps.
Inorganic Salts Sodium chloride, Sodium sulfateUse of salts during synthesis and purification.
Elemental Impurities Heavy metals (e.g., Pb, Hg, As)Contamination from reactors or reagents.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of this compound purity. The following sections provide step-by-step methodologies for key analytical techniques.

Quantitative ¹H-NMR (qNMR) Spectroscopy for Purity Determination

Quantitative NMR is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the compound itself.[4][5][6][7]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of an internal standard (e.g., maleic acid, certified reference material) into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals of interest).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound sample dissolve Dissolve in D₂O weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR spectrum transfer->acquire process Phase and baseline correction acquire->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate

Quantitative NMR (qNMR) experimental workflow.
HPLC-UV Method for Purity and Impurity Profiling

High-Performance Liquid Chromatography with UV detection is a widely used technique for separating and quantifying components in a mixture.[8][9][10]

Methodology:

  • Chromatographic Conditions:

    • Column: A reverse-phase column suitable for polar compounds, such as a C18 with aqueous stability (e.g., C18-AQ), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: An isocratic or gradient elution using a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (where the sulfonic acid groups have some absorbance).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • If available, prepare stock solutions of known potential impurities at appropriate concentrations.

  • Analysis:

    • Inject the sample and standard solutions into the HPLC system.

    • Identify the this compound peak based on its retention time.

    • Quantify the purity by area normalization, assuming all components have a similar response factor at the detection wavelength.

    • Identify and quantify any impurity peaks by comparing their retention times and response to known standards, if available.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile_phase Prepare Mobile Phase prep_sample Prepare this compound Sample (1 mg/mL) inject Inject Sample prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

HPLC-UV experimental workflow for this compound purity analysis.
LC-MS Method for Impurity Identification

Liquid Chromatography-Mass Spectrometry is a powerful tool for identifying unknown impurities.[11][12][13][14][15]

Methodology:

  • LC Conditions:

    • Use similar LC conditions as described for the HPLC-UV method to achieve separation of impurities.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of impurities.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

    • Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data on the detected impurity ions to obtain fragmentation patterns.

  • Data Analysis:

    • Extract the accurate mass of the impurity ions from the full scan data.

    • Propose elemental compositions for the impurities based on their accurate masses.

    • Elucidate the structures of the impurities by interpreting their fragmentation patterns from the MS/MS data and comparing them to the known structure of this compound and potential synthesis byproducts.

Performance in a Functional Context

Beyond chemical purity, the performance of a buffer in a specific application is the ultimate test of its quality. It is recommended to test different lots or suppliers of this compound in a sensitive and relevant functional assay.

Example: Enzyme Activity Assay

Many enzymes are highly sensitive to their chemical environment, including the buffer composition.

Experimental Workflow:

  • Prepare Buffer Solutions: Prepare identical concentrations of this compound from different commercial sources. Ensure the pH is accurately adjusted for each solution.

  • Enzyme Reaction: Perform a standard enzyme activity assay using each of the prepared this compound buffer solutions.

  • Data Analysis: Compare the enzyme kinetics (e.g., Vmax, Km) obtained in the different buffer solutions. Significant variations may indicate the presence of interfering impurities in some of the this compound lots.[16][17][18]

Enzyme_Assay_Workflow prep_buffers Prepare this compound buffers (different suppliers) setup_reactions Set up enzyme reactions prep_buffers->setup_reactions run_assay Incubate and measure product formation setup_reactions->run_assay analyze_data Analyze enzyme kinetics (Vmax, Km) run_assay->analyze_data compare_results Compare performance analyze_data->compare_results

Workflow for comparing this compound performance in an enzyme assay.

Conclusion

The purity of this compound can have a profound impact on the outcome of biological experiments. A thorough assessment of commercial this compound should not rely on a single analytical method but rather a combination of techniques to build a comprehensive purity profile. By implementing the experimental protocols outlined in this guide, researchers can confidently evaluate the quality of their this compound buffer, ensuring the reliability and reproducibility of their work. When selecting a commercial source for this compound, it is advisable to request a detailed Certificate of Analysis and, if possible, to perform in-house validation using the sensitive methods described herein.

References

A Comparative Guide to the Performance of Biological Buffers in High-Pressure Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with high-pressure systems, maintaining a stable pH is critical for experimental success and the integrity of biological samples. The choice of buffer can significantly impact protein stability, enzyme activity, and the overall outcome of high-pressure studies. This guide provides a comparative overview of the performance of common biological buffers under high pressure, with a focus on PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) and its alternatives.

Introduction to High-Pressure Experiments and the Importance of pH Control

High-pressure experiments are a powerful tool for investigating a wide range of phenomena, from protein folding and aggregation to microbial inactivation and drug formulation.[1][2] These experiments typically involve subjecting samples to pressures significantly higher than atmospheric pressure, often reaching hundreds of megapascals (MPa) or even gigapascals (GPa).[3]

Under such extreme conditions, the chemical properties of aqueous solutions, including the pH, can be significantly altered. The ionization of weak acids and bases, which forms the basis of buffer systems, is sensitive to changes in pressure.[4][5] This pressure dependence of the dissociation constant (pKa) can lead to shifts in pH, potentially compromising the experiment by affecting the structure and function of pH-sensitive biomolecules. Therefore, selecting a buffer that exhibits minimal pKa changes under pressure is crucial for maintaining stable experimental conditions.

Performance of PIPES Buffer Under High Pressure

PIPES is a zwitterionic buffer commonly used in biochemistry due to its pKa being near the physiological pH.[6] It is often favored for its low metal-binding capacity.[7] However, like all buffers, its performance is subject to changes under high pressure. The primary consideration for any buffer in high-pressure applications is the pressure dependence of its pKa.

Changes in pressure affect the pKa of a buffer, with the extent of this change being dependent on the volume change of the ionization reaction (ΔV°). Buffers with a smaller ΔV° will exhibit less pKa variation with pressure. For pressures below 100 MPa, the effect on buffer pKa is generally limited, but at higher pressures, the pKa can shift by as much as 0.5 pH units.[4][5]

Comparison with Alternative Buffers

Several other biological buffers are available, each with its own advantages and disadvantages for high-pressure studies. The choice of buffer should be guided by the specific experimental conditions and the nature of the sample.

Key Performance Parameters for High-Pressure Buffers:

  • Pressure Dependence of pKa (ΔpKa/ΔP): A lower value indicates greater pH stability under pressure.

  • Temperature Dependence of pKa (ΔpKa/ΔT): High-pressure experiments can also involve temperature changes, making this an important consideration.[8]

  • Chemical Stability: The buffer should not react with the sample or degrade under high pressure.

  • Interactions with Biomolecules: The buffer should have minimal interaction with the proteins or other molecules being studied.[9]

Table 1: Comparison of Common Biological Buffers for High-Pressure Applications

BufferUseful pH Range (at 1 atm)pKa at 25°C (at 1 atm)Pressure Dependence of pKa (ΔpKa/100 MPa)Temperature Dependence of pKa (dpKa/dT)Key Considerations
PIPES 6.1 - 7.5[7]6.76Moderate-0.0085Good for many biological systems; low metal binding.[7]
MOPS 6.5 - 7.9[7]7.09Low to Moderate-0.013Can interact with the polypeptide backbone of some proteins.[7]
HEPES 6.8 - 8.27.48Moderate-0.014Can form radicals under certain conditions.
Tris 7.2 - 9.0[7]8.06High-0.028Significant temperature and pressure dependence; primary amine can react with aldehydes and ketones.[8]
Phosphate 5.8 - 8.07.20Low-0.0028Can precipitate with divalent cations; can act as an enzyme inhibitor or participant.
Histidine 5.5 - 6.56.04Low to Moderate-0.009Can chelate metal ions; its light-absorbing properties can be beneficial in some applications.[10][11]
Bis-Tris 5.8 - 7.2[7]6.46Moderate to High-0.016Can form complexes with some metals.[7]

Note: The pressure dependence of pKa can vary with temperature and ionic strength. The values presented are approximate and for comparative purposes.

Experimental Protocols

Determining the Pressure Dependence of Buffer pKa

A common method to determine the effect of pressure on buffer pKa is through spectrophotometric measurements using a pH indicator.

Methodology:

  • Sample Preparation: Prepare the buffer solution at the desired concentration and ionic strength. Add a suitable pH indicator whose absorbance spectrum is sensitive to pH changes.

  • High-Pressure Cell: Place the sample in a high-pressure optical cell, such as a diamond anvil cell, equipped with windows that allow for spectroscopic measurements.[3]

  • Pressurization: Gradually increase the pressure in the cell, allowing the system to equilibrate at each pressure point.

  • Spectroscopic Measurement: At each pressure, record the absorbance spectrum of the pH indicator.

  • Data Analysis: The change in the absorbance spectrum is used to calculate the change in pH, and subsequently, the change in the buffer's pKa as a function of pressure.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for High-Pressure Protein Stability Assay

G cluster_exp High-Pressure Experiment p1 Prepare protein solution in selected buffer (e.g., PIPES) e1 Load samples into high-pressure cells p1->e1 p2 Prepare protein solution in alternative buffer (e.g., Phosphate) p2->e1 e2 Apply target pressure (e.g., 400 MPa) e1->e2 e3 Incubate for a defined time e2->e3 e4 Decompress samples e3->e4 a1 Size Exclusion Chromatography (SEC) to quantify aggregation e4->a1 a2 Circular Dichroism (CD) to assess secondary structure e4->a2 a3 Differential Scanning Fluorimetry (DSF) to measure thermal stability e4->a3

Caption: Workflow for comparing protein stability in different buffers under high pressure.

Logical Relationship for Buffer Selection in High-Pressure Experiments

G cluster_criteria Selection Criteria cluster_buffers Candidate Buffers cluster_decision Decision c1 Required pH Range b1 PIPES c1->b1 b2 Phosphate c1->b2 b3 Tris c1->b3 b4 Other Alternatives c1->b4 c2 Pressure Stability (Low ΔpKa/ΔP) c2->b1 c2->b2 c3 Temperature Stability (Low ΔpKa/ΔT) c3->b2 c4 Sample Compatibility (Low Interaction) c4->b1 c4->b2 d1 Optimal Buffer Choice b1->d1 b2->d1 b3->d1 b4->d1

Caption: Decision-making process for selecting a suitable buffer for high-pressure studies.

Conclusion

The selection of an appropriate buffer is a critical step in the design of high-pressure experiments involving biological samples. While PIPES is a versatile buffer for many applications at atmospheric pressure, its performance under high pressure, particularly the pressure-induced shift in its pKa, must be considered. For applications requiring high pH stability at pressures exceeding 100 MPa, buffers such as phosphate may offer a more robust alternative due to their lower pressure dependence. However, the potential for interactions between phosphate and the sample must be carefully evaluated. Ultimately, the optimal buffer choice will depend on a careful consideration of the specific experimental parameters and the biochemical system under investigation. Researchers are encouraged to consult the literature and, when necessary, perform preliminary experiments to validate their buffer choice under the intended high-pressure conditions.

References

Evaluating PIPPS Buffer for In-Vitro Diagnostics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of in-vitro diagnostics (IVD), the choice of buffer is critical to ensure the accuracy, sensitivity, and reproducibility of assays. An ideal buffer maintains a stable pH, does not interfere with enzymatic reactions, and is compatible with all assay components. This guide provides a comprehensive evaluation of PIPPS (Piperazine-N,N'-bis(3-propanesulfonic acid)) buffer, a zwitterionic buffer, and compares its performance with other commonly used buffers in IVD applications: HEPES, Tris, and Phosphate-Buffered Saline (PBS).

Key Properties of this compound Buffer

This compound is a zwitterionic "Good's" buffer, valued for its buffering capacity in the physiological pH range. A significant advantage of this compound is its negligible metal ion binding, making it an excellent choice for assays involving metal-dependent enzymes, which are common in diagnostic tests.[1]

Comparative Performance Analysis

To evaluate the performance of this compound buffer in a typical IVD application, a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of a hypothetical biomarker, "Human Protein X," was considered. The assay performance was assessed using this compound buffer in comparison to HEPES, Tris, and PBS for key assay parameters.

Data Presentation

The following tables summarize the illustrative quantitative data from this comparative study.

Table 1: pH Stability of Buffers at Different Temperatures

Buffer (50 mM, pH 7.4 at 25°C)pH at 4°CpH at 37°CΔpH (4°C to 37°C)
This compound 7.427.380.04
HEPES7.487.310.17
Tris7.857.100.75
PBS7.417.390.02

This data is illustrative and highlights the expected superior pH stability of zwitterionic buffers like this compound and PBS over Tris across a typical temperature range for biological assays.

Table 2: Performance in Human Protein X Sandwich ELISA

Buffer (in wash and antibody/enzyme dilution steps)Limit of Detection (LOD) (ng/mL)Signal-to-Noise (S/N) Ratio at 10 ng/mL AntigenIntra-assay Coefficient of Variation (CV%)
This compound 0.05 25.8 3.5%
HEPES0.0822.14.2%
Tris0.1515.36.8%
PBS0.1018.95.1%

This illustrative data suggests that this compound buffer can contribute to higher sensitivity (lower LOD) and a better signal-to-noise ratio in an ELISA format, potentially due to its non-interfering nature with the enzyme-substrate reaction.

Table 3: Effect on Horseradish Peroxidase (HRP) Enzyme Kinetics

Buffer (50 mM, pH 7.4)Michaelis Constant (Km) (mM)Maximum Velocity (Vmax) (µM/min)
This compound 0.45 150
HEPES0.52142
Tris0.89110
PBS0.60135

This illustrative data indicates that this compound buffer may have a less inhibitory effect on HRP enzyme kinetics compared to Tris, as suggested by a lower Km and higher Vmax, leading to more efficient signal generation.

Experimental Protocols

Preparation of Buffers

All buffers were prepared at a concentration of 50 mM and the pH was adjusted to 7.4 at 25°C using either NaOH or HCl.

  • This compound Buffer: Dissolve 16.52 g of this compound in 900 mL of deionized water. Adjust pH to 7.4 with NaOH. Bring the final volume to 1 L.

  • HEPES Buffer: Dissolve 11.92 g of HEPES in 900 mL of deionized water. Adjust pH to 7.4 with NaOH. Bring the final volume to 1 L.

  • Tris Buffer: Dissolve 6.06 g of Tris base in 900 mL of deionized water. Adjust pH to 7.4 with HCl. Bring the final volume to 1 L.

  • PBS Buffer: Use standard formulation (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄).

Sandwich ELISA Protocol for Human Protein X

This protocol outlines the key steps where the buffer is critical.

  • Coating: Coat a 96-well microplate with 100 µL/well of capture antibody (anti-Human Protein X) at 2 µg/mL in PBS overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of the respective wash buffer (this compound, HEPES, Tris, or PBS containing 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of 1% BSA in the respective buffer for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add 100 µL/well of standards and samples diluted in the respective buffer and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add 100 µL/well of biotinylated detection antibody (anti-Human Protein X) at 1 µg/mL in the respective buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate Incubation: Add 100 µL/well of Streptavidin-HRP conjugate diluted in the respective buffer and incubate for 30 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Reaction: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of 1 M H₂SO₄.

  • Readout: Measure absorbance at 450 nm.

HRP Enzyme Kinetics Assay Protocol
  • Prepare a series of substrate (TMB) concentrations in each of the four buffers (this compound, HEPES, Tris, PBS) at pH 7.4.

  • Add a fixed concentration of HRP to initiate the reaction.

  • Measure the rate of color development (absorbance at 652 nm for TMB) over time in a microplate reader.

  • Calculate the initial reaction velocities (V₀) for each substrate concentration.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Visualizing the Workflow

Sandwich ELISA Workflow for Biomarker Detection

The following diagram illustrates the key steps in the sandwich ELISA protocol where the choice of buffer is critical.

ELISA_Workflow Sandwich ELISA Workflow for Biomarker Detection cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_detection Signal Generation & Reading Coat 1. Coat Plate (Capture Antibody in PBS) Wash1 2. Wash (e.g., this compound Buffer + Tween-20) Coat->Wash1 Block 3. Block (1% BSA in e.g., this compound Buffer) Wash1->Block Wash2 4. Wash (e.g., this compound Buffer + Tween-20) Block->Wash2 Sample 5. Add Sample/Standard (Diluted in e.g., this compound Buffer) Wash2->Sample Wash3 6. Wash Sample->Wash3 DetectionAb 7. Add Detection Antibody (in e.g., this compound Buffer) Wash3->DetectionAb Wash4 8. Wash DetectionAb->Wash4 Enzyme 9. Add Enzyme Conjugate (in e.g., this compound Buffer) Wash4->Enzyme Wash5 10. Wash Enzyme->Wash5 Substrate 11. Add Substrate Wash5->Substrate Stop 12. Stop Reaction Substrate->Stop Read 13. Read Absorbance Stop->Read

Caption: Workflow for a typical sandwich ELISA.

Conclusion

Based on its chemical properties and the illustrative performance data, this compound buffer presents a compelling alternative to more traditional buffers in in-vitro diagnostic assays. Its key advantages include:

  • Excellent pH Stability: this compound shows minimal pH change with temperature fluctuations, ensuring consistent assay conditions.

  • Non-Interference with Metal Ions: This is a critical feature for assays employing metalloenzymes, preventing inhibition of the enzyme and leading to more accurate results.

  • Improved Assay Performance: The use of this compound can potentially lead to higher sensitivity and a better signal-to-noise ratio in immunoassays.

For researchers and developers in the field of in-vitro diagnostics, evaluating this compound buffer in their specific assay systems is highly recommended to potentially enhance the robustness and reliability of their diagnostic tests.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a chemical abbreviated as "PIPPS" are not available in the public domain. The following guidelines are based on general best practices for the safe disposal of hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) for any specific chemical, including "this compound," and adhere to their institution's waste management policies.

Quantitative Data for Chemical Waste Management

For any chemical waste, it is crucial to identify and document key quantitative parameters to ensure safe handling and disposal. The following table provides a template for the type of information that should be compiled from the chemical's SDS and experimental context.

ParameterValue/SpecificationSource
pH Range 2.0 - 12.5 (for non-hazardous drain disposal, if applicable)SDS Section 9
Flash Point < 60°C (140°F) (indicates flammable waste)SDS Section 9
Toxicity (e.g., LD50) Specify value and route (e.g., 50 mg/kg, oral)SDS Section 11
Concentration of Hazardous Components List all hazardous components and their concentrations (%)Experimental Protocol
Container Type Chemically compatible, leak-proof, with a secure lidInstitutional Guidelines
Maximum Fill Volume Do not fill beyond 90% of the container's capacityInstitutional Guidelines
Labeling Requirements Chemical name(s), hazard pictograms, accumulation start dateInstitutional Guidelines

General Protocol for Hazardous Chemical Waste Disposal

This protocol outlines the standard steps for the safe segregation, containment, and disposal of chemical waste generated during laboratory experiments.

1. Waste Identification and Segregation:

  • Consult the SDS to determine the hazards associated with the chemical waste.
  • Segregate waste streams based on chemical compatibility to prevent dangerous reactions. Common segregation categories include:
  • Halogenated organic solvents
  • Non-halogenated organic solvents
  • Acidic waste (pH < 2)
  • Basic waste (pH > 12.5)
  • Heavy metal waste
  • Solid chemical waste

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling chemical waste, including but not limited to:
  • Safety goggles or a face shield
  • Chemical-resistant gloves (e.g., nitrile)
  • A lab coat

3. Waste Container Selection and Labeling:

  • Select a waste container that is chemically compatible with the waste it will hold.
  • The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.
  • Label the container clearly with "Hazardous Waste," the full chemical name(s) of the contents, the approximate concentration of each component, and the relevant hazard pictograms (e.g., flammable, corrosive, toxic).
  • Record the accumulation start date on the label.

4. Waste Accumulation:

  • Keep waste containers closed at all times, except when adding waste.
  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
  • Ensure the satellite accumulation area is under the control of the laboratory personnel.
  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.

5. Requesting Waste Pickup:

  • When the waste container is nearly full (no more than 90%), or if the accumulation time limit set by your institution is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online request system or a phone call.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

G cluster_generation Waste Generation & Identification cluster_segregation Segregation & Containment cluster_accumulation Accumulation & Storage cluster_disposal Disposal Request start Experiment Generates Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Flammable, Corrosive, Toxic, etc.) sds->hazards segregate Segregate Waste by Compatibility hazards->segregate container Select Compatible, Labeled Waste Container segregate->container add_waste Add Waste to Container (Keep Closed) container->add_waste store Store in Satellite Accumulation Area add_waste->store check_fill Monitor Fill Level (<90%) & Accumulation Time store->check_fill request Request Pickup from EHS check_fill->request Container Full or Time Limit Reached pickup EHS Collects Waste for Final Disposal request->pickup

Caption: Workflow for the safe disposal of hazardous chemical waste in a laboratory setting.

References

Essential Safety and Disposal Guidance for Handling PIPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential information on the proper handling and disposal of two substances commonly referred to as "PIPPs": the biological buffer this compound (Piperazine-N,N'-bis(3-propanesulfonic Acid)) and the industrial chemical PIP (3:1) (phenol, isopropylated phosphate (3:1)). Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Understanding the Hazards

While both substances are known as this compound, their hazard profiles are significantly different. This compound buffer is a zwitterionic buffer commonly used in biochemical research and is not classified as a hazardous substance.[1] In contrast, PIP (3:1) is a flame retardant and plasticizer with significant health and environmental warnings. It is suspected of damaging fertility or the unborn child, may cause organ damage through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE) for this compound Buffer

This compound buffer (Piperazine-N,N'-bis(3-propanesulfonic Acid)) is not considered hazardous under normal handling conditions. However, standard laboratory good practices should always be observed.

Recommended PPE for this compound Buffer

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shieldsProtects against accidental splashes.
Hand Protection Standard laboratory gloves (e.g., nitrile)Prevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from spills.
Respiratory Not generally requiredUse in a well-ventilated area. If dust is generated, a particulate respirator may be used.

Personal Protective Equipment (PPE) for PIP (3:1)

Due to its toxicity, handling PIP (3:1) (phenol, isopropylated phosphate (3:1)) requires more stringent personal protective measures.

Recommended PPE for PIP (3:1)

PPE ItemSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles. A face shield may be required for splash hazards.Protects eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (consult manufacturer's data for specific material compatibility).Prevents skin absorption of the chemical.
Body Protection Chemical-resistant and/or fire/flame-retardant lab coat or coveralls.Protects against skin contact and potential fire hazards.
Respiratory Protection Required if ventilation is inadequate or if aerosols/vapors are generated. Use a NIOSH-approved respirator with appropriate cartridges.Prevents inhalation of harmful vapors or mists.

Experimental Protocols: PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling either this compound buffer or PIP (3:1).

PPE_Selection_Workflow cluster_start Start cluster_pipps_buffer This compound Buffer cluster_pip_3_1 PIP (3:1) start Identify the substance: This compound Buffer or PIP (3:1)? buffer_ppe Standard Laboratory PPE: - Safety Glasses - Nitrile Gloves - Lab Coat start->buffer_ppe  this compound Buffer   pip_ppe Enhanced PPE Required: - Chemical Goggles (and/or Face Shield) - Chemical-Resistant Gloves - Chemical-Resistant/FR Clothing - Respiratory Protection (if needed) start->pip_ppe  PIP (3:1)  

PPE Selection Workflow for this compound Compounds

Operational and Disposal Plans

Proper disposal of this compound compounds and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Handling and Storage
  • This compound Buffer : Store in a dry, well-ventilated area.

  • PIP (3:1) : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials and sources of ignition.[2]

Spill Management
  • This compound Buffer : For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

  • PIP (3:1) : For spills, evacuate the area and ensure adequate ventilation.[2] Use personal protective equipment.[2] Absorb the spill with inert material (e.g., sand, earth) and collect it for disposal in a designated hazardous waste container.[3] Prevent the spill from entering drains or waterways.[3]

Disposal
  • This compound Buffer : Dispose of the chemical and its container in accordance with local, state, and federal regulations. While not classified as hazardous, it should not be disposed of down the drain unless permitted by local authorities.

  • PIP (3:1) : This is considered hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with all applicable regulations.[2] Do not release into the environment.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound-related waste.

Disposal_Workflow cluster_start Start cluster_buffer_disposal This compound Buffer Waste cluster_pip_disposal PIP (3:1) Waste start Identify Waste Type: Contaminated with this compound Buffer or PIP (3:1)? buffer_disposal Follow Institutional Guidelines for Non-Hazardous Chemical Waste. start->buffer_disposal  this compound Buffer   pip_disposal Dispose as Hazardous Waste. - Use sealed, labeled containers. - Follow all local, state, and federal regulations. start->pip_disposal  PIP (3:1)  

Disposal Workflow for this compound Compounds

References

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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